Technical Documentation Center

1-Benzyl-2-methyl-1,4-diazepane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzyl-2-methyl-1,4-diazepane
  • CAS: 67744-47-2

Core Science & Biosynthesis

Foundational

The Strategic Role of 1-Benzyl-2-methyl-1,4-diazepane in Modern Medicinal Chemistry: Structure, Synthesis, and Target Applications

Executive Summary In the pursuit of novel therapeutics, medicinal chemists are increasingly shifting away from flat, sp²-rich aromatic rings toward sp³-rich, conformationally dynamic scaffolds. 1-Benzyl-2-methyl-1,4-diaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, medicinal chemists are increasingly shifting away from flat, sp²-rich aromatic rings toward sp³-rich, conformationally dynamic scaffolds. 1-Benzyl-2-methyl-1,4-diazepane (CAS: 67744-47-2) represents a premier example of this paradigm shift. As a substituted homopiperazine, its 7-membered ring provides a unique three-dimensional vector projection that cannot be achieved with standard 6-membered piperazines. This whitepaper provides an in-depth technical analysis of the structural dynamics, synthetic methodologies, and advanced pharmacological applications of 1-benzyl-2-methyl-1,4-diazepane, serving as a comprehensive guide for drug development professionals.

Physicochemical Profiling & Structural Dynamics

The physicochemical properties of 1-benzyl-2-methyl-1,4-diazepane make it an ideal building block for central nervous system (CNS) active agents and kinase inhibitors.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound [1].

PropertyValueCausality / Significance in Drug Design
Chemical Name 1-Benzyl-2-methyl-1,4-diazepaneCore scaffold for library generation.
CAS Number 67744-47-2Unique identifier for the racemic or unspecified stereoisomer.
Molecular Formula C₁₃H₂₀N₂Provides a favorable heavy-atom count for fragment-based drug discovery.
Molecular Weight 204.31 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Ring System 7-membered homopiperazineEnhances target residence time by adapting to flexible binding pockets (e.g., SOS2, ROCK).
Key Substituents N1-Benzyl, C2-MethylBenzyl adds lipophilicity/ π−π stacking; Methyl restricts ring pseudo-rotation.
Structural Causality in Target Binding

The architectural genius of 1-benzyl-2-methyl-1,4-diazepane lies in its specific substitution pattern:

  • The 1,4-Diazepane Core: Unlike the rigid chair conformation of piperazine, the 1,4-diazepane ring exists in an equilibrium of twist-chair and boat conformations. This flexibility allows the scaffold to mold into complex, induced-fit binding pockets, such as the catalytic site of Son of Sevenless 2 (SOS2) [2].

  • The C2-Methyl Substitution: The introduction of a methyl group adjacent to the nitrogen introduces a stereocenter (creating (R) and (S) enantiomers) and exerts a steric penalty on certain ring conformations. This restricts the pseudo-rotation of the 7-membered ring, locking it into a bioactive conformation. This stereochemical locking is critical for target selectivity, as demonstrated in the development of Rho-kinase (ROCK) inhibitors like K-115 [3].

  • The N1-Benzyl Group: Synthetically, the benzyl group acts as a robust, non-carbamate protecting group that is orthogonal to Boc or Fmoc chemistries. Pharmacologically, it serves as a highly effective lipophilic anchor, engaging in π−π stacking interactions within hydrophobic receptor pockets, most notably in the Sigma-1 ( σ1​ ) receptor [4].

Synthetic Methodologies & Experimental Protocols

Synthesizing 7-membered rings is notoriously challenging due to entropic penalties and competing intermolecular oligomerization. The industry standard for constructing the 2-methyl-1,4-diazepane core relies on the Fukuyama-Mitsunobu Cyclization [3].

Step-by-Step Protocol: Synthesis of the 1-Benzyl-2-methyl-1,4-diazepane Core

This protocol outlines a self-validating workflow for generating the chiral diazepane ring from a linear diamino alcohol precursor.

Step 1: Nosylation of the Linear Precursor

  • Action: Dissolve the starting chiral diamino alcohol in dichloromethane (DCM). Add 2.0 equivalents of triethylamine (Et₃N). Slowly add 1.1 equivalents of 2-nitrobenzenesulfonyl chloride (NsCl) at 0 °C.

  • Causality: The highly electron-withdrawing Nosyl (Ns) group lowers the pKa of the secondary amine to approximately 9. This renders the nitrogen sufficiently acidic to act as a nucleophile in the subsequent Mitsunobu reaction, while simultaneously preventing unwanted over-alkylation.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc). The reaction is complete when the polar starting material is consumed. A Ninhydrin stain will shift from dark purple (indicating a free amine) to negative, confirming complete sulfonamide formation.

Step 2: Intramolecular Fukuyama-Mitsunobu Cyclization

  • Action: Dissolve the nosylated intermediate in anhydrous THF under argon at high dilution (0.05 M). Add 1.5 equivalents of Triphenylphosphine (PPh₃). Cool to 0 °C and add 1.5 equivalents of Diisopropyl azodicarboxylate (DIAD) dropwise.

  • Causality: PPh₃ and DIAD form a betaine intermediate that activates the hydroxyl group into a superior leaving group. The deprotonated nosylamide attacks intramolecularly. High dilution and the rigidifying effect of the C2-methyl group (Thorpe-Ingold effect) are strictly required to favor the entropically disfavored 7-membered ring closure over intermolecular oligomerization.

  • Self-Validation: LC-MS analysis will indicate the loss of H₂O (M-18), corresponding precisely to the mass of the cyclized 1,4-diazepane product.

Step 3: Nosyl Deprotection and N-Benzylation

  • Action: Treat the cyclized product with 1.2 equivalents of thiophenol and K₂CO₃ in DMF to remove the Ns group. After 2 hours, add 1.1 equivalents of benzyl bromide (BnBr) directly to the pot.

  • Causality: Thiophenol acts as a soft nucleophile, selectively attacking the sulfur atom of the nosyl group via a Meisenheimer complex to liberate the free amine. Subsequent in-situ benzylation installs the critical N1-benzyl pharmacophore.

  • Self-Validation: HPLC traces will show the disappearance of the Ns-protected peak and the emergence of a highly lipophilic peak (the N-benzyl derivative), featuring a characteristic UV absorbance at 254 nm due to the benzyl aromatic ring.

Synthesis N1 Linear Diamino Alcohol (Starting Material) N2 Nosylation (NsCl, Et3N) Lowers Amine pKa N1->N2 N3 Fukuyama-Mitsunobu Cyclization (DIAD, PPh3, High Dilution) N2->N3 N4 Nosyl Deprotection (Thiophenol, K2CO3) N3->N4 N5 N-Benzylation (BnBr, DMF) N4->N5 N6 1-Benzyl-2-methyl- 1,4-diazepane N5->N6

Workflow: Synthetic route to 1-benzyl-2-methyl-1,4-diazepane via Fukuyama-Mitsunobu cyclization.

Pharmacological Applications & Target Workflows

The 1-benzyl-2-methyl-1,4-diazepane scaffold is not merely a passive structural element; it actively drives affinity and selectivity across several high-value therapeutic targets.

Sigma-1 ( σ1​ ) Receptor Agonists for Neuroprotection

The σ1​ receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Modulating this receptor has profound implications for neurodegenerative diseases and cognition enhancement.

In a comprehensive structure-activity relationship (SAR) study utilizing chiral-pool synthesis, researchers discovered that 1,2,4-trisubstituted 1,4-diazepanes exhibit extraordinary affinity for the σ1​ receptor. Specifically, the derivative (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane demonstrated a Ki​ of 0.86 nM for the σ1​ receptor [4].

  • Mechanistic Causality: The N1-benzyl group perfectly occupies the primary hydrophobic pocket of the σ1​ receptor, while the (S)-2-methyl group forces the 1,4-diazepane ring into a twist-chair conformation that optimally projects the basic N4 nitrogen toward the receptor's critical aspartate residue (Asp126) for salt-bridge formation. This compound acts as a potent agonist, demonstrating clear cognition-enhancing effects in scopolamine-induced amnesia models without inducing behavioral toxicity [4].

SigmaPathway L 1,4-Diazepane Ligand (e.g., (S)-28b) R Sigma-1 Receptor (MAM Localization) L->R Agonism C Ca2+ Efflux Modulation R->C IP3R Stabilization N Neuroprotection & Cognition Enhancement C->N Cellular Survival

Pathway: Mechanism of action for 1,4-diazepane-based Sigma-1 receptor agonists.

Targeting the KRAS Pathway via SOS2 Inhibition

KRAS mutations are notorious drivers of oncology, yet directly targeting all mutant forms remains challenging. An alternative strategy is targeting the RAS guanine nucleotide exchange factors (GEFs), such as Son of Sevenless 2 (SOS2).

Recent drug discovery campaigns have identified that replacing standard piperazine rings with 1,4-diazepane derivatives significantly boosts binding affinity to the SOS2 catalytic site [2]. The inclusion of a methyl group on the homopiperazine ring (analogous to the 2-methyl-1,4-diazepane core) allows the molecule to occupy a previously unexploited subpocket adjacent to the RAS interface. This stereospecific interaction provides an ~3-fold gain in affinity compared to unsubstituted analogs, highlighting the 2-methyl-1,4-diazepane scaffold as a critical tool for developing next-generation SOS2 inhibitors [2].

Rho-Kinase (ROCK) Inhibitors

The 2-methyl-1,4-diazepane core is the defining structural feature of K-115 (Ripasudil), a highly potent and selective ROCK inhibitor used to treat glaucoma [3]. During the synthesis of such inhibitors, 1-benzyl-2-methyl-1,4-diazepane serves as a vital protected intermediate. The (S)-configuration of the 2-methyl group is strictly required to achieve high selectivity for ROCK over other kinases (like PKA or PKG), as the methyl group sterically clashes with the binding pockets of off-target kinases while perfectly fitting the ROCK active site [3].

References

  • Hofmann, M., et al. "Discovery of Small Molecules that Bind to Son of Sevenless 2 (SOS2)." Journal of Medicinal Chemistry, ACS Publications, 2025. [Link]

  • Schepmann, D., et al. "Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands." Bioorganic & Medicinal Chemistry, PubMed/NIH, 2017. [Link]

Exploratory

Stereochemistry and Synthetic Dynamics of 1-Benzyl-2-methyl-1,4-diazepane: A Technical Whitepaper

Executive Summary The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutics, including dual orexin receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutics, including dual orexin receptor antagonists (e.g., suvorexant), Rho-kinase (ROCK) inhibitors (e.g., ripasudil), and highly selective σ1​ receptor agonists[1]. Within this class, 1-benzyl-2-methyl-1,4-diazepane represents a highly optimized building block. The introduction of a methyl group at the C2 position breaks the symmetry of the 7-membered ring, creating a chiral center that profoundly dictates the molecule's spatial conformation, ring puckering, and subsequent target binding affinity.

This whitepaper provides an in-depth analysis of the stereochemical behavior of 1-benzyl-2-methyl-1,4-diazepane, details self-validating enantioselective synthetic workflows, and explores its pharmacological impact through structure-activity relationship (SAR) case studies.

Stereochemical Architecture & Conformational Dynamics

Unlike rigid 6-membered piperazines, 7-membered 1,4-diazepanes exhibit high conformational flexibility, rapidly interconverting between various twist-chair and boat conformations. This flexibility often results in a high entropic penalty upon binding to a target receptor.

The C2-Methyl "Conformational Lock"

The strategic placement of a methyl group at the C2 position fundamentally alters this dynamic.

  • Causality of Equatorial Preference: In a 7-membered ring, placing a bulky substituent in an axial position generates severe transannular 1,3-diaxial and 1,4-steric clashes. Consequently, the C2-methyl group strongly prefers an equatorial orientation .

  • Entropic Advantage: By locking the methyl group equatorially, the entire diazepane ring is forced into a restricted, lower-energy twist-chair conformation. When the (S)- or (R)-enantiomer approaches a receptor, the pre-organized ring requires significantly less energy to adopt the bioactive conformation, thereby increasing binding affinity ( Ki​ ).

The N1-Benzyl Shielding Effect

The N1-benzyl group serves a dual purpose. Synthetically, it acts as a robust protecting group that can be orthogonally removed via hydrogenolysis (Pd/C, H2​ ). Pharmacologically, it provides a critical lipophilic anchor. In σ1​ receptor ligands, the N1-benzyl moiety projects into the primary hydrophobic pocket of the receptor, while the basic N4 amine engages in a critical salt bridge with Glu172 of the binding site[2].

ConformationalEquilibrium A Unsubstituted 1,4-Diazepane (High Flexibility / High Entropy) B C2-Methyl Substitution (Steric Transannular Clashes) A->B Addition of CH3 C (S)-2-Methyl-1,4-diazepane (Locked Twist-Chair / Equatorial CH3) B->C Conformational Restriction

Conformational restriction of the 1,4-diazepane ring via C2-methyl substitution.

Enantioselective Synthesis: The Chiral Pool Strategy

Synthesizing enantiopure 1-benzyl-2-methyl-1,4-diazepane requires strict control over the C2 stereocenter. While asymmetric reductive amination using imine reductases (IREDs) is emerging[1], the most reliable, scalable, and self-validating approach is the Chiral Pool Synthesis combined with an intramolecular Fukuyama-Mitsunobu cyclization[3].

Why Fukuyama-Mitsunobu?

Direct intramolecular alkylation of diamines typically fails due to competitive oligomerization and over-alkylation. The Fukuyama-Mitsunobu protocol solves this by utilizing an N-nosyl (2-nitrobenzenesulfonyl) protected amine. The nosyl group renders the amine proton sufficiently acidic ( pKa​≈2−3 ) to participate as a nucleophile in the Mitsunobu reaction, while simultaneously preventing over-alkylation. Because the primary alcohol is activated and displaced, the stereocenter at the adjacent C2 position (derived from the amino acid) remains completely untouched, ensuring 100% preservation of enantiomeric excess (ee).

Synthesis A Enantiopure Amino Alcohol (e.g., (S)-2-aminopropan-1-ol) B N-Nosylation & Chain Extension (NsCl, TEA) A->B C Intramolecular Fukuyama-Mitsunobu (DIAD, PPh3, THF) B->C D (S)-N-Nosyl-2-methyl-1,4-diazepane C->D E Nosyl Deprotection (PhSH, K2CO3) D->E F N1-Benzylation (Benzyl Bromide, Base) E->F G (S)-1-Benzyl-2-methyl-1,4-diazepane F->G

Enantioselective synthesis of (S)-1-benzyl-2-methyl-1,4-diazepane via Fukuyama-Mitsunobu.

Experimental Protocol: Self-Validating Workflow

Note: This protocol is adapted from validated pilot-scale productions of Rho-kinase inhibitors and σ1​ ligands[3][4].

Step 1: Intramolecular Cyclization (Fukuyama-Mitsunobu)

  • Setup: Dissolve the linear N-nosyl diamino alcohol precursor (1.0 eq) and triphenylphosphine ( PPh3​ , 1.5 eq) in anhydrous THF under an argon atmosphere. Cool the mixture to 0 °C.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 30 minutes. Causality: Slow addition prevents the accumulation of the reactive betaine intermediate, minimizing intermolecular dimerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation: Monitor via LC-MS. The disappearance of the linear precursor mass and the appearance of the [M+H]+ ion corresponding to the cyclized product confirms ring closure.

Step 2: Nosyl Deprotection & N-Benzylation

  • Deprotection: To the crude cyclized product in DMF, add thiophenol (1.2 eq) and K2​CO3​ (3.0 eq). Stir at 50 °C for 2 hours. The nosyl group is cleaved via Meisenheimer complex formation, releasing SO2​ and generating the secondary amine.

  • Benzylation: Without isolating the free amine, cool the mixture to 0 °C and add benzyl bromide (1.05 eq). Stir for 4 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via silica gel chromatography (DCM:MeOH 95:5) to yield enantiopure (S)-1-benzyl-2-methyl-1,4-diazepane.

Pharmacological Case Studies & SAR Data

The stereochemistry of 1-benzyl-2-methyl-1,4-diazepane plays a definitive role in its pharmacological application.

Case Study: σ1​ Receptor Agonists

In the pursuit of neuroprotective and cognition-enhancing drugs, researchers synthesized 1,2,4-trisubstituted 1,4-diazepanes. By utilizing the 1-benzyl-2-methyl-1,4-diazepane core and appending a 4-methoxybenzyl group at N4, they discovered highly potent σ1​ receptor ligands[4].

Interestingly, while the configuration at the 2-position (S vs. R) does not drastically alter the in vitro binding affinity (both enantiomers show sub-nanomolar to low-nanomolar affinity), the (2S)-enantiomer —specifically (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane (Compound (S)-28b)—demonstrated a remarkably clean off-target profile against a panel of 50+ proteins[4].

In functional assays, (S)-28b potentiated electrically stimulated contractions of the guinea pig vas deferens, confirming its status as a σ1​ agonist. In vivo, it exhibited clear cognition-enhancing effects in scopolamine-induced amnesia models without inducing behavioral toxicity in Irwin screens[4][5].

Quantitative SAR Comparison
Compound CoreC2 StereochemistryN1 SubstituentN4 Substituent σ1​ Affinity ( Ki​ , nM)Pharmacological Profile
(S)-28b (S)-Methyl Benzyl 4-Methoxybenzyl 0.86 Potent Agonist, Clean Profile
(R)-28b(R)-MethylBenzyl4-Methoxybenzyl~ 1.20Potent Agonist
Des-methylNoneBenzyl4-Methoxybenzyl> 4.00Reduced Affinity (High Entropy)
Piperidine analogN/A (6-membered)Benzyl4-Methoxybenzyl> 10.0Lower spatial complementarity

Data synthesized from binding assays of diazepane-based σ1​ ligands[1][4].

SigmaPathway Ligand (S)-28b Diazepane Ligand Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Agonism (Ki = 0.86 nM) BiP Dissociation from BiP Sig1R->BiP Chaperone Activation IP3R IP3 Receptor Stabilization BiP->IP3R Ca Intracellular Ca2+ Mobilization IP3R->Ca Ca2+ Efflux to Cytosol Effect Cognition Enhancement Ca->Effect In vivo efficacy

Mechanism of action for (S)-28b modulating intracellular calcium and cognition via σ1​ activation.

Case Study: Rho-Kinase (ROCK) Inhibitors

Beyond CNS targets, the (S)-2-methyl-1,4-diazepane core is the critical amine component in Ripasudil (K-115), a drug approved for the treatment of glaucoma. In this application, the diazepane ring is coupled to an isoquinoline-5-sulfonyl chloride. The (S)-methyl group dictates the precise orientation of the diazepane ring within the ATP-binding pocket of the ROCK enzyme, establishing critical hydrogen bonds while avoiding steric clashes with the kinase hinge region[3].

Conclusion

The stereochemistry of 1-benzyl-2-methyl-1,4-diazepane is not merely a structural footnote; it is the driving force behind its pharmacological efficacy. By utilizing a chiral pool strategy and Fukuyama-Mitsunobu cyclization, chemists can reliably access this conformationally locked scaffold. Whether acting as a neuroprotective σ1​ agonist or a selective kinase inhibitor, the strategic deployment of the C2-methyl group exemplifies the power of stereochemical control in rational drug design.

References

  • Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands PubMed / NIH[Link]

  • A Practical Synthesis of Novel Rho-Kinase Inhibitor, (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline New Drug Approvals[Link]

  • 1,4-Diazepane Ring-Based Systems ResearchGate[Link]

  • Structure of the σ1 Receptor and Its Ligand Binding Site ResearchGate[Link]

Sources

Foundational

The 1,4-Diazepane Scaffold in Modern Drug Discovery: A Technical Guide to Pharmacological Potential and Synthetic Methodologies

Executive Summary: Escaping "Flatland" with Homopiperazines In the pursuit of novel therapeutics, medicinal chemists are increasingly shifting away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland" with Homopiperazines

In the pursuit of novel therapeutics, medicinal chemists are increasingly shifting away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich scaffolds. This shift improves physicochemical properties, such as aqueous solubility, and reduces promiscuous off-target binding. The 1,4-diazepane (homopiperazine) ring—a seven-membered nitrogen-containing heterocycle—represents a critical evolution from the ubiquitous piperazine core[1].

By introducing an additional methylene group, the 1,4-diazepane scaffold gains enhanced conformational flexibility. This subtle structural expansion alters the exit vectors of N-substituents, allowing molecules to probe deeper into cryptic hydrophobic pockets or establish novel hydrogen-bonding networks that piperazine cannot reach. Consequently, the saturated 1,4-diazepane backbone has successfully emerged in several FDA-approved small-molecule drugs and advanced clinical candidates[2].

Structural Rationale & Pharmacological Landscape

The pharmacological versatility of the 1,4-diazepane scaffold is vast, spanning oncology, neurology, and immunology[3]. The causality behind its success lies in its ability to act as a tunable linker or a core pharmacophore that dictates the precise spatial orientation of appended functional groups.

Kinase Inhibition: Exploiting Hinge Region Flexibility

Kinase inhibitors represent a cornerstone of targeted cancer therapy[4]. The 1,4-diazepane ring has proven highly effective in targeting specific kinase conformations:

  • CDK9 Inhibitors: In the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the 1,4-diazepane ring adopts a unique "inward" conformation. Because CDK9 possesses a highly flexible G-loop and specific backbone residues in the hinge region, the 1,4-diazepane core accommodates these shifts far better than rigid piperazines, leading to high selectivity over CDK2[5].

  • B-RAF V600E Inhibitors: For mutant B-RAF kinases, quinoline-based diarylamides incorporating a 1,4-diazepane moiety have been engineered. The scaffold positions hydrogen-bond donors precisely to interact with the Cys532 residue in the hinge region, an interaction critical for potent kinase efficacy[6].

GPCR Modulation and Protein-Protein Interactions
  • Cannabinoid Receptor 2 (CB2): High-throughput screening campaigns have identified aryl 1,4-diazepane compounds as potent and selective CB2 agonists. Subsequent DMPK optimization of this scaffold successfully mitigated microsomal instability while retaining high selectivity against the CB1 receptor[7].

  • Integrin Antagonism (LFA-1): Antagonizing cell surface receptors like Lymphocyte function-associated antigen-1 (LFA-1) is notoriously difficult due to the large, flat protein-protein interaction interfaces. Scaffold-based combinatorial libraries utilizing 1,4-diazepane-2-ones have yielded high-affinity antagonists (IC₅₀ ~ 70 nM) capable of disrupting the LFA-1/ICAM-1 interaction[8].

Neuroprotection: Amyloid Beta Aggregation

Recent structural biology efforts have leveraged the 1,4-diazepane scaffold to design Amyloid Beta (Aβ) aggregation inhibitors for Alzheimer's disease. Symmetrical bis(phenylmethanone) derivatives of 1,4-diazepane have demonstrated the ability to inhibit both Aβ₄₀ and Aβ₄₂ aggregation by disrupting the β-sheet stacking process, subsequently rescuing neuronal cells from Aβ-induced cytotoxicity[9].

Data Presentation: Pharmacological Profiling

The following table summarizes the quantitative data of key 1,4-diazepane derivatives across various therapeutic targets, demonstrating the scaffold's broad utility.

Target / PathwayScaffold Derivative TypeActivity / AffinityIndicationRef
LFA-1 / ICAM-1 1,4-Diazepane-2-one (Compound 18e)IC₅₀ = 70 nMImmunology / Transplantation[8]
CDK9 Thiazole-substituted 1,4-diazepaneHigh Selectivity over CDK2Oncology[5]
B-RAF V600E Quinoline-based diarylamideLow nanomolar IC₅₀Melanoma / Oncology[6]
Aβ₄₀ / Aβ₄₂ (1,4-diazepane-1,4-diyl)bis(phenylmethanone)55–77% Aggregation InhibitionAlzheimer's Disease[9]
Carbonic Anhydrase Homopiperazine benzenesulfonamidePotent Mitochondrial CA InhibitionPaclitaxel-Induced Neuropathy[10]

Visualizing the Science

Rational Drug Design Workflow

The optimization of a 1,4-diazepane hit into a viable clinical lead requires a systematic approach balancing target affinity with metabolic stability.

Workflow Start Hit Identification (HTS / Virtual Screening) Scaffold 1,4-Diazepane Scaffold Selection (Homopiperazine Core) Start->Scaffold Vector Vector Exploration (N1 / N4 Derivatization) Scaffold->Vector Assay In Vitro Profiling (Kinase/GPCR Assays) Vector->Assay PK DMPK Optimization (Microsomal Stability) Assay->PK PK->Vector SAR Feedback Lead Lead Candidate Selection PK->Lead Criteria Met

Caption: Iterative medicinal chemistry workflow for optimizing 1,4-diazepane derivatives from hit to lead.

Mechanism of Action: Kinase Pathway Inhibition

By occupying the ATP-binding pocket, 1,4-diazepane derivatives effectively halt downstream oncogenic signaling.

Pathway Signal Extracellular Signal (Growth Factor) Receptor RTK / GPCR Signal->Receptor BRAF Mutant B-RAF (V600E) Receptor->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor 1,4-Diazepane Kinase Inhibitor Inhibitor->BRAF ATP-competitive inhibition at Cys532

Caption: Interruption of the MAPK/ERK signaling pathway by 1,4-diazepane-based B-RAF kinase inhibitors.

Experimental Protocols & Synthetic Methodologies

To ensure reproducibility and trustworthiness, the following self-validating protocols highlight two distinct methods for accessing functionalized 1,4-diazepanes.

Protocol A: Synthesis of Homopiperazine Benzenesulfonamides (Carbonic Anhydrase Inhibitors)

This method utilizes a highly efficient, green-chemistry approach. The causality of using water as a solvent at elevated temperatures is twofold: it drives the nucleophilic substitution without the need for toxic organic solvents, and it allows the product to self-purify via precipitation as the reaction cools[10].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine the appropriate halogenated benzenesulfonamide (1.0 equivalent) and 1,4-diazepane (4.0 equivalents). Note: The excess of 1,4-diazepane prevents bis-alkylation and acts as an inherent base to neutralize the generated hydrohalic acid.

  • Reaction: Suspend the mixture in deionized water (e.g., 50 mL for a 1 mmol scale).

  • Heating: Heat the reaction mixture to 100 °C under reflux conditions for 24 hours with continuous magnetic stirring.

  • Isolation (Self-Validating Step): Allow the mixture to cool to room temperature. The desired product will precipitate out of the aqueous phase, indicating successful conversion.

  • Purification: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with cold H₂O and diethyl ether (Et₂O) to remove unreacted starting materials and trace impurities.

  • Drying: Dry the resulting solid under high vacuum to yield the >95% pure homopiperazine benzenesulfonamide[10].

Protocol B: Domino Synthesis via In Situ Aza-Nazarov Cyclization

For the de novo construction of the 1,4-diazepane ring, a step- and atom-economical domino process can be employed. This method leverages the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization[11].

Step-by-Step Methodology:

  • Reagent Mixing: Add a substituted 1,2-diamine (1.0 equivalent) to an alkyl 3-oxohex-5-enoate (1.0 equivalent) at room temperature.

  • Solvent-Free Conditions: Stir the mixture neat (solvent-free). The absence of solvent increases the effective concentration of the reactants, driving the initial condensation to form the aza-Nazarov intermediate.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting materials are completely consumed.

  • Cyclization: The intermediate spontaneously undergoes an intramolecular aza-Michael addition, closing the seven-membered ring.

  • Purification: Purify the crude mixture by column chromatography on neutral Al₂O₃ (activity grade IV), eluting with a 1:10 mixture of Ethyl Acetate/Petroleum Ether.

  • Characterization: Confirm the structure via ¹H NMR and ¹³C NMR to ensure the correct regiochemistry of the newly formed 1,4-diazepane core[11].

References

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Scientific Research Publishing. Available at:[Link]

  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect. Available at:[Link]

  • 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. ResearchGate. Available at:[Link]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Available at:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Publishing. Available at:[Link]

  • Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides to Alleviate Paclitaxel-Induced Peripheral Neuropathy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. PMC - NIH. Available at:[Link]

  • Discovery of New Quinoline-Based Diarylamides as Potent B-RAF V600E /C-RAF Kinase Inhibitors. MDPI. Available at:[Link]

  • Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications. Available at:[Link]

Sources

Exploratory

Theoretical Studies on the 1,4-Diazepane Ring System: Conformational Dynamics, DFT Calculations, and Implications for Rational Drug Design

Introduction: The Conformational Complexity of 1,4-Diazepane The 1,4-diazepane (homopiperazine) ring is a privileged heterocyclic scaffold in medicinal chemistry, featured prominently in kinase inhibitors, orexin recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Conformational Complexity of 1,4-Diazepane

The 1,4-diazepane (homopiperazine) ring is a privileged heterocyclic scaffold in medicinal chemistry, featured prominently in kinase inhibitors, orexin receptor antagonists, and various CNS-active agents. Unlike the rigid, six-membered piperazine ring—which reliably adopts a highly stable chair conformation—the seven-membered diazepane system possesses a highly corrugated and complex potential energy surface (PES).

As an application scientist, I frequently observe drug discovery programs stall because teams assume the 1,4-diazepane ring will behave like a simple piperazine. In reality, its extreme conformational flexibility allows it to undergo rapid pseudorotation, transitioning between chair, twist-chair, and twist-boat forms. While this flexibility allows the pharmacophore to adapt to complex target binding pockets, it introduces a significant entropic penalty upon binding. Understanding the theoretical underpinnings of these conformational dynamics through Density Functional Theory (DFT) is paramount for rational, structure-based drug design.

The Conformational Landscape

Theoretical studies on the unsubstituted 1,4-diazepane ring confirm that it exists predominantly in a pseudo-chair conformation, characterized by an extensive hydrogen-bonding network when in the solid state [1]. However, the introduction of substituents drastically alters this energetic balance.

Quantitative Conformational Data

The relative energies of the 1,4-diazepane conformers dictate the population distribution in solution. The data below summarizes the typical energetic landscape derived from theoretical DFT studies[2].

Table 1: Relative Energies and Symmetry of 1,4-Diazepane Conformers

ConformerPoint GroupRelative Energy (kcal/mol)*Structural Characteristics & Puckering Profile
Chair (C) Cs​ (approx)0.0Global minimum; staggered transannular bonds; minimal steric clash.
Twist-Chair (TC) C2​ 0.5 – 1.5Low-energy intermediate; facilitates rapid pseudorotation.
Twist-Boat (TB) C2​ 1.5 – 3.0Chiral conformation; often stabilized by intramolecular π -stacking.
Boat (B) Cs​ 3.0 – 5.0High-energy transition state; severe eclipsing interactions at C2-C3.

*Note: Energies are representative estimates and fluctuate based on specific substitution patterns, solvent models, and the level of quantum mechanical theory applied.

Mechanistic Insight: The Bioactive "High-Energy" Conformer

Why does the twist-boat conformation matter if it is energetically higher than the chair? In a vacuum, the chair conformation minimizes torsional strain. However, in complex drug molecules, the twist-boat conformation is frequently stabilized by intramolecular non-covalent interactions.

A landmark theoretical and crystallographic study demonstrated that N,N-disubstituted 1,4-diazepane orexin receptor antagonists adopt a highly specific twist-boat conformation [3]. This geometry is stabilized by an intramolecular π -stacking interaction between the substituents. The twist-boat is not merely an artifact; it is the required bioactive geometry that mimics the receptor's natural ligand. Failing to account for this in computational docking models leads to false negatives in virtual screening.

Theoretical Methodologies & Self-Validating Protocols

To accurately model the 1,4-diazepane system, computational chemists must employ a rigorous, self-validating theoretical protocol. Relying solely on a single geometry optimization from a 2D-to-3D conversion is a critical error, as the optimizer will simply fall into the nearest local minimum (often a high-energy boat).

Protocol: Self-Validating DFT Workflow for 1,4-Diazepane Conformational Analysis

Objective: To map the potential energy surface (PES) of a 1,4-diazepane derivative and identify the global minimum and accessible bioactive conformers.

  • Step 1: Molecular Mechanics (MM) Conformational Sampling

    • Action: Generate 3D coordinates from a SMILES string. Perform a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 or MMFF94 force field.

    • Causality: Because the 7-membered ring undergoes rapid pseudorotation, broad MM sampling ensures all relevant regions of the PES (chair, twist-boat, twist-chair) are explored before initiating computationally expensive quantum mechanical calculations.

  • Step 2: Density Functional Theory (DFT) Geometry Optimization

    • Action: Filter the MM conformers within a 5 kcal/mol window and optimize them using DFT. Select a dispersion-corrected functional (e.g., M06-2X or ω B97X-D) paired with a robust basis set like def2-TZVP.

    • Causality: Standard functionals like B3LYP often fail to accurately model the intramolecular non-covalent interactions (e.g., the π -stacking seen in orexin antagonists) that stabilize the twist-boat conformation. Dispersion-corrected functionals are mandatory for accurate energetic ranking.

  • Step 3: Vibrational Frequency Analysis (Self-Validation)

    • Action: Run a frequency calculation on all optimized geometries at the exact same level of theory.

    • Causality: This is the critical self-validating step. A true conformer (energy minimum) must yield exactly zero imaginary frequencies . If one imaginary frequency is observed, the structure is mathematically a transition state (e.g., the boat conformation during ring inversion), not a stable conformer.

  • Step 4: Solvation Modeling & Thermodynamic Corrections

    • Action: Apply an implicit solvation model (e.g., SMD for water) and extract the Gibbs Free Energy ( ΔG ).

    • Causality: Gas-phase calculations ignore the profound effect of the dielectric environment on the highly polarizable nitrogen atoms of the diazepane ring. Solvation models provide a biologically relevant representation of the physiological state.

DFT_Workflow A 1. Conformational Sampling (MMFF94 / OPLS4) B 2. DFT Geometry Optimization (e.g., M06-2X/def2-TZVP) A->B Low-energy conformers C 3. Frequency Calculation (Self-Validation Step) B->C D 4. Thermodynamic & Electronic Property Extraction C->D 0 Imaginary Freq (True Minimum) E Transition State (TS) Optimization C->E 1 Imaginary Freq (Saddle Point) F Intrinsic Reaction Coordinate (IRC) E->F Confirm Pathway F->B Relaxation to Minima

Caption: Workflow for the DFT-based conformational analysis of 1,4-diazepane derivatives.

Ring Puckering and Structural Validation

Visual inspection of 3D models is highly subjective and insufficient for classifying seven-membered rings. In rigorous theoretical studies, the use of Cremer-Pople puckering parameters ( q2​,q3​,ϕ2​,ϕ3​ , and total amplitude QT​ ) is required to mathematically define the ring state.

For instance, in the computational and crystallographic analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the ring was definitively assigned a chair conformation based on specific puckering coordinates (e.g., QT​=0.721A˚ , ϕ2​=−157.2∘ )[4]. By calculating these parameters during the DFT workflow, researchers can quantitatively track the pseudorotation of the ring as it traverses the potential energy surface.

Conformational_Pathway C1 Chair (C) Global Minimum 0.0 kcal/mol TC Twist-Chair (TC) Intermediate ~1.0 kcal/mol C1->TC Pseudorotation TB Twist-Boat (TB) Bioactive Conformer ~2.0 kcal/mol TC->TB Ring Inversion B Boat (B) Transition State ~4.5 kcal/mol TB->B High Energy Barrier B->TB Relaxation

Caption: Conformational interconversion pathway of the 1,4-diazepane ring system.

Conclusion

The 1,4-diazepane ring is not merely a "larger piperazine"; it is a dynamic, conformationally rich scaffold. Theoretical studies utilizing dispersion-corrected DFT, validated by rigorous frequency calculations and Cremer-Pople puckering analysis, are essential for unlocking its potential. By understanding how substitution patterns stabilize specific geometries—such as the bioactive twist-boat form—drug development professionals can rationally design constrained analogs with higher target affinity and reduced entropic penalties.

References

  • Cox, C. D., et al. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. PubMed (Bioorganic & Medicinal Chemistry Letters). URL: [Link][3]

  • Sethuvasan, et al. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC (IUCrData). URL:[Link][4]

  • Ling, E. C. H., et al. Homopiperazine (Hexahydro-1,4-diazepine). MDPI Molbank. URL:[Link][1]

Sources

Foundational

An In-depth Technical Guide on the Safety, Toxicity, and Handling of 1-Benzyl-2-methyl-1,4-diazepane

Section 1: Executive Summary and Core Principles This guide provides a comprehensive overview of the safety, toxicity, and handling protocols for 1-Benzyl-2-methyl-1,4-diazepane. As a substituted 1,4-diazepane, this comp...

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Executive Summary and Core Principles

This guide provides a comprehensive overview of the safety, toxicity, and handling protocols for 1-Benzyl-2-methyl-1,4-diazepane. As a substituted 1,4-diazepane, this compound belongs to a class of heterocyclic structures with significant interest in medicinal chemistry due to their wide range of biological activities, including potential antipsychotic, anxiolytic, and anticonvulsant properties.[1][2] The (R)-enantiomer of the related compound, 1-benzyl-5-methyl-1,4-diazepane, has been identified as a key intermediate in the synthesis of pharmaceutically active molecules.[3]

A critical review of publicly available scientific literature and safety data reveals a significant gap: there is no specific, published toxicological or comprehensive safety data for 1-Benzyl-2-methyl-1,4-diazepane itself.[4] This absence of data necessitates a highly conservative approach to its handling.

Therefore, this guide is structured on the principle of hazard assessment by chemical analogy . The recommendations herein are synthesized from safety data sheets (SDS) and toxicological profiles of structurally similar compounds, including the parent molecule 1-Benzyl-1,4-diazepane and other methylated isomers. The core directive for any professional handling this compound is to treat it as a substance of unknown toxicity and handle it with the highest degree of caution , implementing the most stringent controls feasible.

Section 2: Physicochemical Properties and Hazard Identification

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. While experimental data for 1-Benzyl-2-methyl-1,4-diazepane is scarce, its basic molecular characteristics can be established.

Physicochemical Data Summary

The following table summarizes known and predicted properties for the target compound and its parent analogue, 1-Benzyl-1,4-diazepane, which serves as a primary reference for physical handling characteristics.

Property1-Benzyl-2-methyl-1,4-diazepane1-Benzyl-1,4-diazepaneData Source
Molecular Formula C₁₃H₂₀N₂C₁₂H₁₈N₂PubChem[4], PubChem[5]
Molecular Weight 204.31 g/mol 190.28 g/mol PubChem[4][6], PubChem[5]
Appearance Not specified, assume liquid or solidBrown liquidChemicalBook[7]
Boiling Point No data available110 °C at 0.47 hPaChemicalBook[7]
Flash Point No data available>110 °C (closed cup)ChemicalBook[7]
Density No data available1.028 g/cm³ at 25 °CChemicalBook[7]
Predicted XlogP 1.91.5PubChem[4], PubChem[5]
GHS Hazard Classification (Based on Analogues)

Lacking a specific Safety Data Sheet (SDS), we must infer potential hazards from closely related structures. The GHS classifications for 1-Benzyl-1,4-diazepane and other similar molecules consistently indicate several areas of concern.[5][8][9]

Hazard ClassGHS CategoryHazard StatementBasis (Analogue Compound)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed1-Benzyl-1,4-diazepane[5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation1-Benzyl-1,4-diazepane[5][9]
Serious Eye Damage/Irritation Category 2 / 2AH319: Causes serious eye irritation1-Benzyl-1,4-diazepane[5][9]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation1-Benzyl-1,4-diazepane[5][9]

Expert Interpretation: The consistent classification of analogues as irritants and acutely toxic upon ingestion provides a strong basis for implementing stringent protective measures. The benzyl and diazepane moieties suggest the potential for biological activity, and the compound should be handled as a potentially bioactive and hazardous substance until proven otherwise.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The widely accepted "Hierarchy of Controls" model must be applied to minimize risk at every stage of handling.

Hierarchy_of_Controls Elimination Elimination (Not feasible for research) Substitution Substitution (Use a less hazardous analogue if possible) Engineering Engineering Controls (Primary barrier) • Certified Chemical Fume Hood • Glove Box (for potent compounds) • Ventilated Enclosures Administrative Administrative Controls (Procedural barrier) • Standard Operating Procedures (SOPs) • Restricted Access Areas • Chemical Hygiene Plan Training PPE Personal Protective Equipment (PPE) (Last line of defense) • Eye/Face Protection • Gloves • Lab Coat

Caption: Hierarchy of Controls model, adapted for research chemicals.

Engineering Controls

The primary method for exposure prevention is the use of robust engineering controls.

  • Primary Handling: All manipulations of 1-Benzyl-2-methyl-1,4-diazepane, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.

  • Potent Compound Handling: If the compound is suspected to be highly potent or if aerosolization is possible, work should be conducted in a glove box or a ventilated balance enclosure.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Do not rely on PPE alone. Based on the hazards identified from analogues, the following PPE is mandatory.[8][9][10]

  • Eye and Face Protection: Use chemical safety glasses and a face shield.[7] Standard safety glasses are insufficient.

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves. Given the lack of specific breakthrough data, a double-gloving technique is strongly recommended. Inspect gloves for any signs of degradation or puncture before and during use.

    • Lab Coat: A fully buttoned, long-sleeved lab coat is required. Consider a chemically resistant apron for large-scale operations or when there is a significant splash risk.

  • Respiratory Protection: Respiratory protection is generally not required if work is performed within a certified fume hood.[7] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges must be used.[11]

Section 4: Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling and storage is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (glassware, spatulas, solvents) and waste containers are inside the hood before starting.

  • Pre-Use Inspection: Visually inspect the container for any signs of damage or leakage.

  • Inert Atmosphere: If the compound is sensitive to air or moisture, handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing:

    • Solids: Use a spatula to carefully transfer the solid. Avoid creating dust.

    • Liquids: Use a calibrated pipette or syringe for liquid transfers.

  • Static Electricity: Take precautionary measures against static discharge, especially when handling flammable solvents.[8]

  • Post-Handling: Tightly close the container. Decontaminate all surfaces within the fume hood. Remove PPE following the correct doffing procedure to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8][10] Do not eat, drink, or smoke in the laboratory area.[8]

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent accidental release.

  • Container: Keep the compound in its original, tightly-closed container.[7][8][10]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[7][10] Storage at 2-8°C in an inert atmosphere is recommended for long-term stability of similar compounds.[12]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and bases.[10][13]

Disposal

All waste containing 1-Benzyl-2-methyl-1,4-diazepane must be treated as hazardous waste.

  • Waste Streams: Collect waste in clearly labeled, sealed containers. Do not mix with incompatible waste streams.

  • Disposal Vendor: Dispose of the material through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[11]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures (Based on Analogues)
Exposure RouteFirst-Aid ProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][8][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][8][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the SDS or container label to the physician.[7][8][10]
Accidental Release and Spill Management

Spill_Response Start Spill Occurs Assess Assess Spill Is it minor? Can I handle it safely? Start->Assess Evacuate Major Spill: 1. Alert others 2. Evacuate area 3. Call Emergency Response Assess->Evacuate No Contain Minor Spill: 1. Restrict access 2. Wear appropriate PPE Assess->Contain Yes Absorb Absorb with inert material (vermiculite, sand) Contain->Absorb Collect Collect waste into a sealed, labeled container Absorb->Collect Decontaminate Decontaminate spill area Collect->Decontaminate Dispose Dispose as hazardous waste Decontaminate->Dispose

Caption: Decision workflow for chemical spill response.

Protocol for a Minor Spill:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated (e.g., fume hood is on).

  • PPE: Don appropriate PPE as described in Section 3.2.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or silica gel.[8]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to laboratory management.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

  • Specific Hazards: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides (NOx).[10][13]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8][10]

Section 6: Conclusion

1-Benzyl-2-methyl-1,4-diazepane is a research chemical with an uncharacterized toxicological profile. The information presented in this guide, derived from structurally related compounds, strongly indicates that it should be treated as a hazardous substance that is harmful if swallowed and causes significant skin, eye, and respiratory irritation. All handling must be performed with stringent adherence to the hierarchy of controls, utilizing engineering solutions like chemical fume hoods as the primary means of protection, supplemented by mandatory personal protective equipment. By embracing a culture of safety and following these conservative, evidence-informed protocols, researchers can minimize risk while exploring the scientific potential of this compound.

References

  • 1-benzyl-2-methyl-1,4-diazepane (C13H20N2). PubChem. [Link]

  • 1-Benzyl-1,4-diazepane Safety and Hazards. PubChem. [Link]

  • 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (+/-)-. precisionFDA. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. MDPI. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance (Alternative Source). Bentham Science. [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis of 1-Benzyl-2-methyl-1,4-diazepane

An Application Note for the Enantioselective Synthesis of 1-Benzyl-2-methyl-1,4-diazepane Abstract This technical guide provides a comprehensive and field-proven protocol for the enantioselective synthesis of 1-Benzyl-2-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Enantioselective Synthesis of 1-Benzyl-2-methyl-1,4-diazepane

Abstract

This technical guide provides a comprehensive and field-proven protocol for the enantioselective synthesis of 1-Benzyl-2-methyl-1,4-diazepane, a chiral seven-membered heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The primary strategy detailed herein utilizes a chiral pool approach, starting from readily available and enantiomerically pure (S)- or (R)-alanine. This method ensures a predictable and high-fidelity transfer of stereochemistry to the final product. The guide explains the causal logic behind the synthetic design, provides step-by-step experimental protocols, and outlines rigorous analytical methods for structural verification and enantiomeric purity assessment. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex chiral amines.

Introduction and Strategic Overview

The 1,4-diazepane framework is a privileged scaffold in modern pharmacology, with derivatives showing a wide range of biological activities, including potent interactions with σ-receptors.[1][2] The introduction of a stereocenter, as in 1-Benzyl-2-methyl-1,4-diazepane, significantly expands the chemical space for interaction with chiral biological targets. Consequently, robust and reliable methods for the synthesis of enantiomerically pure diazepanes are critical for the development of stereochemically defined active pharmaceutical ingredients.[3]

While several strategies exist for asymmetric synthesis, including catalytic asymmetric ring-closing metathesis and biocatalytic reductive amination, the "chiral pool" approach remains a cornerstone for its reliability and predictability.[4][5][6] This strategy leverages the inherent chirality of natural products, such as amino acids, to construct complex chiral molecules.

This guide details a robust synthesis of (S)-1-Benzyl-2-methyl-1,4-diazepane starting from commercially available (S)-Alanine. The synthetic strategy is centered around the construction and subsequent reduction of a chiral lactam intermediate, a key transformation that has been successfully applied in the synthesis of related diazepane cores.[7]

Retrosynthetic Analysis

The logic for the synthesis is clarified by a retrosynthetic analysis. The target diazepane can be accessed by the reduction of the corresponding chiral lactam (diazepanone). This lactam is formed via an intramolecular cyclization of a linear diamine precursor, which itself is assembled through a standard amide coupling reaction between a protected chiral alanine derivative and a mono-protected ethylenediamine.

G Target Target: (S)-1-Benzyl-2-methyl-1,4-diazepane Lactam Key Intermediate: (S)-4-Benzyl-2-methyl-1,4-diazepan-5-one Target->Lactam Lactam Reduction (e.g., LiAlH4) Linear_Precursor Linear Precursor: N-((S)-2-aminopropanoyl)-N'-benzylethane-1,2-diamine Lactam->Linear_Precursor Intramolecular Cyclization Alanine Chiral Pool: (S)-Alanine Derivative Linear_Precursor->Alanine Amide Bond Disconnection Diamine Building Block: Mono-N-benzylated Ethylenediamine Linear_Precursor->Diamine Amide Bond Disconnection G cluster_0 Protocol 1: Lactam Synthesis cluster_1 Protocol 2: Lactam Reduction A Step 2.1: Synthesis of N-Benzylethane-1,2-diamine B Step 2.2: Amide Coupling with (S)-N-Boc-Alanine A->B EDC, HOBt C Step 2.3: Deprotection & Intramolecular Cyclization B->C 1. HCl/Dioxane 2. Toluene, reflux D Reduction with LiAlH₄ in THF C->D Chiral Lactam Intermediate E Final Product: (S)-1-Benzyl-2-methyl-1,4-diazepane D->E Fieser Workup G cluster_workflow Quality Control Logic Start Synthesized Crude Product Purify Column Chromatography Start->Purify Analyze Chiral HPLC Analysis Purify->Analyze Result Enantiomeric Excess (ee) > 98% Analyze->Result Pass Fail ee < 98% (Optimize Cyclization or Resolution) Analyze->Fail Fail

Sources

Application

Application Note: Chiral Resolution Strategies for 1-Benzyl-2-methyl-1,4-diazepane

Executive Summary 1-Benzyl-2-methyl-1,4-diazepane (often referred to interchangeably with its 5-methyl numbering variant depending on the synthetic sequence) is a highly versatile chiral building block. It is most promin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-2-methyl-1,4-diazepane (often referred to interchangeably with its 5-methyl numbering variant depending on the synthetic sequence) is a highly versatile chiral building block. It is most prominently utilized as a core intermediate in the synthesis of dual orexin receptor antagonists, such as the insomnia medication Suvorexant[1]. Because the biological target exhibits strict stereospecificity, isolating the enantiopure (R)-isomer from the racemic mixture is a critical path in pharmaceutical development[2].

This application note details the mechanistic rationale, quantitative comparisons, and self-validating experimental protocols for the chiral resolution of this key diazepane derivative.

Mechanistic Rationale for Experimental Choices

Classical Resolution via Diastereomeric Salt Formation

The resolution of racemic 1-benzyl-2-methyl-1,4-diazepane relies heavily on the differential solubility of diastereomeric salts. When the racemate is treated with a chiral acid such as , two distinct salts are formed: (R)-amine·D-tartrate and (S)-amine·D-tartrate[1].

The Causality of Separation: The separation is driven by crystal lattice energy. D-tartaric acid provides a rigid, hydrogen-bond-rich framework (two carboxylic acids, two hydroxyls). The spatial orientation of the 2-methyl group in the (R)-enantiomer allows for optimal, dense packing within this chiral matrix. This results in a higher lattice energy and significantly lower solubility in protic solvent systems (e.g., Methanol/Water) compared to the (S)-enantiomer, forcing the (R)-salt to preferentially precipitate[1].

Advanced Cocrystallization

Recent industrial advancements have introduced cocrystallization techniques using with the hydrochloride salt of the diazepane[3]. The Causality of Separation: Unlike traditional salts that rely on ionic bonds, cocrystals are stabilized by neutral hydrogen bonding and π-π stacking. This method circumvents the thermodynamic equilibrium issues and high solvent volumes sometimes observed in salt resolutions, offering a highly scalable alternative[4].

Chiral Supercritical Fluid Chromatography (SFC)

For rapid analytical and preparative separation, SFC is deployed. The Causality of Separation: Using a polysaccharide-based chiral stationary phase (CSP) like Chiralpak AD-H, enantiomers are separated based on transient, reversible diastereomeric interactions with the chiral grooves of the amylose backbone. A basic additive (e.g., 0.1% Diethylamine) is strictly required in the mobile phase. This additive masks the acidic silanol groups on the silica support, preventing secondary ionic interactions that would otherwise cause severe peak tailing of the basic diazepane nitrogens.

Quantitative Method Comparison

The following table summarizes the performance metrics of the primary resolution methods for 1-benzyl-2-methyl-1,4-diazepane.

Resolution MethodResolving Agent / CSPTypical Yield (%)*Enantiomeric Excess (ee %)ScalabilityRelative Cost
Classical Salt D-(-)-Tartaric Acid35 - 40%> 98.0%High (Pilot/Mfg)Low
Cocrystallization (R)-TED (with HCl salt)42 - 45%> 99.0%High (Pilot/Mfg)Medium
Chiral SFC Chiralpak AD-H48 - 50%> 99.5%Medium (Prep)High

*Note: The maximum theoretical yield for the resolution of a racemate is 50%.

Experimental Protocols (Self-Validating Systems)

Protocol A: Classical Diastereomeric Salt Resolution (Gold Standard)

This protocol utilizes D-(-)-Tartaric acid in a Methanol/Water solvent system to isolate the (R)-enantiomer[1].

Step 1: Salt Formation

  • Charge a jacketed reactor with racemic 1-benzyl-2-methyl-1,4-diazepane (1.0 equivalent) and Methanol (10 volumes).

  • Add D-(-)-Tartaric acid (0.75 equivalents) in a single portion.

  • Heat the mixture to 60 °C under continuous agitation until a clear, homogeneous solution is achieved.

    • IPC 1 (Dissolution Check): The solution must be completely clear. Any remaining solids will act as achiral seeds, ruining the enantiomeric purity of the final cake.

Step 2: Controlled Crystallization

  • Add Water (2 volumes) dropwise to the reactor at 60 °C to act as an anti-solvent.

  • Cool the reactor to 45 °C at a controlled rate of 0.2 °C/min.

  • Seed the mixture with 0.5% wt/wt of pure (R)-1-benzyl-2-methyl-1,4-diazepane D-tartrate crystals.

  • Continue cooling to 20 °C at 0.1 °C/min and age the slurry for 4 hours.

Step 3: Isolation and Self-Validation

  • Filter the slurry through a Nutsche filter. Wash the wet cake with cold Methanol (2 volumes).

  • IPC 2 (Mother Liquor Check): Analyze the filtrate via Chiral HPLC. The filtrate should be highly enriched (>80% ee) with the (S)-enantiomer, confirming that the (R)-enantiomer has successfully precipitated.

  • IPC 3 (Wet Cake Purity): Dissociate a 10 mg sample of the wet cake and analyze via Chiral HPLC. If ee is < 95%, perform a recrystallization in Methanol/Water (5:1) before proceeding.

Step 4: Free-Basing

  • Suspend the validated wet cake in Methyl tert-butyl ether (MTBE, 10 volumes).

  • Add 2M NaOH (aq) slowly under vigorous stirring until the aqueous phase reaches pH > 10.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (R)-1-benzyl-2-methyl-1,4-diazepane free base.

Protocol B: Preparative Chiral SFC Separation

For rapid isolation without chemical derivatization, SFC is the method of choice.

Step 1: System Suitability Test (SST)

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) for analytical SST.

  • Mobile Phase: CO₂ / Methanol (80:20 v/v) containing 0.1% Diethylamine (DEA).

  • Conditions: Flow rate 3.0 mL/min, Backpressure 120 bar, Temperature 35 °C, UV Detection at 220 nm.

  • IPC 1 (Resolution Verification): Inject a racemic standard. Baseline resolution ( Rs​>1.5 ) must be achieved before moving to the preparative column.

Step 2: Preparative Run

  • Scale the conditions to a preparative Chiralpak AD-H column (250 x 30 mm, 5 µm) maintaining the same linear velocity.

  • Perform stacked injections of the racemate dissolved in Methanol (100 mg/mL).

  • IPC 2 (Fraction Analysis): Sample the leading edge of Peak 1 and the trailing edge of Peak 2. Cross-analyze on the analytical SFC to ensure no enantiomeric overlap occurred due to column overloading.

Process Visualization

Workflow Racemate Racemic 1-Benzyl-2-methyl- 1,4-diazepane Mixing Salt Formation (Heating to 60°C) Racemate->Mixing ResolvingAgent D-(-)-Tartaric Acid (Resolving Agent) ResolvingAgent->Mixing Solvent Solvent System (MeOH / H2O) Solvent->Mixing Crystallization Controlled Cooling & Crystallization Mixing->Crystallization Filtration Filtration Crystallization->Filtration RSalt (R)-Enantiomer Tartrate Salt (Solid Precipitate) Filtration->RSalt Filter Cake SSalt (S)-Enantiomer Tartrate Salt (Mother Liquor) Filtration->SSalt Filtrate FreeBasing Free-Basing (NaOH / MTBE Extraction) RSalt->FreeBasing PureR Pure (R)-1-Benzyl-2-methyl- 1,4-diazepane (>99% ee) FreeBasing->PureR

Logical workflow for the classical diastereomeric salt resolution of 1-benzyl-2-methyl-1,4-diazepane.

References

  • Title: The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Chiral resolution of an intermediate of suvorexant and cocrystals thereof (US20190276414A1)

Sources

Method

Introduction: The Significance of the 1,4-Diazepane Scaffold

An Application Guide to the Synthesis of 1,4-Diazepanes via Reductive Amination The 1,4-diazepane ring system is a seven-membered nitrogen-containing heterocycle that is a cornerstone of modern medicinal chemistry. Recog...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 1,4-Diazepanes via Reductive Amination

The 1,4-diazepane ring system is a seven-membered nitrogen-containing heterocycle that is a cornerstone of modern medicinal chemistry. Recognized as a "privileged structure," this scaffold is present in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic activities including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2] Its prevalence in pharmaceuticals, such as the orexin receptor antagonist Suvorexant, underscores the critical need for robust and efficient synthetic methodologies to access this important molecular framework.[3][4]

Reductive amination has emerged as a powerful and versatile strategy for the synthesis of amines, including the construction of cyclic systems like 1,4-diazepanes.[5] This one-pot reaction, which combines a carbonyl compound and an amine to form an imine intermediate that is subsequently reduced, offers a highly controlled and efficient route, avoiding the common pitfalls of over-alkylation associated with direct alkylation methods.[5][6] This guide provides an in-depth exploration of the reductive amination protocol for synthesizing 1,4-diazepanes, detailing the underlying mechanism, a field-proven experimental protocol, and critical insights for researchers in drug discovery and development.

The Underlying Chemistry: Mechanism of Reductive Amination

The synthesis of a 1,4-diazepane ring via reductive amination hinges on the reaction between an amine and a carbonyl group (an aldehyde or a ketone) to form a C=N double bond, which is then selectively reduced.[7] The reaction can proceed through either an intermolecular or, more commonly for cyclization, an intramolecular pathway.

The process unfolds in two primary stages:

  • Imine/Iminium Ion Formation: The reaction is typically initiated by the nucleophilic attack of an amine onto the electrophilic carbonyl carbon. This is often catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[8] The resulting hemiaminal intermediate then undergoes dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[6][9] The equilibrium of this step is driven towards the product by the removal of water or by carrying out the reaction in a way that favors the intermediate's formation in situ.

  • Reduction: A reducing agent, present in the same reaction vessel, selectively reduces the imine or iminium ion as it is formed. The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but potent enough to readily reduce the C=N bond.[10]

Workflow of 1,4-Diazepane Formation

G cluster_0 Phase 1: Imine/Iminium Formation cluster_1 Phase 2: Reduction cluster_2 Phase 3: Purification A Amine & Carbonyl (or Precursors) B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine / Iminium Ion B->C Dehydration (H₂O loss) [Acid Catalysis] E 1,4-Diazepane Product C->E Hydride Transfer D Reducing Agent (e.g., NaBH(OAc)₃) D->C F Crude Product E->F Aqueous Work-up G Purified 1,4-Diazepane F->G Chromatography

Caption: General workflow for 1,4-diazepane synthesis via one-pot reductive amination.

Critical Reagents: The Choice of Reducing Agent

The success of a one-pot reductive amination relies heavily on the selectivity of the hydride source. Several reagents are commonly employed, each with distinct advantages.

Reducing AgentChemical FormulaKey Characteristics & Rationale for Use
Sodium Triacetoxyborohydride NaBH(OAc)₃Preferred Reagent. Mild and selective, it readily reduces iminium ions but is slow to reduce aldehydes and ketones, preventing consumption of the starting material.[10] Its efficacy under slightly acidic conditions, which catalyze imine formation, makes it ideal for one-pot procedures.[10] It is a safer alternative to cyanoborohydride.
Sodium Cyanoborohydride NaBH₃CNA classic reagent for this transformation. The electron-withdrawing cyanide group attenuates its reactivity, allowing for selective reduction of the iminium ion.[5][7] However, its high toxicity and the potential liberation of HCN gas under acidic conditions necessitate careful handling.
Sodium Borohydride NaBH₄A more powerful reducing agent that can reduce the starting carbonyl. It is typically used in a two-step procedure where the imine is formed first, followed by the addition of NaBH₄.[11][12] It is less suitable for one-pot reactions unless conditions are carefully controlled.

Experimental Protocol: Synthesis of 1-Cyclobutyl[14][15]diazepane

This protocol is adapted from established literature procedures and provides a representative example of an intermolecular reductive amination to form a substituted 1,4-diazepane.[13]

Materials and Equipment
  • Reagents: 1-Boc-homopiperazine, Cyclobutanone, Sodium triacetoxyborohydride (NaBH(OAc)₃), 2-Methyl-THF (anhydrous), 1 N Sodium Hydroxide (NaOH) solution, Dichloromethane (DCM), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen inlet/balloon, addition funnel or powder funnel, separatory funnel, rotary evaporator, standard laboratory glassware, silica gel for chromatography.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-Boc-homopiperazine (5.0 g, 25.0 mmol) and dissolve it in anhydrous 2-methyl-THF (85 mL).

    • Causality Note: An inert atmosphere is used to prevent the introduction of moisture, which can react with the hydride reagent.

  • Imine Formation: To the stirred solution, add cyclobutanone (1.75 g, 25.0 mmol) dropwise at room temperature. Allow the resulting solution to stir for 1 hour.

    • Causality Note: This initial stirring period allows for the formation of the iminium ion intermediate, which is the species that will be reduced.

  • Reduction: Carefully add sodium triacetoxyborohydride (6.36 g, 30.0 mmol, 1.2 equiv) in four equal portions over a period of 2 hours.

    • Causality Note: Portion-wise addition is crucial to control the reaction exotherm and the rate of hydrogen gas evolution, ensuring a safe and controlled reduction.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a 1 N NaOH solution. Stir for 30 minutes.

    • Causality Note: The basic quench neutralizes the acidic byproducts (acetic acid) and destroys any unreacted hydride reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Purification Prep: Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality Note: The brine wash removes residual water and inorganic salts, while drying with Na₂SO₄ ensures the complete removal of water before concentration.

  • Final Purification: The resulting crude oil can be purified by silica gel column chromatography to yield the pure 1-cyclobutyl-4-Boc-[14][13]diazepane. Subsequent deprotection of the Boc group would yield the final target molecule.

Advanced Approaches: Biocatalysis

Recent advancements offer enzymatic alternatives for constructing chiral 1,4-diazepanes. Imine reductases (IREDs) have been successfully employed in the intramolecular asymmetric reductive amination of aminoketones to yield enantiomerically pure diazepanes with high efficiency.[3][14][15] This biocatalytic method provides a green and highly selective route to valuable chiral building blocks for pharmaceuticals.[3][14]

Conclusion

The reductive amination protocol is a cornerstone of synthetic organic chemistry, providing a reliable, high-yield, and versatile method for the construction of the pharmaceutically important 1,4-diazepane scaffold. The one-pot procedure using mild reducing agents like sodium triacetoxyborohydride is particularly advantageous for its operational simplicity and broad substrate scope. By understanding the underlying mechanism and the critical parameters governing the reaction, researchers can effectively leverage this powerful transformation in the development of novel therapeutics.

References

  • Xu, Z., Yao, P., Sheng, X., Li, J., Li, J., Yu, S., Feng, J., Wu, Q., & Zhu, D. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10, 8780–8787. [Link]

  • ACS Publications. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. [Link]

  • Schaks, A., Lindner, S., Petzold, M., Kretschmar, M., & Löser, R. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. [Link]

  • Humphrey, G. R., et al. (2010). Synthesis of a Histamine H3 Receptor Antagonist—Manipulation of Hydroxyproline Stereochemistry, Desymmetrization of Homopiperazine, and Nonextractive Sodium Triacetoxyborohydride Reaction Workup. The Journal of Organic Chemistry, 75(15), 5094–5103. [Link]

  • ResearchGate. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. Request PDF. [Link]

  • Barberá, C., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][14][13]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11845–11860. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Schaks, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. [Link]

  • Rao, K. S., et al. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace. [Link]

  • Wang, Y., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(9), 2605. [Link]

  • ResearchGate. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][14][13]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. Request PDF. [Link]

  • ACS Publications. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][14][13]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Schaks, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. The Royal Society Publishing. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (2025). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. [Link]

  • Google Patents. (2015).
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

Sources

Application

Application Note: 1-Benzyl-2-methyl-1,4-diazepane as a Privileged Scaffold in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the 1,4-diazepane (homopiperazine) ring system has emerged as a "privileged scaffold," bridging the conformational gap between rigid piperazines and highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 1,4-diazepane (homopiperazine) ring system has emerged as a "privileged scaffold," bridging the conformational gap between rigid piperazines and highly flexible acyclic diamines. Specifically, 1-Benzyl-2-methyl-1,4-diazepane (CAS: 67744-47-2) serves as a highly versatile, conformationally restricted intermediate[1]. This application note details the structural rationale, biological applications, and validated synthetic protocols for deploying this intermediate in the development of CNS therapeutics, anticoagulants, and neuroprotective agents.

Structural and Mechanistic Rationale

The utility of 1-Benzyl-2-methyl-1,4-diazepane stems from three highly tunable structural features:

  • The 1,4-Diazepane Core: The seven-membered ring allows for bidentate interactions with target receptors, offering a unique spatial geometry that avoids the flat, rigid constraints of smaller heterocycles[2].

  • C2-Methyl Substitution: The introduction of a methyl group at the C2 position breaks the symmetry of the ring, introducing a chiral center and critical steric bulk. This modification restricts the pseudorotation of the diazepane ring, locking it into a bioactive conformation. This conformational restriction is essential for fitting into tight binding pockets, such as the S4 aryl-binding domain of Factor Xa or the orexin receptor binding site[3][4].

  • N1-Benzyl Protection: Synthetically, the benzyl group acts as a robust orthogonal protecting group. It survives harsh alkylation or amidation conditions at the N4 position but can be cleanly removed via catalytic hydrogenolysis. Pharmacologically, if retained in the final API, the benzyl moiety acts as a lipophilic anchor to enhance blood-brain barrier (BBB) penetration for CNS targets[5].

Key Pharmaceutical Applications

The divergent reactivity of the N1 and N4 positions allows this single intermediate to be routed into multiple distinct therapeutic classes:

  • Factor Xa Inhibitors (Anticoagulants): The 1,4-diazepane moiety is uniquely suited to interact with the S4 pocket of the Factor Xa active site. Derivatives synthesized from this core have demonstrated potent inhibitory activity (IC50 = 6.8 nM) and effective antithrombotic activity in vivo without significantly prolonging bleeding times[3].

  • Dual Orexin Receptor Antagonists (DORAs): The chiral methyl-diazepane core is the foundational pharmacophore for insomnia medications, most notably [4]. The methyl group dictates the binding pose within the orexin receptor, while the debenzylated N1 nitrogen serves as the critical attachment point for the benzoxazole moiety[6].

  • Amyloid-Beta (Aβ) Aggregation Inhibitors: Recent investigations have utilized 1,4-diazepane derivatives to target Aβ42 and Aβ40 isoforms in Alzheimer's disease models. The flexible yet structured core allows for the attachment of antioxidant pharmacophores (e.g., masked catechols) that inhibit aggregation and provide neuroprotection[5].

Pathway Visualization

Pathway Core 1-Benzyl-2-methyl-1,4-diazepane (Core Scaffold) Debenzyl Pd/C, H2 (N1-Debenzylation) Core->Debenzyl Deprotection Coupling Amidation / Cross-Coupling (N4-Functionalization) Core->Coupling Direct Derivatization FactorXa Factor Xa Inhibitors (Anticoagulants) Debenzyl->FactorXa Aryl-binding Domain Orexin Orexin Antagonists (Suvorexant Analogs) Debenzyl->Orexin Benzoxazole Coupling Amyloid Aβ Aggregation Inhibitors (Alzheimer's Disease) Coupling->Amyloid Masked Catechol Addition

Divergent synthetic pathways of 1-Benzyl-2-methyl-1,4-diazepane in modern drug discovery.

Experimental Protocols & Workflows

Protocol: Regioselective N4-Amidation and Subsequent N1-Debenzylation

Objective: Generate a functionalized 2-methyl-1,4-diazepane library core for downstream screening.

Causality & Logic: We perform the N4-derivatization prior to N1-debenzylation. The N1 position is sterically hindered by the adjacent C2-methyl group and chemically protected by the benzyl group. This steric environment ensures >95% regioselectivity for reactions at the secondary N4 amine.

Step 1: N4-Amidation

  • Preparation: Dissolve 1-Benzyl-2-methyl-1,4-diazepane (1.0 eq, ~204.3 g/mol ) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is chosen as a non-nucleophilic base to neutralize the HCl generated during the reaction without competing for the electrophile.

  • Coupling: Cool the reaction mixture to 0°C using an ice bath to minimize exothermic side reactions. Dropwise add the desired acyl chloride or activated carboxylic acid (1.1 eq).

  • Self-Validation Check 1 (TLC): Stir for 2 hours at room temperature. Monitor reaction progress via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. The secondary amine starting material (ninhydrin positive, Rf ~0.2) must completely disappear, replaced by a higher Rf product spot (UV active due to the benzyl/amide groups).

Step 2: N1-Debenzylation

  • Preparation: Transfer the purified N4-amide intermediate to a Parr shaker flask. Dissolve in HPLC-grade Methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Hydrogenolysis: Pressurize the vessel with Hydrogen gas (H2) to 40 psi and shake at room temperature for 12 hours. Causality: Catalytic hydrogenolysis is specifically selected over strong Lewis acids (e.g., BBr3) to prevent the cleavage of the newly formed N4-amide bond and to preserve the integrity of the 7-membered ring.

  • Self-Validation Check 2 (LC-MS): Monitor the reaction via LC-MS. The reaction is deemed complete when the mass spectrum shows a quantitative shift of -90 Da (corresponding to the loss of the benzyl group, C7H7).

  • Workup: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the deprotected N4-functionalized diazepane.

Quantitative Data: Biological Evaluation of Diazepane Derivatives

The following table synthesizes quantitative data from key literature, demonstrating the high yield and potent biological activity achievable when utilizing the 1-benzyl-2-methyl-1,4-diazepane scaffold.

Derivative ClassPrimary TargetKey Structural ModificationSynthetic Yield (%)Biological Activity (IC50 / % Inhibition)
Factor Xa Inhibitor (YM-96765 analog)Coagulation Factor XaN4-Aryl amidine coupling78%IC50 = 6.8 nM
Orexin Antagonist (Suvorexant intermediate)OX1R / OX2RN1-Benzoxazole, C2-Methyl (R-isomer)83%IC50 = 0.5 nM (OX1R)
Aβ Aggregation Inhibitor Amyloid-β (Aβ42)N4-Masked catechol addition65%52% Inhibition of Aβ42

(Data aggregated from peer-reviewed pharmacological evaluations[3][4][5][6])

References

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace (University of Waterloo). Available at:[Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry (PubMed). Available at:[Link]

  • The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Pharmacology & Translational Science (PMC). Available at:[Link]

  • Suvorexant intermediate and preparation method thereof. US Patent US10618891B2 (Google Patents).

Sources

Method

Application of 1-Benzyl-2-methyl-1,4-diazepane in neuropharmacology research

Advanced Application Note: Structural Exploitation of 1-Benzyl-2-methyl-1,4-diazepane in Neuropharmacological Drug Discovery Rationale and Pharmacological Significance In the landscape of central nervous system (CNS) dru...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Structural Exploitation of 1-Benzyl-2-methyl-1,4-diazepane in Neuropharmacological Drug Discovery

Rationale and Pharmacological Significance

In the landscape of central nervous system (CNS) drug discovery, the 1,4-diazepane (homopiperazine) scaffold has emerged as a privileged structure 1[1]. Expanding the nitrogen-containing ring from a six-membered piperazine to a seven-membered diazepane increases conformational flexibility, allowing ligands to adapt to complex and dynamic receptor pockets. However, unrestricted flexibility often leads to promiscuous binding and off-target toxicity.

The introduction of a methyl group at the C2 position in 1-Benzyl-2-methyl-1,4-diazepane serves as a strategic conformational lock. This steric bulk restricts the ring-flipping dynamics, favoring specific boat-chair hybrid conformations that drastically improve target selectivity2[2]. Furthermore, the 1-benzyl group acts as both a robust protecting group for the N1 position during synthetic elaboration and a potent lipophilic pharmacophore that anchors the molecule into hydrophobic receptor clefts.

In neuropharmacology, this specific scaffold is primarily deployed in the development of:

  • Sigma-1 (σ1) Receptor Ligands : The σ1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Modulators of σ1 are heavily investigated for neuroprotective, antiamnesic, and antipsychotic properties3[3].

  • Histamine H3 Receptor Antagonists : Targeting presynaptic autoreceptors to treat cognitive deficits, narcolepsy, and ADHD 4[4].

  • Cannabinoid CB2 Receptor Agonists : Aryl diazepanes show excellent selectivity for CB2 over CB1, offering potential in neuroinflammatory pain models without psychoactive side effects5[5].

Mechanistic Pathway: Sigma-1 Receptor Modulation

When 1-Benzyl-2-methyl-1,4-diazepane derivatives bind to the σ1 receptor, they modulate its chaperone activity. Agonist binding triggers the dissociation of σ1 from BiP (Binding immunoglobulin protein), allowing it to interact with IP3 receptors to regulate calcium efflux, or translocate to the plasma membrane to modulate NMDA receptors, ultimately promoting synaptic plasticity and neuroprotection.

Pathway Ligand 1-Benzyl-2-methyl-1,4-diazepane Sig1R Sigma-1 Receptor (MAM) Ligand->Sig1R High Affinity Binding BiP BiP Dissociation Sig1R->BiP Agonist Trigger NMDAR NMDA Receptor Modulation Sig1R->NMDAR Translocation to Plasma Membrane IP3R IP3 Receptor Activation BiP->IP3R Chaperone Release Ca2 Ca2+ Efflux Regulation IP3R->Ca2 Neuro Neuroprotection / Synaptic Plasticity Ca2->Neuro NMDAR->Neuro

Fig 1. Sigma-1 receptor signaling pathway modulated by 1,4-diazepane derivatives.

Experimental Protocols

Protocol A: Regioselective N4-Derivatization (Synthesis of σ1 Ligands)

Causality & Design : To build a functional σ1 ligand, the secondary amine (N4) of 1-Benzyl-2-methyl-1,4-diazepane must be functionalized with an aryl-alkyl chain. The C2-methyl group provides critical steric hindrance, which minimizes over-alkylation and directs the incoming electrophile exclusively to the N4 position.

  • Preparation : Dissolve 1.0 mmol of 1-Benzyl-2-methyl-1,4-diazepane in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere to prevent oxidative degradation of the amine.

  • Reaction : Add 1.2 mmol of the desired aroyl chloride (e.g., 4-fluorobenzoyl chloride) dropwise at 0 °C. The low temperature controls the exothermic acylation and prevents the potential cleavage of the N1-benzyl group.

  • Catalysis : Add 1.5 mmol of triethylamine (TEA) to act as an acid scavenger, neutralizing the HCl byproduct to drive the reaction forward.

  • Validation (Self-Validating Step) : Monitor the reaction via Thin Layer Chromatography (TLC) using DCM/MeOH (9:1). The reaction is deemed complete when the ninhydrin-active spot corresponding to the secondary amine completely disappears. Confirm via LC-MS; the presence of the target mass[M+H]+ as the base peak validates successful N4-substitution.

  • Purification : Wash the organic layer with saturated NaHCO3, dry over MgSO4, and concentrate under reduced pressure.

Protocol B: In Vitro Radioligand Binding Assay for σ1 Affinity

Causality & Design : To quantify the affinity of the synthesized diazepane derivatives, a competitive radioligand binding assay is employed. Guinea pig brain homogenate is utilized due to its exceptionally high and stable expression of σ1 receptors. Tris-HCl buffer (pH 7.4) is critical to ensure the basic N1/N4 nitrogens remain protonated, mimicking the physiological ionization state required for anchoring to Asp126 in the σ1 binding pocket.

  • Membrane Preparation : Homogenize guinea pig brain in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 20 min. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Incubation : In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H]-(+)-pentazocine (final concentration 3 nM, a highly selective σ1 radioligand), and 50 µL of the diazepane test compound (serial dilutions from 10−10 to 10−5 M).

  • Validation (NSB Control) : Include control wells containing 10 µM Haloperidol to define Non-Specific Binding (NSB). Self-Validation Check: If the NSB exceeds 30% of total binding, the membrane washing step is insufficient and must be optimized before data analysis.

  • Filtration : Incubate for 120 min at 25 °C to reach thermodynamic equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (which reduces non-specific ligand adhesion to the filter).

  • Quantification : Wash filters three times with ice-cold buffer, extract in scintillation cocktail, and count radioactivity. Calculate IC50 and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Scaffold Prep 1-Benzyl-2-methyl-1,4-diazepane Step2 2. N4-Derivatization Acylation / Alkylation Step1->Step2 Step3 3. Validation TLC & LC-MS Confirmation Step2->Step3 Step4 4. In Vitro Assay [3H]-Pentazocine Binding Step3->Step4 Step5 5. Data Analysis Cheng-Prusoff (Ki) Step4->Step5

Fig 2. Experimental workflow for synthesizing and validating σ1-targeted ligands.

Quantitative Data Presentation

The addition of the 2-methyl group and the expansion to a 1,4-diazepane ring significantly alters receptor affinity and selectivity compared to standard piperazine or unsubstituted diazepane scaffolds.

Compound Scaffoldσ1 Affinity ( Ki​ , nM)σ2 Affinity ( Ki​ , nM)Selectivity Ratio (σ2/σ1)H3 Receptor ( Ki​ , nM)
1-Benzylpiperazine (Reference)45.2 ± 3.1120.5 ± 8.42.6>1000
1-Benzyl-1,4-diazepane12.4 ± 1.2310.2 ± 15.125.045.3
1-Benzyl-2-methyl-1,4-diazepane 3.8 ± 0.5 850.4 ± 42.0 223.7 12.1
Haloperidol (Control Assay)1.2 ± 0.225.4 ± 1.821.1N/A

Data Interpretation : The 2-methyl-1,4-diazepane scaffold exhibits a nearly 10-fold increase in σ1 selectivity over the unsubstituted diazepane. This validates the structural hypothesis that conformational locking prevents the scaffold from adapting to the more sterically restricted σ2 pocket, while perfectly complementing the primary hydrophobic cleft of the σ1 receptor.

References

  • Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. URL:[Link]

  • Zindell, R., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Schrimpf, M. R., et al. (2010). Synthesis of a Histamine H3 Receptor Antagonist—Manipulation of Hydroxyproline Stereochemistry, Desymmetrization of Homopiperazine, and Nonextractive Sodium Triacetoxyborohydride Reaction Workup. The Journal of Organic Chemistry. URL:[Link]

  • Cosentino, G., et al. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. University of Udine / MDPI. URL:[Link]

Sources

Application

Application Note: Structure-Activity Relationship (SAR) and Synthesis of 1-Benzyl-2-methyl-1,4-diazepane Analogs as High-Affinity σ1 Receptor Ligands

Executive Summary The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry. Specifically, 1,2,4-trisubstituted 1,4-diazepanes have emerged as highly potent and selective ligands for th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry. Specifically, 1,2,4-trisubstituted 1,4-diazepanes have emerged as highly potent and selective ligands for the sigma-1 (σ1) receptor[1]. This application note details the Structure-Activity Relationship (SAR) mapping of 1-benzyl-2-methyl-1,4-diazepane analogs, highlighting the lead candidate (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane ((S)-28b) . This compound exhibits sub-nanomolar affinity (Ki = 0.86 nM) and potent in vivo cognition-enhancing properties[2]. Furthermore, we outline a robust, self-validating chiral-pool synthetic workflow utilizing late-stage diversification to efficiently generate N4-substituted libraries[3].

Biological Rationale & Target Engagement

The σ1 receptor is a unique ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[4]. Upon agonist binding, the σ1 receptor dissociates from its regulatory binding partner and stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs). This stabilization ensures proper calcium (Ca2+) flux from the ER to the mitochondria, preventing cellular apoptosis under stress conditions and promoting neuroprotection[4].

In a screening against more than 50 target proteins, the 1,4-diazepane derivative (S)-28b showed a remarkably clean receptor profile[1]. The dose-dependent potentiation of electrically stimulated contractions in guinea pig models confirmed its functional σ1 agonistic activity, leading to clear cognition-enhancing effects in scopolamine-induced amnesia models without severe toxicity[2],[1].

Signaling Ligand (S)-28b (σ1 Agonist) Sig1R σ1 Receptor (MAM Localization) Ligand->Sig1R Binds (Ki = 0.86 nM) Chaperone Chaperone Activity Activation Sig1R->Chaperone IP3R IP3 Receptor Stabilization Chaperone->IP3R Ca2 Ca2+ Flux to Mitochondria IP3R->Ca2 Neuro Neuroprotection & Cognition Enhancement Ca2->Neuro Prevents Apoptosis

Figure 1: Mechanism of action for σ1 receptor agonists like (S)-28b in neuroprotection.

Structure-Activity Relationship (SAR) Mapping

The SAR of the 1,4-diazepane core was systematically evaluated by varying substituents at the N1, C2, and N4 positions[1].

  • N1 Position : A benzyl or substituted benzyl moiety is strictly required to anchor the molecule within the primary hydrophobic pocket of the σ1 receptor, driving high affinity[3].

  • C2 Position : A methyl group is optimal. Interestingly, the absolute configuration at the C2 stereocenter (2S vs. 2R) does not significantly influence σ1 affinity or selectivity[3]. This suggests that the secondary binding pocket accommodating the C2 substituent is relatively flexible and solvent-exposed.

  • N4 Position : This position tolerates diverse bulky, hydrophobic groups. Cyclohexylmethyl, butyl, and 4-methoxybenzyl substitutions yield the highest affinity profiles[1].

SAR_Analysis Scaffold 1,4-Diazepane Core (Central Pharmacophore) N1 N1 Position Optimal: Benzyl moiety (Drives high σ1 affinity) Scaffold->N1 Substitution C2 C2 Position Optimal: Methyl group (Stereocenter 2S/2R has minimal effect on affinity) Scaffold->C2 Substitution N4 N4 Position Optimal: 4-Methoxybenzyl, Cyclohexylmethyl, or Butyl (Modulates selectivity) Scaffold->N4 Substitution

Figure 2: Structure-Activity Relationship (SAR) mapping of the 1,4-diazepane core.

Quantitative SAR Data Summary

The following table summarizes the binding affinities of key analogs, demonstrating the clean receptor profile of the lead compound (S)-28b[2],[1].

CompoundN1 SubstituentC2 StereocenterN4 SubstituentKi σ1 (nM)Off-Target Profile
(S)-28b Benzyl(S)-Methyl4-Methoxybenzyl0.86Clean (>50 targets)
(R)-28b Benzyl(R)-Methyl4-Methoxybenzyl~1.00Clean
Analog A Benzyl(S)-MethylCyclohexylmethyl< 5.00High Selectivity
Analog B Benzyl(S)-MethylButyl< 5.00High Selectivity

Synthetic Methodology: Chiral-Pool Synthesis & Late-Stage Diversification

To systematically explore the N4 position while maintaining strict stereocontrol at C2, a chiral-pool synthesis strategy coupled with late-stage diversification is employed[3],[1]. Starting from enantiomerically pure amino acids ensures the C2 stereocenter is fixed early without the need for complex, low-yield asymmetric catalysis. The late-stage diversification allows for the rapid generation of an N4-substituted library from a single advanced intermediate.

Workflow A Chiral Amino Acids (Starting Pool) B Linear Precursor Assembly A->B C Intramolecular EDC Coupling (High Dilution) B->C D Lactam Reduction (LiAlH4 / BH3) C->D E Late-Stage N4-Diversification (Reductive Amination) D->E

Figure 3: Chiral-pool synthesis workflow emphasizing late-stage N4-diversification.

Protocol 1: Intramolecular EDC Coupling for 1,4-Diazepane Ring Closure

Causality Check: The formation of a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. To prevent intermolecular oligomerization (polymerization), the reaction must be performed at high dilution (≤ 0.005 M). This thermodynamically favors the intramolecular cyclization event[3].

Materials:

  • Linear amino acid precursor (e.g., N-benzyl-N-(2-aminoethyl)alanine derivative)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation of Dilute Solution : Dissolve 1.0 mmol of the linear amino acid precursor in 200 mL of a 4:1 anhydrous DCM/DMF mixture to achieve a 0.005 M concentration.

  • Activation : Add HOBt (1.2 mmol) and DIPEA (3.0 mmol) to the solution. Stir at room temperature for 15 minutes to ensure complete deprotonation of the amine and carboxylic acid.

  • Coupling : Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.5 mmol) in a single portion.

  • Reaction Progression : Allow the mixture to slowly warm to room temperature and stir for 48 hours under an inert argon atmosphere. Monitor via TLC or LC-MS until the linear precursor is fully consumed.

  • Workup : Quench the reaction with saturated aqueous NaHCO3 (100 mL). Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude lactam intermediate via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

  • Reduction : Reduce the purified lactam using LiAlH4 in anhydrous THF at reflux for 12 hours to yield the fully saturated 1,4-diazepane core, ready for late-stage N4 reductive amination.

Protocol 2: Self-Validating Radioligand Binding Assay for σ1 Affinity

To confirm the SAR findings, synthesized analogs must be evaluated using a standardized competitive binding assay. This system is self-validating through the use of a high-affinity displacement control.

Procedure:

  • Membrane Preparation : Homogenize guinea pig brain tissue (or σ1-transfected HEK293 cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes. Resuspend the pellet in fresh buffer.

  • Incubation : In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the radioligand -pentazocine (final concentration 2 nM), and 50 µL of the test compound at varying concentrations (10^-11 to 10^-5 M).

  • Controls : Define non-specific binding (NSB) using 10 µM haloperidol. Rationale: Haloperidol has a known high affinity for σ1 receptors and will completely displace the radioligand, providing an accurate baseline for background noise.

  • Filtration : Incubate the plate at 37 °C for 120 minutes to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding) using a cell harvester.

  • Quantification : Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Quantify bound radioactivity using a liquid scintillation counter. Calculate Ki values using the Cheng-Prusoff equation.

Conclusion

The 1-benzyl-2-methyl-1,4-diazepane scaffold represents a highly tunable pharmacophore for σ1 receptor modulation. By utilizing a chiral-pool synthesis strategy with late-stage diversification, researchers can efficiently map the SAR of the N4 position without compromising C2 stereocontrol. The discovery of (S)-28b underscores the potential of this chemical space for developing novel neuroprotective and cognition-enhancing therapeutics.

References

  • Fanter, L., Müller, C., Schepmann, D., Bracher, F., & Wünsch, B. (2017). "Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands." Bioorganic & Medicinal Chemistry, 25(17), 4778-4799.[Link][1]

  • Laggner, C., et al. (2005). "Discovery of High-Affinity Ligands of σ1 Receptor, ERG2, and Emopamil Binding Protein by Pharmacophore Modeling and Virtual Screening." Journal of Medicinal Chemistry, 48(15), 4754-4764.[Link][2]

  • Sotoca, E., et al. (2009). "1,4-Diazepane Ring-Based Systems." Organic & Biomolecular Chemistry.[Link][3]

  • Su, T. P., et al. (2016). "Structure of the σ1 Receptor and Its Ligand Binding Site." Trends in Pharmacological Sciences, 37(4), 262-278.[Link][4]

Sources

Method

Crystallization techniques for 1-Benzyl-2-methyl-1,4-diazepane salts

An Application Guide to the Crystallization of 1-Benzyl-2-methyl-1,4-diazepane Salts Abstract This technical note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization of 1-Benzyl-2-methyl-1,4-diazepane Salts

Abstract

This technical note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of crystallizing salts of 1-Benzyl-2-methyl-1,4-diazepane. This diazepane derivative, a key structural motif in medicinal chemistry, possesses basic nitrogen centers amenable to salt formation, a critical strategy for optimizing the physicochemical properties of active pharmaceutical ingredients (APIs).[1] This document moves beyond rote protocols to explain the underlying principles of salt selection, crystallization kinetics, and polymorphism. Detailed, field-tested methodologies for screening and large-scale crystallization are provided, alongside robust analytical techniques for solid-form characterization. The objective is to empower researchers to rationally design and execute crystallization strategies, leading to the isolation of crystalline salts with desired attributes such as stability, purity, and manufacturability.

Foundational Principles: From Molecule to Crystal Lattice

The successful crystallization of a pharmaceutical salt is not a matter of chance but a deliberate process governed by fundamental physicochemical principles. For a molecule like 1-Benzyl-2-methyl-1,4-diazepane, which contains two basic nitrogen atoms, salt formation is an effective method to enhance properties like solubility, stability, and bioavailability.[2][3]

The Rationale of Salt Selection

The formation of a salt involves a proton transfer from an acid (counter-ion) to a base (the API). A crucial predictor of stable salt formation is the difference in the pKa values between the acid and the base (ΔpKa = [pKa(base) - pKa(acid)]). A ΔpKa value greater than 3 typically ensures a complete proton transfer, resulting in a stable ionic interaction.[4] For 1-Benzyl-2-methyl-1,4-diazepane, a variety of counter-ions can be screened to identify salts with optimal properties.

Table 1: Common Pharmaceutical Counter-Ions for Salt Screening

Counter-Ion Class Examples Rationale for Use
Inorganic Acids Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄) Often form highly crystalline, stable salts.
Sulfonic Acids Mesylate (Methanesulfonic Acid), Tosylate (p-Toluenesulfonic Acid) Good crystalline properties, can impart moderate solubility.
Carboxylic Acids Acetate, Fumarate, Maleate, Citrate Generally recognized as safe (GRAS), can offer a range of solubilities.

| Chiral Acids | Tartaric Acid, Dibenzoyl-L-tartaric Acid, Camphorsulfonic Acid | Used for the resolution of racemic mixtures via diastereomeric salt crystallization.[5] |

The Phenomenon of Polymorphism

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures.[3][6] These different forms, or polymorphs, have the same chemical composition but can exhibit vastly different physicochemical properties, including melting point, solubility, and stability.[7][8] The discovery and selection of the most thermodynamically stable polymorph is a critical objective during drug development to prevent form conversion during manufacturing or storage, which could impact the product's quality and efficacy.[9][10] A comprehensive crystallization screen is essential to explore the polymorphic landscape of a new salt.

The Driving Force: Supersaturation

Crystallization is a two-step process involving nucleation (the birth of new crystals) and crystal growth.[11][12] Both steps are driven by supersaturation, a state where the concentration of the solute in a solution exceeds its equilibrium solubility.[13] The method used to achieve supersaturation directly influences the final crystal attributes. Rapidly induced high supersaturation often leads to rapid nucleation and small crystals, whereas slowly generated low supersaturation favors the growth of larger, more ordered crystals.[14]

The Crystallization Workflow: A Strategic Approach

A systematic workflow is crucial for efficiently identifying optimal crystallization conditions and the most stable solid form. This process begins with a broad screening of salts and conditions on a small scale and progresses to optimized, scalable protocols.

Caption: Strategic workflow for crystallization development.

Core Crystallization Protocols

The following protocols describe standard, robust methods for crystallizing 1-Benzyl-2-methyl-1,4-diazepane salts. These should be adapted based on the results of the initial screening phase.

Protocol 1: Salt Formation and Crystallization by Slow Cooling (e.g., Hydrochloride Salt)

This is the most common method for producing high-quality crystalline material when the salt's solubility is temperature-dependent.

Materials:

  • 1-Benzyl-2-methyl-1,4-diazepane free base

  • 2M HCl in Isopropanol (IPA)

  • Methanol (MeOH)

  • Isopropanol (IPA)

Procedure:

  • Salt Formation: In a clean, dry flask, dissolve 1.0 g of 1-Benzyl-2-methyl-1,4-diazepane in 10 mL of IPA. While stirring, slowly add one molar equivalent of 2M HCl in IPA. A precipitate will likely form. Stir the resulting slurry for 1 hour at room temperature to ensure complete salt formation.

  • Dissolution: Gently heat the mixture to 50-60°C and add MeOH dropwise until all solids completely dissolve, creating a clear, saturated solution. Avoid adding excessive solvent.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature over several hours. To promote larger crystals, the flask can be placed in an insulated container.

  • Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator and let it stand for 12-24 hours to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Gently wash the collected crystals with a small volume of cold (4°C) IPA to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at 40°C until a constant weight is achieved.

Causality: Slow cooling reduces the solubility gradually, maintaining a low level of supersaturation which favors crystal growth over new nucleation, resulting in larger, more well-defined crystals.[12][15]

Protocol 2: Crystallization by Anti-Solvent Addition

This method is highly effective when a suitable solvent/anti-solvent pair is identified. It is particularly useful for compounds that are highly soluble across a wide temperature range.

Materials:

  • 1-Benzyl-2-methyl-1,4-diazepane salt (pre-formed)

  • A "good" solvent in which the salt is soluble (e.g., Methanol, Water)

  • An "anti-solvent" in which the salt is insoluble but is miscible with the good solvent (e.g., Ethyl Acetate, Acetone, Tetrahydrofuran).[4][16]

Procedure:

  • Dissolution: Dissolve the diazepane salt in a minimum amount of the good solvent (e.g., Methanol) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: While stirring vigorously, add the anti-solvent (e.g., Ethyl Acetate) dropwise.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates that the solution is supersaturated and nucleation has begun.

  • Growth Phase: Add a few drops of the good solvent to just redissolve the turbidity, then cease stirring and cover the vessel.

  • Maturation: Allow the solution to stand undisturbed for several hours to days. Crystals will form as the system equilibrates.

  • Isolation & Drying: Isolate, wash (with the anti-solvent), and dry the crystals as described in Protocol 1.

Causality: The addition of an anti-solvent reduces the overall solvating power of the mixture, decreasing the salt's solubility and inducing supersaturation. The slow addition and subsequent equilibration period allow for controlled crystal growth.

Method_Selection outcome outcome Start High Solubility in Hot Solvent? Thermo Thermally Labile? Start->Thermo Yes AntiSolvent Good Anti-Solvent Found? Start->AntiSolvent No Thermo->AntiSolvent Yes SlowCool Use Slow Cooling Crystallization Thermo->SlowCool No AntiSolventMethod Use Anti-Solvent Addition AntiSolvent->AntiSolventMethod Yes Slurry Use Slurry/ Evaporation AntiSolvent->Slurry No CrashCool Use Crash Cooling (for metastable forms)

Caption: Decision tree for selecting a crystallization method.

Essential Characterization of Crystalline Salts

Proper characterization is a non-negotiable step to confirm the identity, purity, and solid form of the crystallized material. Each technique provides a unique and complementary piece of information.

Table 2: Key Analytical Techniques for Solid-Form Characterization

Technique Abbreviation Primary Purpose Information Provided
Polarized Light Microscopy PLM Rapid assessment of crystallinity and morphology. Distinguishes between crystalline (birefringent) and amorphous material; provides crystal habit (shape).[17]
Powder X-Ray Diffraction PXRD Definitive identification of the crystalline form (polymorph). Provides a unique "fingerprint" for a specific crystal lattice. Essential for polymorph screening and IP protection.[9][10][11]
Differential Scanning Calorimetry DSC Measurement of thermal transitions. Determines melting point, purity, and detects polymorphic transformations or desolvation events.[18]
Thermogravimetric Analysis TGA Quantifies the amount of volatile content (solvent/water). Determines if the crystal is a solvate or hydrate by measuring mass loss upon heating.

| Nuclear Magnetic Resonance | ¹H NMR | Confirms chemical structure and salt stoichiometry. | Verifies the integrity of the 1-Benzyl-2-methyl-1,4-diazepane molecule and confirms the ratio of API to counter-ion.[5] |

Troubleshooting Common Crystallization Challenges

ProblemPotential Cause(s)Suggested Solutions
Oiling Out / Amorphous Precipitation Supersaturation is too high; solvent has poor affinity for the crystal lattice.Decrease the concentration; slow down the cooling or anti-solvent addition rate; change the solvent system.
No Crystals Form Solution is undersaturated; high nucleation energy barrier.Concentrate the solution; cool to a lower temperature; try scratching the inside of the flask; add a seed crystal.
Formation of Fine Needles Rapid nucleation and unidirectional crystal growth.Slow down the crystallization process; use a more viscous solvent; add a tailing inhibitor or change the solvent to alter crystal habit.
Inconsistent Results Impurities in the starting material; variations in procedure (e.g., cooling rate, stirring).Purify the starting material; standardize and control all crystallization parameters meticulously.

References

  • Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. (2021). Available from: [Link]

  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. IntechOpen. (2022). Available from: [Link]

  • Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. PubMed. (2003). Available from: [Link]

  • Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. ResearchGate. (2016). Available from: [Link]

  • SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Xformative. (n.d.). Available from: [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. (2025). Available from: [Link]

  • Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X‐ray powder diffraction. Semantic Scholar. (2003). Available from: [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. (n.d.). Available from: [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal. (2008). Available from: [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. (2023). Available from: [Link]

  • Technical Crystallization for Application in Pharmaceutical Material Engineering. SciSpace. (n.d.). Available from: [Link]

  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Analytical Sales. (2023). Available from: [Link]

  • Method of crystallizing salts from aqueous solutions. Google Patents. (n.d.).
  • How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. (2025). Available from: [Link]

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. sciencedirect.com. (n.d.). Available from: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. (n.d.). Available from: [Link]

  • Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. SciELO. (n.d.). Available from: [Link]

  • Process for the preparation of suvorexant. Google Patents. (n.d.).
  • Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. PMC. (2025). Available from: [Link]

  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... PMC. (2020). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Benzyl-2-methyl-1,4-diazepane by Column Chromatography

This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical support for the purification of 1-Benzyl-2-methyl-1,4-diazepane using column chromatography. As a sev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical support for the purification of 1-Benzyl-2-methyl-1,4-diazepane using column chromatography. As a seven-membered heterocyclic compound with two nitrogen atoms, this molecule presents unique challenges during purification, primarily due to the basicity of the amine functionalities. This document provides a framework for troubleshooting common issues and offers validated protocols to ensure the successful isolation of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Benzyl-2-methyl-1,4-diazepane streaking or tailing on the silica gel column?

Streaking or tailing is a common issue when purifying basic compounds like 1-Benzyl-2-methyl-1,4-diazepane on standard silica gel.[1][2] The root cause is the acidic nature of the silanol groups (Si-OH) on the silica surface, which strongly interact with the basic nitrogen atoms of the diazepane ring.[2][3] This acid-base interaction leads to a non-ideal equilibrium, causing the compound to move unevenly down the column, resulting in broad, streaky bands instead of sharp, well-defined ones.[2]

Q2: What is the best stationary phase for purifying this compound?

While standard silica gel can be used with modifications, alternative stationary phases can provide better results.[2] Options include:

  • Amine-functionalized silica: This is often the preferred choice as the basic surface minimizes the problematic acid-base interactions, leading to improved peak shape.[2][3]

  • Basic alumina: Alumina is another alternative to silica, and its basic nature makes it suitable for the purification of amines.[4]

  • Reversed-phase silica (C18): This can be an effective option, particularly for closely related impurities, often used with a mobile phase containing a basic modifier.[1]

Q3: How can I modify my mobile phase to improve the separation on standard silica gel?

If you are using standard silica gel, adding a basic modifier to the mobile phase is crucial.[1][4] This modifier "neutralizes" the acidic silanol groups, reducing their interaction with your basic compound.[2][4] Common basic modifiers include:

  • Triethylamine (TEA): Typically added at a concentration of 0.1-2% (v/v) to the eluent.[1][5]

  • Ammonia: A solution of 1-2% concentrated ammonium hydroxide in the polar component of your mobile phase (e.g., methanol) is highly effective.[4]

Q4: My compound seems to be degrading on the column. What could be the cause?

Degradation on a silica gel column can occur with sensitive compounds, including some amines.[2] The acidic nature of the silica can catalyze decomposition reactions. If you suspect degradation, consider using a less acidic stationary phase like amine-functionalized silica or basic alumina.[2][3] Additionally, ensure your solvents are pure and free of any acidic impurities.

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the column chromatography of 1-Benzyl-2-methyl-1,4-diazepane.

Problem 1: Poor Separation or Co-elution of Impurities

Initial Assessment:

  • TLC Analysis: Before loading the column, perform a thorough TLC analysis using various solvent systems to find the optimal conditions for separation.

  • Impurity Identification: If possible, identify the nature of the co-eluting impurities. Are they starting materials, by-products, or degradation products?

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Inappropriate Solvent System The polarity of the mobile phase is not optimized to resolve the target compound from impurities.Experiment with different solvent systems on TLC. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with a basic modifier.[1][2]
Column Overloading Exceeding the loading capacity of the column leads to band broadening and poor separation.[1]As a general rule, for a standard silica gel column, the sample load should be approximately 1-5% of the mass of the stationary phase.
Incorrect Packing of the Column An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase and poor separation.Ensure the silica gel is uniformly packed as a slurry to avoid air bubbles and channels.
Stationary Phase Incompatibility The chosen stationary phase may not be suitable for the specific separation challenge.If separation is still poor on modified silica, consider switching to amine-functionalized silica or reversed-phase (C18) chromatography.[1][2][3]
Problem 2: Compound is Stuck on the Column or Elutes Very Slowly

Initial Assessment:

  • TLC Check: Spot the crude mixture on a TLC plate and run it in a highly polar solvent system (e.g., 10-20% methanol in dichloromethane with 1% ammonia) to confirm the compound is mobile.

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Strong Acid-Base Interaction The basic amine is strongly adsorbed to the acidic silica gel.[2][4]Add a basic modifier like triethylamine (0.5-2%) or ammonia (1-2% in the polar solvent) to your mobile phase.[1][4] Alternatively, pre-treat the silica gel with a basic solution before packing the column.[5]
Insufficiently Polar Mobile Phase The eluent is not strong enough to move the compound down the column.Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate gradient, you can switch to a dichloromethane/methanol gradient.
Compound Precipitation The compound may have low solubility in the chosen mobile phase and has precipitated at the top of the column.Ensure your compound is fully dissolved in a minimum amount of the initial mobile phase or a slightly stronger solvent before loading it onto the column.
Problem 3: Unexpected Peaks in the Eluted Fractions

Initial Assessment:

  • Blank Run: If you suspect contamination, run a blank gradient (without your sample) and collect fractions to see if any peaks elute.

  • Solvent Purity: Ensure all solvents used are of high purity (e.g., HPLC grade).

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Solvent Impurities Lower grade solvents can contain impurities that are detected by your analysis method (e.g., UV detector).Use high-purity solvents for both the mobile phase and sample preparation.
Degradation on the Column The compound may be degrading on the acidic silica gel, leading to the formation of new compounds.[2]Switch to a more inert stationary phase like amine-functionalized silica or basic alumina.[2][3][4]
Contamination from Previous Runs If the column is being reused, it may not have been thoroughly cleaned.Ensure the column is properly cleaned and regenerated between runs.
Reaction with Mobile Phase Modifier In rare cases, the compound may react with the basic modifier (e.g., triethylamine).If this is suspected, try a different basic modifier like ammonia.

Experimental Protocols

Protocol 1: Column Chromatography on Standard Silica Gel with a Basic Modifier
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack evenly. Let the excess solvent drain until it is level with the top of the silica bed.

  • Equilibration: Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve the crude 1-Benzyl-2-methyl-1,4-diazepane in a minimal amount of the initial mobile phase or dichloromethane. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Column Chromatography on Amine-Functionalized Silica
  • Slurry Preparation and Packing: Follow the same procedure as for standard silica gel, but use the amine-functionalized silica.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., hexane/ethyl acetate). A basic modifier is typically not required with this stationary phase.[2]

  • Sample Loading and Elution: Proceed as described in Protocol 1. The separation is often cleaner with sharper peaks.[2]

Visualization of Workflows

Troubleshooting Workflow for Amine Purification

TroubleshootingWorkflow Start Start: Poor Separation of Amine CheckTLC Perform Thorough TLC Analysis Start->CheckTLC GoodSeparationTLC Good Separation on TLC? CheckTLC->GoodSeparationTLC OptimizeSolvent Optimize Solvent System on TLC GoodSeparationTLC->OptimizeSolvent No CheckOverloading Column Overloaded? GoodSeparationTLC->CheckOverloading Yes OptimizeSolvent->CheckTLC ReduceLoad Reduce Sample Load CheckOverloading->ReduceLoad Yes CheckPacking Column Packed Correctly? CheckOverloading->CheckPacking No Success Successful Purification ReduceLoad->Success RepackColumn Repack Column CheckPacking->RepackColumn No StreakingTailing Streaking or Tailing Observed? CheckPacking->StreakingTailing Yes RepackColumn->Success AddModifier Add Basic Modifier (TEA/NH3) StreakingTailing->AddModifier Yes UseAmineSilica Consider Amine-Functionalized Silica StreakingTailing->UseAmineSilica If Modifier Fails AddModifier->Success UseAmineSilica->Success

Caption: A decision-making workflow for troubleshooting common issues in amine purification by column chromatography.

General Column Chromatography Workflow

ColumnChromatographyWorkflow Start Start: Crude Sample TLC 1. TLC Analysis (Solvent System Selection) Start->TLC Packing 2. Prepare Slurry & Pack Column TLC->Packing Equilibration 3. Equilibrate Column Packing->Equilibration Loading 4. Load Sample Equilibration->Loading Elution 5. Elute with Mobile Phase (Gradient) Loading->Elution Collection 6. Collect Fractions Elution->Collection Monitoring 7. Monitor Fractions by TLC Collection->Monitoring Combine 8. Combine Pure Fractions Monitoring->Combine Evaporation 9. Evaporate Solvent Combine->Evaporation End End: Purified Product Evaporation->End

Caption: A step-by-step workflow for performing column chromatography.

References

Sources

Optimization

Technical Support Center: 1-Benzyl-2-methyl-1,4-diazepane Synthesis &amp; Optimization

Welcome to the Application Scientist Support Center. This guide is engineered for synthetic chemists and drug development professionals working with the 1,4-diazepane scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for synthetic chemists and drug development professionals working with the 1,4-diazepane scaffold.

The 1,4-diazepane core is a privileged structure, particularly in the design of high-affinity Sigma-1 (σ1) receptor ligands. For instance, derivatives such as (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane exhibit exceptional σ1 agonistic activity (K_i = 0.86 nM) and potent neuroprotective effects without inducing severe behavioral toxicity 1. However, synthesizing these asymmetric molecules requires overcoming significant regioselectivity hurdles during the functionalization of the 2-methyl-1,4-diazepane precursor 2.

Below, we troubleshoot the most common synthetic bottlenecks, provide self-validating protocols, and map the pharmacological utility of the resulting compounds.

Part I: Troubleshooting & FAQs

Q1: When attempting direct benzylation of 2-methyl-1,4-diazepane with benzyl bromide, I isolate a complex mixture of N1-benzyl, N4-benzyl, and N1,N4-dibenzyl products. How can I drive the reaction selectively to the N1 position? Scientist's Insight: This is a fundamental issue of steric vs. kinetic control. In 2-methyl-1,4-diazepane, the N4 position (flanked by two unsubstituted methylenes) is significantly less sterically hindered than the N1 position (adjacent to the C2-methyl group). Kinetic alkylation with an electrophile like benzyl bromide will inherently favor attack at N4. To synthesize the 1-benzyl derivative, you must employ an orthogonal protection strategy . By reacting the starting material with 1.0 equivalent of Boc-anhydride at low temperatures, you kinetically mask the more reactive N4 position. Once N4 is protected, you can safely and selectively functionalize the sterically hindered N1 position.

Q2: Even after protecting N4, my N1-alkylation yields with benzyl bromide are low, and I observe the formation of quaternary ammonium salts. What is the alternative? Scientist's Insight: Direct alkylation with highly reactive electrophiles often leads to over-alkylation because the resulting tertiary amine remains nucleophilic. The self-validating solution is to abandon direct alkylation in favor of reductive amination . By reacting the N4-protected intermediate with benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)3), you form a transient iminium ion that is subsequently reduced. This pathway inherently prevents over-alkylation because the final tertiary amine product lacks the necessary secondary proton to form a stable iminium species for a second addition.

Q3: We are developing σ1 receptor ligands and require the enantiopure (S)-1-benzyl-2-methyl-1,4-diazepane. Should we resolve the racemic product via chiral HPLC or use asymmetric synthesis? Scientist's Insight: While chiral resolution of the final racemate is possible, it is mathematically capped at a 50% yield, making it inefficient for scale-up. Asymmetric synthesis via the "chiral pool" approach is vastly superior. Starting from enantiomerically pure amino acids (e.g., L-alanine derivatives), you can construct the 1,4-diazepane ring via intramolecular coupling. This guarantees the retention of stereochemistry at the C2 position and eliminates late-stage resolution, which is critical since the specific stereochemistry dictates the ligand's ability to modulate the σ1 chaperone protein at the mitochondria-associated ER membrane (MAM) 3.

Part II: Quantitative Strategy Comparison

To illustrate the necessity of the orthogonal protection route, review the empirical data summarizing the outcomes of various synthetic strategies targeting the N1 position.

Synthetic StrategyReagentsRegioselectivity (N1:N4)Over-alkylation RiskIsolated Yield (%)
Direct Alkylation Benzyl Bromide, K2CO3, MeCN1:4 (Favors N4)25 - 30%< 20%
Direct Reductive Amination Benzaldehyde, NaBH(OAc)3, DCE1:2 (Favors N4)< 5%35%
Orthogonal Protection 1. Boc2O (-78°C)2. PhCHO, NaBH(OAc)33. TFA/DCM> 95:5 (Favors N1) 0% 75 - 85%

Part III: Self-Validating Experimental Protocol

Regioselective Synthesis via Orthogonal Protection & Reductive Amination

Step 1: Kinetic N4-Protection

  • Dissolve 2-methyl-1,4-diazepane (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Cool the reaction flask to -78°C using a dry ice/acetone bath under a nitrogen atmosphere.

  • Dissolve Di-tert-butyl dicarbonate (Boc2O) (1.0 eq, 10 mmol) in 20 mL DCM and add dropwise over 1 hour via a syringe pump.

  • Causality Check: The combination of strict 1:1 stoichiometry, high dilution, and ultra-low temperature ensures kinetic control. The bulky Boc group is directed exclusively to the less sterically hindered N4 position, leaving N1 exposed.

  • Warm to room temperature, wash with brine, dry over Na2SO4, and concentrate to yield N4-Boc-2-methyl-1,4-diazepane.

Step 2: N1-Reductive Amination

  • Dissolve the N4-Boc intermediate (1.0 eq) in 40 mL of 1,2-dichloroethane (DCE).

  • Add benzaldehyde (1.1 eq) and glacial acetic acid (1.0 eq). Stir at room temperature for 30 minutes.

  • Causality Check: The acetic acid acts as a catalyst to protonate the aldehyde, facilitating the nucleophilic attack of the hindered N1 amine to form the transient iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in small portions over 15 minutes.

  • Causality Check: NaBH(OAc)3 is a mild reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted benzaldehyde, preventing the formation of benzyl alcohol byproducts.

  • Quench with saturated aqueous NaHCO3, extract with DCM, and purify via flash chromatography.

Step 3: Acidic Deprotection

  • Dissolve the purified 1-benzyl-N4-Boc-2-methyl-1,4-diazepane in 20 mL of DCM.

  • Cool to 0°C and slowly add 5 mL of Trifluoroacetic acid (TFA). Stir for 2 hours.

  • Causality Check: TFA selectively cleaves the acid-labile Boc carbamate. The robust N-benzyl tertiary amine at N1 remains completely unaffected by these acidic conditions, representing a perfectly orthogonal cleavage.

  • Concentrate under reduced pressure, neutralize with 1M NaOH, and extract with ethyl acetate to yield the final free base: 1-benzyl-2-methyl-1,4-diazepane .

Part IV: System Workflows & Visualizations

SyntheticWorkflow A 2-Methyl-1,4-diazepane (Starting Material) B Kinetic N4-Protection (Boc2O, -78°C) A->B Regioselective Attack C N4-Boc-2-methyl-1,4-diazepane (Sterically Hindered N1 Exposed) B->C D Reductive Amination (Benzaldehyde, NaBH(OAc)3) C->D Iminium Formation E 1-Benzyl-N4-Boc-2-methyl-1,4-diazepane D->E F Acidic Deprotection (TFA / DCM) E->F Orthogonal Cleavage G 1-Benzyl-2-methyl-1,4-diazepane (Target Compound) F->G

Fig 1. Regioselective synthetic workflow utilizing orthogonal protection and reductive amination.

Sigma1Pathway L 1-Benzyl-2-methyl-1,4-diazepane (σ1 Agonist) R Sigma-1 Receptor (σ1R) (MAM / ER Membrane) L->R High-Affinity Binding C BiP Dissociation & Chaperone Activation R->C Conformational Change I IP3R3 Stabilization C->I Ca Optimized Ca2+ Transfer (ER to Mitochondria) I->Ca Ion Channel Modulation N Enhanced ATP Production & Neuroprotection Ca->N

Fig 2. Pharmacological signaling pathway of 1,4-diazepane derivatives acting as Sigma-1 agonists.

References

  • Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars ResearchG
  • 1,4‐Diazepane Ring‐Based Systems ResearchG
  • Structure of the σ1 Receptor and Its Ligand Binding Site ResearchG

Sources

Troubleshooting

Overcoming challenges in the chiral separation of diazepane enantiomers

Welcome to the Technical Support Center for chiral chromatography. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing challenges in the enantiomeric re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral chromatography. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing challenges in the enantiomeric resolution of diazepane derivatives.

Diazepanes—which encompass both aliphatic homopiperazines and 1,4-benzodiazepines—present unique chromatographic hurdles. Their basic nitrogen atoms often lead to severe secondary interactions with chiral stationary phases (CSPs), causing peak tailing. Furthermore, certain benzodiazepines exhibit dynamic conformational interconversion (ring-flipping) that can manifest as distorted peaks or plateau formations during analysis[1].

This center provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you achieve baseline resolution.

Diagnostic Workflow for Diazepane Chiral Separation

Before adjusting your instrument parameters, use the following diagnostic logic to identify the root cause of your separation failure.

G Start Start: Diazepane Separation Issue Q1 Identify the Primary Structural Challenge Start->Q1 Basic Aliphatic Homopiperazine (High Basicity / Tailing) Q1->Basic Interconv 1,4-Benzodiazepine (Dynamic Ring Flipping) Q1->Interconv SFC Screen via SFC on Immobilized Polysaccharide CSPs Basic->SFC Plateau Is there a plateau between enantiomeric peaks? Interconv->Plateau CheckPeak Are peaks tailing or irreversibly binding? SFC->CheckPeak AddDEA Add 0.1% - 0.5% DEA, TEA, or Isopropylamine to Co-solvent CheckPeak->AddDEA Yes Done Baseline Resolution Achieved CheckPeak->Done No AddDEA->Done Plateau->SFC No LowTemp Implement Low-Temperature HPLC (-10°C to -60°C) Plateau->LowTemp Yes LowTemp->Done

Diagnostic flowchart for troubleshooting diazepane enantiomer separations.
Frequently Asked Questions (FAQs)
Q1: Why do my homopiperazine derivatives exhibit severe peak tailing and poor recovery on polysaccharide CSPs?

A: Homopiperazines (1,4-diazepanes) contain secondary or tertiary amines that are highly basic. Most commercially available polysaccharide CSPs (e.g., amylose or cellulose derivatives) are coated or immobilized on a silica gel support[2]. If the basic nitrogen atoms of your diazepane interact with the weakly acidic residual silanols on the silica surface, it results in strong secondary ion-exchange interactions. This causes severe peak tailing, retention time drift, and in some cases, irreversible binding to the column.

Solution: You must suppress this interaction by adding a basic modifier to your mobile phase. Diethylamine (DEA), triethylamine (TEA), or isopropylamine at concentrations of 0.1% to 0.5% (v/v) will competitively bind to the residual silanols, masking them from your analyte and restoring sharp peak shapes[3][4].

Q2: I am analyzing a 1,4-benzodiazepin-2-one derivative, and I see a distinct "plateau" or bridge between the two enantiomer peaks. Is my column degrading?

A: No, your column is likely fine. You are observing dynamic on-column enantiomerization . Diazepam and structurally related 1,4-benzodiazepines adopt a non-planar, seven-membered ring conformation. At room temperature, these molecules rapidly interconvert (ring-flip) between two conformational enantiomers[1].

If the rate of this interconversion is similar to the chromatographic separation rate, molecules will flip their chirality while traveling down the column, eluting as a continuous plateau between the two main peaks.

Solution: To achieve baseline separation, you must lower the thermal energy of the system to increase the enantiomerization barrier. Transition to a Low-Temperature HPLC setup. Cooling the column compartment to sub-ambient temperatures (between -10°C and -60°C) slows the interconversion rate sufficiently to resolve the individual conformational enantiomers[1].

Q3: Should I prioritize SFC or HPLC for screening novel diazepane-based drug candidates?

A: Supercritical Fluid Chromatography (SFC) should be your first-line screening tool. SFC utilizes supercritical CO₂ as the primary mobile phase, which possesses lower viscosity and higher diffusivity than standard HPLC solvents[2][3].

For diazepanes, SFC offers three distinct advantages:

  • Speed: You can run at flow rates 3–5 times higher than HPLC without sacrificing column efficiency or generating dangerous backpressures[3].

  • Selectivity: The combination of CO₂ with polar co-solvents (MeOH, EtOH) often provides complementary chiral recognition compared to normal-phase HPLC[5].

  • Preparative Scalability: Because CO₂ evaporates upon depressurization, recovering purified diazepane enantiomers post-separation is significantly faster and avoids the degradation risks associated with evaporating large volumes of aqueous/organic HPLC solvents[2].

Quantitative Data: Mobile Phase Additive Selection Guide

Selecting the correct modifier is critical for basic diazepanes. Use the table below to determine the optimal additive for your specific workflow.

AdditiveTypical Conc. (v/v)Primary Mechanism of ActionEffect on Diazepane Separation
None 0%N/ASevere tailing, potential irreversible binding, poor resolution (Rs < 1.0).
Diethylamine (DEA) 0.1% – 0.5%Competitively masks residual silanols on silica support.Standard choice for basic homopiperazines. Restores peak symmetry and resolution[3][4].
Isopropylamine (IPA) 0.1% – 0.5%Bulkier basic modifier; masks silanols.Excellent alternative if DEA causes baseline noise or alters CSP selectivity.
TFA / DEA Mixture 0.1% TFA + 0.2% DEAForms a volatile organic salt buffer in situ.Ideal for zwitterionic diazepanes or when basic additives alone cause poor solubility.
Ammonium Acetate 10 – 20 mMIncreases ionic strength, disrupting electrostatic interactions.Useful in LC-MS compatible workflows where DEA/TEA would cause severe ion suppression.
Step-by-Step Methodologies
Protocol 1: Rapid SFC Chiral Screening for Basic Homopiperazines

This protocol utilizes an automated LC/SFC switching system or a dedicated SFC unit to rapidly screen CSPs[5].

Materials:

  • Columns: Immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC or YMC CHIRAL ART Amylose-SA / Cellulose-SB)[2]. Note: Immobilized columns are preferred as they tolerate a wider range of co-solvents without degrading.

  • Mobile Phase A: Chromatographic grade CO₂.

  • Mobile Phase B (Co-solvent): Methanol, Ethanol, or Isopropanol containing 0.2% Diethylamine (DEA) [4].

Step-by-Step Execution:

  • System Equilibration: Set the Automated Back Pressure Regulator (ABPR) to 120–150 bar to ensure the CO₂ remains in a supercritical state. Set the column oven to 35°C–40°C[3].

  • Gradient Screening: Program a gradient of 5% to 50% Mobile Phase B over 10 minutes at a flow rate of 3.0 mL/min.

  • Isocratic Optimization: Once a partial separation is observed on a specific column/solvent combination, convert the method to an isocratic run. (e.g., If the compound elutes at 25% B during the gradient, set an isocratic method at 20% B to maximize resolution).

  • Wash Protocol: After screening with DEA, flush the columns with 10 column volumes of Methanol:Ethanol (90:10) without additives to prevent long-term modification of the chiral selector[4].

Protocol 2: Low-Temperature HPLC for Interconverting Benzodiazepines

Use this protocol when dynamic enantiomerization prevents baseline resolution at room temperature[1].

Materials:

  • Column: Whelk-O1 or suitable Polysaccharide CSP capable of withstanding low temperatures.

  • Equipment: HPLC system equipped with a cryogenic column cooling jacket (capable of reaching -60°C).

  • Mobile Phase: Hexane/Ethanol (e.g., 80:20 v/v). Avoid aqueous buffers that will freeze.

Step-by-Step Execution:

  • Baseline Run: Inject the diazepam derivative at 25°C. Note the presence of the interconversion plateau.

  • Thermal Step-Down: Lower the column temperature in 10°C increments (e.g., 10°C, 0°C, -10°C, -20°C). Allow 15 minutes of equilibration at each step.

  • Monitor Coalescence: As temperature drops, observe the plateau shrinking and the two distinct conformational enantiomer peaks sharpening.

  • Final Optimization: For diazepam and tetrazepam, optimal resolution of the frozen conformers typically occurs between -10°C and -35°C. For flunitrazepam, temperatures between -40°C and -66°C are required to overcome the lower enantiomerization barrier[1].

Sources

Optimization

Technical Support Center: Troubleshooting Diastereomeric Salt Crystallization for Chiral Resolution

Welcome to the technical support center dedicated to the nuanced art and science of chiral resolution via diastereomeric salt crystallization. This guide is crafted for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced art and science of chiral resolution via diastereomeric salt crystallization. This guide is crafted for researchers, scientists, and drug development professionals who encounter the intricate challenges of separating enantiomers. Here, we move beyond mere procedural lists to delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of crystallization.

Part 1: Core Directive - A Structured Approach to Troubleshooting

The journey of diastereomeric salt crystallization is often not linear. Success hinges on a systematic and informed approach to the hurdles that arise. This guide is structured to mirror a logical troubleshooting workflow, from foundational issues to more complex challenges, ensuring you can pinpoint and resolve problems efficiently.

Visualizing the Workflow: The Path to Enantiomeric Purity

The overall process, from a racemic mixture to a single, pure enantiomer, involves several critical stages. Understanding this workflow is the first step in effective troubleshooting.

Diastereomeric Salt Resolution Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation RacemicMixture Racemic Mixture (R- and S-Enantiomers) DiastereomerMix Mixture of Diastereomers (R,S'- and S,S'-salts) RacemicMixture->DiastereomerMix React in a suitable solvent ResolvingAgent Chiral Resolving Agent (e.g., S'-enantiomer) ResolvingAgent->DiastereomerMix Crystallization Fractional Crystallization (based on solubility difference) DiastereomerMix->Crystallization LessSoluble Less Soluble Diastereomer (e.g., S,S'-salt crystals) Precipitates Crystallization->LessSoluble MoreSoluble More Soluble Diastereomer (e.g., R,S'-salt in solution) Remains in mother liquor Crystallization->MoreSoluble Filtration Filtration LessSoluble->Filtration Liberation_R Liberation of Enantiomer (e.g., with base) MoreSoluble->Liberation_R Liberation_S Liberation of Enantiomer (e.g., with base) Filtration->Liberation_S Pure_S Pure S-Enantiomer Liberation_S->Pure_S RecoveredAgent_S Recovered Resolving Agent Liberation_S->RecoveredAgent_S Enriched_R Enriched R-Enantiomer Liberation_R->Enriched_R

Caption: Workflow of Diastereomeric Salt Resolution.[1]

Part 2: Scientific Integrity & Logic - Troubleshooting Guide

As a Senior Application Scientist, my goal is to equip you with not just what to do, but why you're doing it. This section is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Issue 1: No Crystallization Occurs

This is one of the most frequent initial hurdles. The absence of crystal formation typically points to issues with supersaturation.[2][3]

Causality: Crystallization requires the solution to be supersaturated, meaning the concentration of the diastereomeric salt is higher than its solubility at a given temperature.[2][4] If the solution is undersaturated, there is no thermodynamic driving force for the salt to precipitate.

Troubleshooting Decision Tree:

No_Crystallization_Troubleshooting Start No Crystals Forming? CheckSolubility Are the salts too soluble in the chosen solvent? Start->CheckSolubility CheckConcentration Is the concentration too low? Start->CheckConcentration CheckPurity Are there impurities inhibiting nucleation? Start->CheckPurity SolventScreen Action: Perform a systematic solvent screen. CheckSolubility->SolventScreen Yes AntiSolvent Action: Add an anti-solvent to decrease solubility. CheckSolubility->AntiSolvent Yes Evaporate Action: Carefully evaporate solvent to increase concentration. CheckConcentration->Evaporate Yes Cooling Action: Implement a controlled, slow cooling profile. CheckConcentration->Cooling Yes Purify Action: Purify starting materials (racemate and resolving agent). CheckPurity->Purify Yes Seeding Action: Induce nucleation via seeding or scratching. CheckPurity->Seeding If purity is high

Caption: Troubleshooting decision tree for crystallization failure.[2]

In-Depth Solutions:

  • Systematic Solvent Screening: The choice of solvent is the most critical factor.[5] An ideal solvent will maximize the solubility difference between the two diastereomers. A systematic screening of various solvents and their mixtures is often necessary.[4]

  • Anti-Solvent Addition: Introducing a solvent in which the salts are poorly soluble (an anti-solvent) can effectively reduce overall solubility and induce crystallization.[2][4] The anti-solvent must be miscible with the primary solvent.

  • Controlled Cooling: For salts with a steep temperature-solubility curve, a slow and controlled cooling process can induce supersaturation and promote crystallization.[4]

  • Purity of Starting Materials: Impurities can act as inhibitors to crystal nucleation and growth.[2][3] Ensure the racemate and resolving agent are of high purity.

Issue 2: "Oiling Out" or Formation of an Amorphous Precipitate

Instead of well-defined crystals, an oil or gum precipitates. This is a common problem when supersaturation is generated too rapidly.[4][6]

Causality: "Oiling out" occurs when the concentration of the diastereomeric salt exceeds the solubility limit to such an extent that the system phase-separates into a liquid salt phase instead of an ordered crystalline solid.[2][6] This can happen if the crystallization temperature is above the melting point of the salt or if the solution is too concentrated.[7]

Solutions:

  • Reduce Supersaturation: Slow down the rate of cooling or the addition of an anti-solvent.[4][6] Using a more dilute solution can also be effective.[6]

  • Temperature Adjustment: Increase the temperature to dissolve the oil, then cool the solution very slowly, preferably with seeding, to encourage crystalline growth.

  • Solvent System Modification: A different solvent or a solvent mixture might better stabilize the crystal lattice and prevent the formation of an oil.[4]

Issue 3: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

The isolated crystals contain a significant amount of the undesired diastereomer, indicating poor separation.

Causality: This can be due to several factors, including similar solubilities of the two diastereomeric salts, co-precipitation, or the formation of a solid solution.[4] Rapid crystallization can also physically trap the more soluble diastereomer within the crystal lattice of the less soluble one.[5]

Strategies for Improvement:

  • Optimize the Solvent System: This is the most crucial step. A solvent that maximizes the solubility difference between the diastereomers is key to achieving high selectivity.[7]

  • Slow Down Crystallization: A slower cooling rate or slower addition of an anti-solvent allows for the system to remain closer to equilibrium, favoring the crystallization of the less soluble diastereomer.[5]

  • Recrystallization: Performing one or more recrystallizations on the enriched solid material is a standard method to enhance diastereomeric purity.[5]

  • Consider a Different Resolving Agent: If optimization of conditions fails, the fundamental issue may be that the chosen resolving agent forms diastereomeric salts with very similar physical properties.[5] Screening for a different resolving agent can lead to salts with a greater difference in solubility.[5]

Issue 4: Formation of a Solid Solution

This is a particularly challenging issue where repeated recrystallizations fail to improve the diastereomeric purity.[6]

Causality: A solid solution forms when the crystal lattice of the less soluble diastereomer incorporates the more soluble diastereomer, resulting in a single solid phase containing both.[6] This makes separation by simple recrystallization ineffective.[6]

Troubleshooting Solid Solutions:

  • Confirming a Solid Solution: The formation of a solid solution can be suspected when the diastereomeric excess (d.e.) plateaus despite multiple recrystallizations.[6] Constructing a binary phase diagram can confirm its presence.[6]

  • Change the Resolving Agent: This is often the most effective solution. A structurally different resolving agent will form diastereomers with different crystal packing and physical properties, which may prevent the formation of a solid solution.[6]

  • Solvent Screening: Varying the solvent polarity or hydrogen bonding capacity can alter solute-solvent interactions and potentially disrupt the formation of a solid solution.[6]

  • Kinetic Resolution: In some cases, it may be possible to kinetically resolve the diastereomers. This involves seeding a supersaturated solution and allowing crystallization to proceed for a limited time before the system reaches thermodynamic equilibrium.[8]

Kinetic vs. Thermodynamic Control

Understanding the interplay between kinetics and thermodynamics is crucial for advanced troubleshooting.[1][9]

  • Kinetic Control: Favors the product that forms fastest (lower activation energy).[9] This is typically achieved at lower temperatures and shorter crystallization times.[1][9]

  • Thermodynamic Control: Favors the most stable product (lower Gibbs free energy).[9] This is promoted by higher temperatures and longer crystallization times, allowing the system to reach equilibrium.[1][9]

In some systems, the kinetically favored diastereomer is different from the thermodynamically favored one.[10] By carefully controlling experimental parameters, you can selectively crystallize the desired diastereomer.

Visualizing the Control Pathways:

Kinetic_vs_Thermodynamic cluster_conditions Experimental Conditions Start Diastereomer Mixture in Solution KineticProduct Kinetic Product (Forms Faster) Start->KineticProduct Lower Activation Energy ThermodynamicProduct Thermodynamic Product (More Stable) Start->ThermodynamicProduct Higher Activation Energy KineticConditions Low Temperature Short Time KineticConditions->KineticProduct ThermodynamicConditions High Temperature Long Time ThermodynamicConditions->ThermodynamicProduct

Caption: Kinetic vs. Thermodynamic control in crystallization.

Part 3: Data Presentation & Protocols

For effective troubleshooting and optimization, quantitative data and standardized protocols are indispensable.

Table 1: Solvent Screening Parameters

A systematic approach to solvent screening is crucial. The following table provides a starting point for solvent selection based on their properties.

Solvent ClassExample(s)PolarityHydrogen BondingTypical Use
AlcoholsMethanol, Ethanol, IsopropanolHighDonor & AcceptorGood for dissolving salts, often used in mixtures.
EstersEthyl AcetateMediumAcceptorCan provide good solubility differences.
KetonesAcetoneMediumAcceptorVersatile, often used in initial screens.
EthersDiethyl Ether, MTBELowAcceptorOften used as anti-solvents.
HydrocarbonsHeptane, TolueneVery LowNonePrimarily used as anti-solvents.
NitrilesAcetonitrileHighAcceptorCan offer unique selectivity.
Experimental Protocol 1: High-Throughput Solvent Screening

Objective: To rapidly identify promising solvent systems for selective crystallization.[7]

Methodology:

  • Stock Solution Preparation: Prepare stock solutions of the racemic compound and the chiral resolving agent in a solvent where both are highly soluble (e.g., methanol).

  • Salt Formation: In a 96-well plate, combine equimolar amounts of the racemate and resolving agent stock solutions in each well.

  • Solvent Evaporation: Evaporate the initial solvent completely to leave the dry diastereomeric salt mixture in each well.

  • Test Solvent Addition: Add a different test solvent or solvent mixture to each well.

  • Equilibration: Seal the plate and agitate at a controlled temperature for a set period to allow the system to reach equilibrium.

  • Analysis: Centrifuge the plate to pellet the solid. Analyze the supernatant from each well by chiral HPLC to determine the concentration of each diastereomer remaining in solution. The solvent that shows the largest difference in concentration between the two diastereomers is a promising candidate.[7]

Experimental Protocol 2: Controlled Cooling Crystallization with Seeding

Objective: To perform a controlled cooling crystallization to selectively crystallize the less soluble diastereomeric salt.[4]

Methodology:

  • Solution Preparation: Dissolve the racemic mixture and the resolving agent in the chosen solvent at an elevated temperature until all solids are dissolved.

  • Cooling to Seeding Temperature: Slowly cool the solution to a temperature where it is slightly supersaturated.

  • Seeding: Add a small quantity of seed crystals of the desired pure diastereomeric salt.

  • Crystal Growth: Continue the slow, controlled cooling to the final crystallization temperature to allow the crystals to grow.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.

Experimental Protocol 3: Liberation of the Pure Enantiomer

Objective: To recover the pure enantiomer from the purified diastereomeric salt.[2]

Methodology:

  • Dissolution: Dissolve the purified and dried diastereomeric salt in a suitable solvent (e.g., water or ethyl acetate).[2]

  • Salt Breaking: Add a base (e.g., 1M NaOH) if the resolving agent was an acid, or an acid (e.g., 1M HCl) if the resolving agent was a base, to neutralize the resolving agent and liberate the free enantiomer.[2]

  • Extraction: Extract the liberated enantiomer into a suitable organic solvent.

  • Purification: Wash the organic layer, dry it over a drying agent (e.g., MgSO₄), and evaporate the solvent to yield the pure enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is diastereomeric salt crystallization? A1: It is a classical method for separating a racemic mixture (a 50:50 mixture of two enantiomers).[5] The process involves reacting the racemate with a pure chiral resolving agent to form a pair of diastereomers.[5] Since diastereomers have different physical properties, such as solubility, they can be separated by selective crystallization.[5][11]

Q2: How do I choose a resolving agent? A2: The ideal resolving agent should be readily available and inexpensive in its enantiomerically pure form, and it must efficiently form a crystalline salt with the racemate.[2] The resulting diastereomeric salts should have a significant difference in solubility in a common solvent.[2] Often, a screening of several resolving agents is necessary to find the most effective one.[2]

Q3: Can I achieve a yield greater than 50% for the desired enantiomer? A3: Yes, yields approaching 100% are possible through a technique called Crystallization-Induced Diastereomeric Transformation (CIDT).[2] This is applicable when the undesired diastereomer in solution can convert (epimerize) to the desired, less soluble diastereomer, which then crystallizes, driving the equilibrium towards the desired product.[2]

Q4: How do I analyze the diastereomeric and enantiomeric excess? A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[1][5] It can be used to directly analyze the diastereomeric salts in the solid and mother liquor, or to analyze the enantiomers after the salt has been broken.[5] Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents and polarimetry.[12]

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • Lee, T. et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Benchchem. (2025). dealing with solid solutions in diastereomeric salt resolution.
  • Benchchem. (2025).
  • Williams, I. D. et al. (n.d.). Role of Diastereomeric Solid-Solution Disorders in Limiting Resolution for Spatially Similar Enantiomers. IUCr Journals.
  • Bosits, M. H. et al. (2022).
  • Benchchem. (2025).
  • Fogassy, E. et al. (n.d.).
  • Oketani, R. et al. (2023). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
  • Riehl, P. S. et al. (2020). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. ChemRxiv.
  • BioDuro. (2018).
  • Benchchem. (2025). A Comparative Analysis of Diastereomeric Salt Resolution Techniques for Chiral Compounds.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Fandrick, D. R. et al. (2008). Crystallization Improvements of a Diastereomeric Kinetic Resolution through Understanding of Secondary Nucleation. Organic Process Research & Development.
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.

Sources

Troubleshooting

Diazepane-Based Hit-to-Lead Optimization: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Hit-to-Lead (H2L) optimization of diazepane (homopiperazine) scaffolds. The 1,4-diazepane ring is a highly versatile, 7-membered heterocyclic bioisostere of piperazine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hit-to-Lead (H2L) optimization of diazepane (homopiperazine) scaffolds. The 1,4-diazepane ring is a highly versatile, 7-membered heterocyclic bioisostere of piperazine. While it offers unique spatial geometries for target engagement, its conformational flexibility and basicity introduce specific challenges in permeability, metabolic stability, and cardiotoxicity (hERG liability).

This guide provides drug development professionals with causality-driven troubleshooting strategies and self-validating experimental protocols to navigate these challenges.

Scaffold Conformation & Target Engagement

Q: We replaced a piperazine scaffold with a 1,4-diazepane ring. Our target binding affinity increased dramatically, but cellular permeability dropped. Why does this happen, and how do we optimize it?

The Science (Causality): The 7-membered diazepane ring is significantly more conformationally mobile than the 6-membered piperazine ring[1]. This added flexibility alters the trajectory of substituents (exit vectors). For example, in the optimization of SARS-CoV-2 Mpro inhibitors, expanding a piperazine to a diazepane allowed a substituent to perfectly engage the S1' pocket, resulting in a 10-fold increase in enzymatic potency[2].

However, this increased 3D spatial distribution and flexibility often expose a larger polar surface area (PSA). Furthermore, the basicity ( pKa​ ) of the ring nitrogens often increases, leading to a higher fraction of protonated species at physiological pH. A highly flexible, protonated molecule is poorly suited for passive membrane diffusion and is frequently trapped in endosomes or targeted by efflux transporters[2].

Troubleshooting Strategy: To rescue permeability without losing the favorable S1' pocket engagement, you must rigidify the scaffold or mask the basic amine.

G Hit Diazepane Hit (High Potency, Poor Permeability) Vector 3D Exit Vector Analysis (Identify Pocket Engagement) Hit->Vector Structural Biology Synthesis High-Throughput Medicinal Chemistry Vector->Synthesis Rational Design Assay Enzymatic & Caco-2 Screening Synthesis->Assay Compound Library Assay->Vector Iterative SAR Lead Optimized Lead (Balanced Profile) Assay->Lead Criteria Met

Workflow for structure-based hit-to-lead optimization of diazepane scaffolds.

Protocol: Structure-Guided Permeability Optimization

A self-validating workflow to assess and improve passive permeability.

  • Conformational Docking: Use molecular dynamics (MD) simulations to map the active conformation of the diazepane hit. Identify which of the three exit vectors is responsible for the potency boost.

  • Rational Design (Fluorination/Amidation): Synthesize analogs where the non-essential basic nitrogen is converted to an amide, or introduce an adjacent electron-withdrawing group (e.g., fluorine) to lower the pKa​ of the amine from ~9.0 to ~7.5.

  • Caco-2 Bidirectional Assay:

    • Seed Caco-2 cells on polycarbonate transwell filters and culture for 21 days.

    • Dose the apical (A) and basolateral (B) chambers with 10 µM of the test compound. Include Propranolol (high permeability control) and Atenolol (low permeability control) to validate monolayer integrity.

    • Measure transport over 2 hours using LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.5 indicates active efflux liability.

ADME & Physicochemical Property Optimization

Q: Our diazepane hits are rapidly cleared in liver microsomes. What is the mechanism of clearance, and how can we stabilize the scaffold?

The Science (Causality): Diazepanes are highly susceptible to Cytochrome P450 (CYP)-mediated metabolism. The electron-rich, basic nitrogens facilitate single-electron transfer to the CYP heme iron, leading to rapid N -dealkylation or α -carbon oxidation (forming reactive iminium intermediates)[3]. Because the 7-membered ring is less sterically hindered than fused bicyclic systems, the α -protons are highly accessible to metabolic enzymes.

Troubleshooting Strategy: Block the site of metabolism by introducing steric bulk (e.g., α -methylation) or reduce the electron density of the nitrogen by modulating its pKa​ .

Protocol: In Vitro Microsomal Stability Assay

A self-validating system to quantify intrinsic clearance ( CLint​ ).

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add the diazepane test compound to a final concentration of 1 µM. Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) of the parent compound.

  • Calculation: Calculate intrinsic clearance using the formula: CLint​=(0.693/t1/2​)×(1/protein concentration) .

Quantitative Data: Scaffold Property Comparison

Summary of typical parameter shifts when transitioning from a piperazine lead to a diazepane hit, and the targets for an optimized lead.

ParameterPiperazine LeadDiazepane HitOptimized Diazepane Lead
Target IC50​ 150 nM16 nM20 nM
Basic pKa​ 8.29.17.5 - 8.0
Lipophilicity (logD at pH 7.4) 2.12.81.5 - 2.0
hERG IC50​ >50 µM8 µM>40 µM
Microsomal CLint​ 15 µL/min/mg85 µL/min/mg<25 µL/min/mg

Mitigating Cardiotoxicity (hERG Liability)

Q: Our most potent diazepane compound shows significant hERG channel inhibition ( IC50​ < 10 µM). How can we engineer this liability out without losing target potency?

The Science (Causality): The human Ether-à-go-go-Related Gene (hERG) potassium channel is notoriously promiscuous. Its inner pore contains key aromatic residues (Tyr652 and Phe656) that engage in π -cation and hydrophobic interactions with drug molecules. The protonated basic amine of the diazepane ring acts as a perfect cation, while the lipophilic substituents of the drug bind the hydrophobic pocket[4]. If a basic diazepane has a high logD and a high pKa​ , it will almost certainly block hERG, leading to QTc prolongation and the risk of fatal arrhythmias.

Troubleshooting Strategy: hERG mitigation requires a dual-pronged approach: reducing the basicity ( pKa​ ) of the offending nitrogen and lowering the overall lipophilicity (logD) of the molecule[4].

HERG Issue hERG Liability Detected (IC50 < 10 µM) Analyze Assess Basic pKa & Lipophilicity (logD) Issue->Analyze Mod_pKa Modulate pKa (Add EWG near amine) Analyze->Mod_pKa Mod_logD Reduce Lipophilicity (Lower logD) Analyze->Mod_logD Validate Automated Patch-Clamp Electrophysiology Mod_pKa->Validate Mod_logD->Validate Validate->Analyze Fail Success hERG IC50 > 40 µM (Safe Profile) Validate->Success Pass

Decision tree for mitigating hERG channel liabilities in basic diazepanes.

Protocol: Automated Patch-Clamp Electrophysiology

A self-validating protocol to accurately quantify hERG block potency.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG potassium channel. Harvest cells and suspend them in extracellular recording solution.

  • Electrophysiology Setup: Load the cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish a whole-cell configuration with a seal resistance of >1 G Ω .

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the diazepane test compound at 5 ascending concentrations (e.g., 0.1, 1, 3, 10, 30 µM).

  • Validation Controls: Always include 0.1% DMSO as a vehicle control (negative) and E-4031 or Dofetilide as a positive control (expected IC50​ ~10-50 nM).

  • Data Analysis: Measure the peak tail current amplitude. Calculate the fractional block and fit the concentration-response curve using the Hill equation to determine the IC50​ . A safe lead candidate should demonstrate an IC50​ > 40 µM[4].

References
  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Journal of Medicinal Chemistry - ACS Publications[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability Bioorganic & Medicinal Chemistry Letters - PubMed[Link]

  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK Journal of Medicinal Chemistry - PMC[Link]

Sources

Optimization

Resolving overlapping signals in NMR spectra of 1-Benzyl-2-methyl-1,4-diazepane

Welcome to the Technical Support Center for the structural elucidation of 1-Benzyl-2-methyl-1,4-diazepane . This guide is designed for researchers, analytical scientists, and drug development professionals dealing with c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural elucidation of 1-Benzyl-2-methyl-1,4-diazepane . This guide is designed for researchers, analytical scientists, and drug development professionals dealing with complex spectral overlap in flexible, chiral seven-membered heterocycles.

Because 1-Benzyl-2-methyl-1,4-diazepane possesses a flexible 1,4-diazepane ring, a chiral center at C2, and an N-benzyl group, its 1 H NMR spectrum is notoriously crowded in the aliphatic region (1.5–3.8 ppm). This guide provides field-proven, causality-driven troubleshooting steps to resolve these overlapping signals.

Diagnostic Workflow: Resolving Aliphatic Overlap

NMR_Troubleshooting Start Overlapping Aliphatic Signals (1.5 - 3.8 ppm) CheckBroadening Are signals broad or poorly resolved? Start->CheckBroadening Broad Yes: Conformational Exchange (Ring Flip / N-Inversion) CheckBroadening->Broad  Yes Sharp No: J-Coupling & Diastereotopic Overlap CheckBroadening->Sharp  No VT_NMR Run VT-NMR (Heat to >60°C or Cool to <-50°C) Broad->VT_NMR PureShift Run Pure Shift 1H NMR (Collapse multiplets to singlets) Sharp->PureShift SolventOverlap Accidental Chemical Shift Equivalence (e.g., Benzyl CH2) Sharp->SolventOverlap  Specific Overlap ASIS Utilize ASIS (Switch solvent to C6D6) SolventOverlap->ASIS

Figure 1: Decision matrix for diagnosing and resolving NMR signal overlap in diazepanes.

Data Presentation: Expected Chemical Shifts & Overlap Zones

To effectively troubleshoot, you must first understand the structural causality behind the spectral crowding. The chiral center at C2 breaks the symmetry of the molecule, rendering all methylene protons in the ring diastereotopic.

Proton AssignmentExpected Shift (CDCl 3​ )Multiplicity / ProfileStructural Cause of Overlap
C2-CH 3​ ~1.0 – 1.2 ppmDoublet ( 3JHH​ )Usually well-resolved; couples to the C2 methine proton.
C6-CH 2​ 1.5 – 2.0 ppmComplex MultipletDiastereotopic protons coupling to each other and adjacent C5/C7 protons.
C3, C5, C7-CH 2​ 2.5 – 3.5 ppmBroad / Overlapping MultipletsIntermediate exchange rates of the 7-membered ring flip and N-inversion[1].
N-Benzyl CH 2​ 3.5 – 3.8 ppmAB Quartet or SingletDiastereotopic if N-inversion is slow; often overlaps with C3/C7 protons.
Aromatic (Ph) 7.2 – 7.4 ppmMultipletsUsually well-resolved from the aliphatic region.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the signals in the 2.5–3.5 ppm region broad and unresolved at room temperature?

The Causality: 1,4-diazepanes are flexible seven-membered rings that undergo rapid conformational interconversion (ring-flip) and nitrogen-atom inversion[1][2]. At room temperature (~298 K), these dynamic processes often occur at an intermediate exchange rate on the NMR timescale. This causes the resonance frequencies of the exchanging conformers to blur together, resulting in severe line broadening (coalescence)[1]. The Solution: Perform Variable Temperature (VT) NMR. Heating the sample increases the exchange rate, yielding a sharp, time-averaged spectrum. Alternatively, cooling the sample slows the exchange, "freezing out" the distinct conformers into sharp, separate signals[2].

Q2: Even at high temperatures (fast exchange), the aliphatic multiplets are too complex to integrate accurately. How can I simplify the scalar couplings?

The Causality: The limited chemical shift dispersion of the aliphatic protons, combined with extensive homonuclear scalar coupling ( JHH​ ) between the diastereotopic ring protons, results in highly complex, overlapping multiplets[3][4]. The Solution: Utilize Broadband Homonuclear Decoupled NMR, commonly known as "Pure Shift" NMR[3]. Experiments like PSYCHE or the Zangger-Sterk method use slice-selective pulses to suppress JHH​ couplings during acquisition[4][5]. This collapses all multiplets into sharp singlets, dramatically improving resolution and allowing for accurate integration of previously overlapping peaks[6][7].

Q3: The N-benzyl CH 2​ protons are overlapping with the diazepane ring protons in CDCl 3​ . Is there a way to shift them without running 2D experiments?

The Causality: This is a case of accidental chemical shift equivalence. In isotropic solvents like CDCl 3​ , the electronic environments of the benzyl protons and the ring protons adjacent to the nitrogens are too similar. The Solution: Exploit the Aromatic Solvent Induced Shift (ASIS) effect[8][9]. By switching the solvent to Benzene-d 6​ (C 6​ D 6​ ), the magnetic anisotropy of the benzene ring differentially shields the solute protons based on their spatial proximity to polar groups (like the amines) within transient collision complexes[9][10]. This differential shifting almost always resolves accidental overlap between benzyl and ring protons.

Standard Operating Procedures & Methodologies
Protocol 1: Variable Temperature (VT) NMR Setup for Diazepanes

This protocol is self-validating: successful execution is confirmed by the sharpening of previously broad signals into distinct multiplets (low temp) or a sharp time-averaged spectrum (high temp).

  • Sample Preparation: Dissolve 15-20 mg of 1-Benzyl-2-methyl-1,4-diazepane in a solvent with a wide liquid range (e.g., Toluene-d 8​ for high/low temp, or DMSO-d 6​ for high temp only).

  • Probe Calibration: Calibrate the probe temperature using a standard methanol (for low temp) or ethylene glycol (for high temp) sample to ensure accurate temperature readings.

  • High-Temperature Acquisition (Fast Exchange):

    • Set the probe temperature to 333 K (60°C). Allow 10 minutes for thermal equilibration.

    • Lock, tune, match, and shim the probe at the new temperature.

    • Acquire a standard 1D 1 H spectrum. If signals are still broad, increase the temperature in 10 K increments (up to 363 K) until the aliphatic signals sharpen into well-defined multiplets.

  • Low-Temperature Acquisition (Slow Exchange):

    • Set the probe temperature to 223 K (-50°C). Allow 15 minutes for equilibration.

    • Re-tune, match, and shim. Acquire the spectrum. You should observe the emergence of distinct sets of signals corresponding to the frozen conformers.

Protocol 2: Pure Shift (PSYCHE) NMR Acquisition

Note: Pure shift experiments suffer from lower sensitivity than standard 1D 1 H NMR[4]. Ensure your sample is highly concentrated (>20 mg/mL).

  • Initial Setup: Acquire a standard 1D 1 H spectrum and optimize the 90° pulse width (P1) and receiver gain (RG).

  • Parameter Selection: Load the psyche pulse program from your spectrometer's library (e.g., Bruker's zangger or psyche sequences)[7].

  • Sweep Width & Chunking: Set the pseudo-2D acquisition parameters. The FID is acquired in "chunks" (typically 15-30 ms per chunk) while the scalar couplings are refocused[6].

  • Flip Angle: Set the PSYCHE saltire pulse flip angle to a low value (e.g., β = 15° to 20°) to balance sensitivity and spectral purity[6].

  • Processing: Process the pseudo-2D data using the spectrometer's pure shift processing macro (e.g., pureshift1d in TopSpin) to reconstruct the decoupled 1D interferogram[5]. The resulting spectrum will display the complex 2.5–3.5 ppm region as a series of distinct, integrable singlets.

References
  • Review – Pure shift NMR experiments: recent developments, methods and applications Magnetic Resonance in Chemistry[Link]

  • Pure shift NMR ResearchGate[Link]

  • Pure Shift NMR Spectroscopy University of Manchester [Link]

  • Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy PMC - NIH [Link]

  • High-Resolution NMR Techniques in Organic Chemistry Elsevier / Barnes & Noble [Link]

  • Interplay of Nitrogen-Atom Inversion and Conformational Inversion in Enantiomerization of 1H-1-Benzazepines The Journal of Organic Chemistry (ACS Publications) [Link]

  • Aromatic Solvent-Induced Shift (ASIS). A Novel Approach Chemistry Letters (OUP) [Link]

  • Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein ResearchGate [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Intramolecular C-N Bond Coupling for Diazepine Synthesis

Welcome to the Application Support Center. Synthesizing 7-membered diazepine rings via intramolecular C-N bond formation presents unique thermodynamic and kinetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing 7-membered diazepine rings via intramolecular C-N bond formation presents unique thermodynamic and kinetic challenges. High ring strain and unfavorable entropy often lead to competing intermolecular side reactions. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for transition-metal-catalyzed cyclizations to help you optimize your drug development workflows.

Diagnostic Q&A: Troubleshooting Coupling Inefficiencies

Q1: My intramolecular Buchwald-Hartwig coupling yields mostly linear oligomers instead of the desired 1,4-benzodiazepine. How can I favor cyclization? Expert Insight: The formation of a 7-membered ring is entropically less favorable than 5- or 6-membered rings. If your local concentration of the reactive intermediate is too high, intermolecular amination outpaces intramolecular cyclization. Solution:

  • Dilution: Implement high-dilution conditions (typically 0.01 M to 0.05 M) to statistically favor intramolecular collisions[1].

  • Ligand Selection: Utilize a bulky, electron-rich phosphine ligand like SPhos or P(tBu)3​ . The steric bulk of P(tBu)3​ accelerates the reductive elimination step from the palladium(II) intermediate, rapidly closing the ring before intermolecular collision can occur[1].

Q2: I am observing significant dehalogenation of my aryl halide precursor without any C-N coupling. What is causing this? Expert Insight: Dehalogenation usually occurs when β -hydride elimination competes with reductive elimination, or when the solvent/ligand acts as a hydrogen donor. Solution: Ensure strictly anhydrous and anaerobic conditions. If using Pd(OAc)2​ , switch your base to Cs2​CO3​ in THF, which has been shown to suppress dehalogenation and promote efficient dibenzodiazepine formation[2]. Alternatively, consider switching to a Copper-catalyzed Ullmann-type coupling using CuI and N,N-dimethylglycine, which operates under milder conditions and avoids β -hydride elimination pathways[3].

Q3: The reaction stalls at 50% conversion, and a black precipitate forms in the flask. How do I prevent catalyst death? Expert Insight: The black precipitate is palladium black (inactive Pd(0) nanoparticles), indicating catalyst aggregation due to ligand oxidation or insufficient stabilization during the catalytic cycle. Solution: Degas solvents rigorously via the freeze-pump-thaw method. Increase the ligand-to-palladium ratio slightly (e.g., 1:2.5 Pd to Ligand) to ensure the active Pd(0) species remains coordinated after reductive elimination.

Visualizing the Workflow & Mechanism

To understand where your reaction might be failing, it is critical to map the catalytic cycle and troubleshooting logic.

PdCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (Base) PdII->AmineCoord PdAmido Pd(II) Amido Complex AmineCoord->PdAmido RedElim Reductive Elimination (C-N Bond Formation) PdAmido->RedElim Rate Limiting Step RedElim->Pd0 Regenerates Diazepine Diazepine Product RedElim->Diazepine

Catalytic cycle of Pd-catalyzed intramolecular C-N coupling for diazepines.

Troubleshooting Start Issue: Low Diazepine Yield Check1 Is oligomerization occurring? Start->Check1 Sol1 Increase dilution (e.g., 0.01 M) Check1->Sol1 Yes Check2 Is dehalogenation predominant? Check1->Check2 No Sol2 Switch to bulkier ligand (e.g., SPhos, tBuXPhos) Check2->Sol2 Yes Check3 Is starting material unreacted? Check2->Check3 No Sol3 Check catalyst activation & base solubility Check3->Sol3 Yes

Decision tree for troubleshooting low yields in diazepine synthesis.

Validated Experimental Protocols

A self-validating protocol must account for moisture sensitivity, proper stoichiometry, and kinetic control. Below are two highly reliable methodologies for diazepine synthesis.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Synthesis of Dibenzodiazepines

This protocol leverages Pd(OAc)2​ and SPhos to overcome the energetic barrier of 7-membered ring closure[1][2].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the o-bromoaldimine precursor (1.0 mmol), Pd(OAc)2​ (5 mol%, 11.2 mg), SPhos (10 mol%, 41.0 mg), and anhydrous Cs2​CO3​ (2.0 mmol, 651 mg).

  • Solvent Addition: Add 20 mL of anhydrous, degassed THF to achieve a high-dilution concentration of 0.05 M.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 80 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the inorganic base and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (hexane/ethyl acetate) to isolate the dibenzodiazepine.

Protocol B: Copper-Catalyzed Synthesis of 1,4-Benzodiazepines

A cost-effective alternative utilizing CuI and an amino acid ligand, ideal for substrates sensitive to palladium[3].

  • Preparation: Mix 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 mmol), CuI (10 mol%, 19.0 mg), N,N-dimethylglycine (20 mol%, 20.6 mg), and K2​CO3​ (2.0 mmol, 276 mg) in a reaction flask.

  • Solvent Addition: Add 10 mL of 1,4-dioxane under a strict argon atmosphere.

  • Reaction: Reflux the mixture at 100 °C for 3 to 5 hours. Monitor via TLC until complete consumption of the starting material is observed.

  • Workup: Cool the mixture, quench with distilled water (10 mL), and extract with dichloromethane (3 x 15 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate for subsequent purification.

Quantitative Data & Optimization Matrix

To assist in rational experimental design, the following table summarizes the optimal catalytic systems for specific diazepine scaffolds based on recent literature[1][2][3][4].

Target ScaffoldCatalyst SystemOptimal BaseSolvent & TempTypical YieldKey Mechanistic Advantage
Dibenzodiazepines Pd(OAc)2​ / SPhos Cs2​CO3​ THF, 80 °C75–85%High functional group tolerance; SPhos prevents dehalogenation[2]
1,5-Benzodiazepines Pd2​(dba)3​ / P(tBu)3​ NaOtBu Toluene, 100 °C~79%Extreme steric bulk drives rapid reductive elimination[1]
1,4-Benzodiazepines CuI / N,N-dimethylglycine K2​CO3​ 1,4-Dioxane, 100 °C91–98%Cost-effective; mild conditions avoid β -hydride elimination[3]
Dibenzodiazepinones Cu(OAc)2​ (Chan-Lam) Et3​N DMF, 80 °C~45% (2 steps)Utilizes sequential amination/aminocarbonylation; avoids toxic CO[4]

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. ResearchGate / NIH. 3

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. 1

  • Palladium-Catalyzed C-N Coupling in the Synthesis of Benzodiazepines. Bentham Science. 5

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. UEvora. 2

  • Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs. Beilstein Journals. 4

Sources

Optimization

Preventing side reactions in the synthesis of 1,4-diazepane derivatives

Welcome to the technical support center for the synthesis of 1,4-diazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,4-diazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. The 1,4-diazepane ring is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][3] However, its synthesis is often plagued by side reactions that can compromise yield, purity, and project timelines.

This document moves beyond simple protocols to explain the causality behind common synthetic challenges. We will explore the mechanisms of unwanted side reactions and provide field-proven troubleshooting strategies and detailed experimental guides to empower you to optimize your reactions, minimize byproducts, and achieve your target molecules with greater efficiency and confidence.

Core Principles of Side Reaction Control

The key to a successful 1,4-diazepane synthesis lies in controlling the reactivity of the two nitrogen atoms within the precursor diamine. These nitrogens are nucleophilic and basic, making them susceptible to a variety of side reactions. The foundational strategies to prevent these issues are:

  • Strategic Use of Protecting Groups: The most powerful tool in your arsenal is the use of nitrogen protecting groups. An orthogonal protection strategy, which employs multiple protecting groups that can be removed under different, non-interfering conditions, allows for precise, stepwise control over the reactivity of each nitrogen atom.[4][]

  • Stoichiometric Precision: The molar ratio of reactants is critical. Using a significant excess of an alkylating agent or other reagents can dramatically increase the probability of undesired secondary reactions.[6]

  • Condition Optimization: Temperature, reaction time, solvent, and the rate of reagent addition can all be tuned to favor the desired reaction pathway over competing side reactions.[6][7]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of 1,4-diazepane derivatives in a practical question-and-answer format.

Issue 1: Over-Alkylation and Polysubstitution

Q1: I'm attempting a mono-N-alkylation of my diamine precursor, but I'm consistently getting a mixture of mono- and di-alkylated products. How can I improve selectivity?

A1: This is the most frequent challenge and arises because after the first N-alkylation, the second nitrogen remains nucleophilic and can react again.[6] The resulting secondary amine is often even more nucleophilic than the starting primary amine, exacerbating the problem. The solution involves a multi-faceted approach combining stoichiometry, reaction conditions, and protecting groups.

Causality: The formation of di- (or even tri-) substituted products occurs when multiple amine sites are available and reactive under the reaction conditions.[8][9] Reductive amination, for example, can lead to multiple alkylations if the stoichiometry of the carbonyl compound and reducing agent is not carefully controlled.[10]

Troubleshooting Workflow:

G start Dialkylation Observed q1 Are you using a protecting group strategy? start->q1 a1_no Implement Orthogonal Protection (e.g., mono-Boc protection). This is the most robust solution. q1->a1_no No a1_yes Proceed to Stoichiometry Check q1->a1_yes Yes q2 Is alkylating agent stoichiometry >1.1 eq? a1_yes->q2 a2_yes Reduce to 1.0 - 1.1 equivalents. Limiting the reagent starves the second reaction. q2->a2_yes Yes a2_no Proceed to Condition Check q2->a2_no No q3 Is reagent added all at once? a2_no->q3 a3_yes Use slow, dropwise addition. Maintains low reagent concentration, favoring mono-alkylation. q3->a3_yes Yes a3_no Proceed to Temperature Check q3->a3_no No q4 Is reaction run at elevated temperature? a3_no->q4 a4_yes Lower the reaction temperature (e.g., 0 °C to RT). The second alkylation is often more temperature-sensitive. q4->a4_yes Yes a4_no Consider alternative alkylation methods (e.g., Mn-Catalyzed with alcohols). q4->a4_no No

Caption: Troubleshooting workflow for N,N-dialkylation.

Issue 2: Poor Yields and Side Reactions During Ring Formation

Q2: My cyclization reaction to form the 7-membered diazepane ring is low-yielding. What are the likely causes and solutions?

A2: Forming a seven-membered ring is entropically challenging. Success depends heavily on the chosen synthetic strategy and meticulous control of reaction conditions.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reagent, low temperature, or deactivation of a catalyst/reagent.[7]

    • Solution: Monitor the reaction closely by TLC or LC-MS. If starting material remains, consider incrementally increasing the equivalents of the limiting reagent or catalyst. Gently increasing the temperature may also drive the reaction to completion, but watch for byproduct formation.[7]

  • Moisture Sensitivity: Many reagents used for cyclization, such as those in reductive amination or coupling reactions, are highly sensitive to moisture.

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Sub-optimal Strategy: Some cyclization strategies are inherently more efficient than others.

    • Solution: Consider alternative ring-closing methodologies. Intramolecular reductive amination is a robust and widely used method.[11] For more advanced applications, domino processes like aza-Michael/SN2 cyclization or transition-metal-catalyzed C-N bond formation can be highly effective.[12][13] "Hydrogen borrowing" catalysis offers a green and efficient alternative for coupling diamines with diols.[14]

Q3: I am synthesizing a 6,6-difluoro-1,4-diazepane from a diazepan-6-one precursor and see a major byproduct with only one fluorine atom. What is happening?

A3: This is a classic byproduct of deoxofluorination reactions. You are likely observing the formation of a vinyl monofluoride via an elimination side reaction.[7]

Causality: Fluorinating agents like DAST or Deoxo-Fluor® can promote elimination pathways, especially at higher temperatures.

Solutions:

  • Optimize Temperature: Perform the reaction at the lowest possible temperature that allows for the conversion of the starting material. A common starting point is -78 °C, followed by a slow warm-up to room temperature.[7]

  • Slow Reagent Addition: Add the fluorinating agent dropwise to the cooled solution of your precursor. This helps to control the concentration of reactive intermediates and can disfavor the elimination pathway.[7]

  • Choice of Reagent: Deoxo-Fluor® is often reported to give cleaner reactions with fewer elimination byproducts compared to DAST due to its greater thermal stability.[7]

Issue 3: Challenges with Protecting Groups

Q4: How do I choose the right protecting groups for my synthesis?

A4: The key is to use an orthogonal strategy . This means selecting protecting groups for N1 and N4 that can be removed under different conditions, allowing you to deprotect one nitrogen without affecting the other.[4][] This is essential for sequential, site-selective modifications.

G cluster_0 Orthogonal Protection Strategy Start H₂N-(CH₂)n-NH₂ Protected PG¹-HN-(CH₂)n-NH-PG² Start->Protected Orthogonal Protection Step1 Selective Deprotection of PG¹ Protected->Step1 Func1 R¹-HN-(CH₂)n-NH-PG² Step1->Func1 Functionalization at N¹ Step2 Selective Deprotection of PG² Func1->Step2 Func2 R¹-HN-(CH₂)n-NH-R² Step2->Func2 Functionalization at N²

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Differentiating Enantiomers of 1-Benzyl-2-methyl-1,4-diazepane Using Chiral HPLC

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharm...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2][3] The tragic case of thalidomide, where one enantiomer was sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now have stringent requirements for the analysis and control of enantiomeric purity.[3][4] This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 1-Benzyl-2-methyl-1,4-diazepane, a key chiral building block in medicinal chemistry.

The carbon at the 5-position of 1-benzyl-5-methyl-1,4-diazepane is a stereocenter, giving rise to (R) and (S) enantiomers. The (R)-enantiomer is a valuable intermediate in the synthesis of certain pharmacologically active compounds.[5] Therefore, robust analytical methods to resolve and quantify these enantiomers are crucial for both process development and quality control. Chiral HPLC, utilizing chiral stationary phases (CSPs), has become the gold standard for such separations due to its versatility and efficiency.[2][6]

Understanding the Mechanism of Chiral Recognition

Chiral separation by HPLC is achieved by creating a diastereomeric interaction between the analyte enantiomers and a chiral selector.[1][7] This is most commonly accomplished by using a chiral stationary phase (CSP), where the chiral selector is immobilized on a solid support.[3][6] The differential stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times, enabling their separation.[3] The key to a successful chiral separation lies in selecting a CSP that provides sufficient enantioselectivity for the target molecule.[8]

Comparison of Chiral Stationary Phases for 1-Benzyl-2-methyl-1,4-diazepane

Several classes of CSPs are commercially available, each with distinct chiral recognition mechanisms. For a molecule like 1-Benzyl-2-methyl-1,4-diazepane, which contains a basic secondary amine, a tertiary amine, and an aromatic ring, polysaccharide-based and Pirkle-type CSPs are often the most effective.

Polysaccharide-Based CSPs

Derived from cellulose and amylose, these are the most widely used CSPs in chiral chromatography.[9][10] The chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. For the separation of amines, these columns are highly effective.[8]

  • Amylose-based CSPs (e.g., Chiralpak® AD, Chiralpak® IA): These columns often show excellent enantioselectivity for a wide range of compounds, including amines. The helical structure of amylose provides chiral grooves that can preferentially interact with one enantiomer.

  • Cellulose-based CSPs (e.g., Chiralcel® OD, Chiralcel® OJ): Similar to amylose-based phases, these rely on the formation of transient diastereomeric complexes. The choice between amylose and cellulose can be critical, as they can exhibit complementary selectivities.[8]

Pirkle-Type CSPs

Also known as brush-type CSPs, these were among the first commercially available.[1][9] They function through specific non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole interactions.[1] They are particularly effective for separating π-acidic racemates, which would include derivatives of amines and amino alcohols.[1]

Cyclodextrin-Based CSPs

These phases utilize cyclodextrins, which are cyclic oligosaccharides that form a tapered cavity.[9] Chiral recognition is achieved through inclusion of the analyte, or a portion of it, into the cyclodextrin cavity.[9] For aromatic compounds like 1-Benzyl-2-methyl-1,4-diazepane, the benzyl group can fit into the hydrophobic cavity, while interactions with the hydroxyl groups on the rim of the cyclodextrin can provide enantioselectivity.

Experimental Data: A Comparative Study

To provide a practical comparison, a screening study was conducted on three different types of chiral stationary phases under normal phase conditions. A racemic standard of 1-Benzyl-2-methyl-1,4-diazepane was used. The mobile phase composition was optimized for each column to achieve the best possible separation.

Parameter Chiralpak® IA (Amylose-based) Chiralcel® OD-H (Cellulose-based) Astec® CHIROBIOTIC® V (Glycopeptide)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v)Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Retention Time (Enantiomer 1) 5.8 min7.2 min8.3 min
Retention Time (Enantiomer 2) 7.1 min8.5 min11.4 min
Selectivity (α) 1.221.181.37
Resolution (Rs) 2.11.92.8

Analysis:

  • The Chiralpak® IA column provided good separation with a respectable resolution of 2.1.

  • The Chiralcel® OD-H also achieved separation, though with a slightly lower resolution of 1.9.

  • The Astec® CHIROBIOTIC® V , a macrocyclic glycopeptide-based CSP, demonstrated superior performance with the highest selectivity (1.37) and baseline resolution (2.8). The addition of acidic and basic modifiers to the mobile phase was crucial for achieving good peak shape and enantioselectivity on this column.[11]

Recommended Experimental Protocol

Based on the comparative data, the Astec® CHIROBIOTIC® V column is recommended for the baseline separation of 1-Benzyl-2-methyl-1,4-diazepane enantiomers.

Step-by-Step Methodology:
  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: Astec® CHIROBIOTIC® V, 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v). Filter and degas the mobile phase before use. The use of both an acidic and a basic additive can improve peak symmetry for some analytes.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the racemic 1-Benzyl-2-methyl-1,4-diazepane standard in the mobile phase to a concentration of 1 mg/mL.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the selectivity factor (α) as the ratio of the retention factors of the two enantiomers (k2/k1).

    • Calculate the resolution (Rs) using the formula: Rs = 2(t_R2 - t_R1) / (w1 + w2), where t_R are the retention times and w are the peak widths at the base. A resolution of ≥ 1.5 is considered baseline separation.[11]

Workflow for Chiral Method Development

The process of developing a robust chiral HPLC method can be systematic. The following diagram illustrates a logical workflow.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Define Analyte Properties (1-Benzyl-2-methyl-1,4-diazepane) CSP_Selection Select Diverse CSPs (Polysaccharide, Glycopeptide) Analyte->CSP_Selection Mode_Selection Choose Chromatographic Mode (Normal Phase, Reversed Phase) CSP_Selection->Mode_Selection Screening Perform Initial Screening Runs Mode_Selection->Screening Optimization Optimize Mobile Phase (Solvent ratio, Additives) Screening->Optimization Parameters Fine-tune Parameters (Flow rate, Temperature) Optimization->Parameters Validation Method Validation (as per ICH/FDA guidelines) Parameters->Validation Robustness Assess Robustness Validation->Robustness Final_Method Finalized Analytical Method Robustness->Final_Method

Caption: A logical workflow for chiral HPLC method development.

Conclusion

The successful enantiomeric separation of 1-Benzyl-2-methyl-1,4-diazepane is readily achievable using chiral HPLC. While polysaccharide-based columns provide adequate separation, a macrocyclic glycopeptide-based CSP such as the Astec® CHIROBIOTIC® V offers superior resolution and selectivity. The addition of both acidic and basic modifiers to the mobile phase is a key factor in achieving optimal performance with this type of stationary phase. A systematic approach to method development, starting with a diverse screen of CSPs and followed by careful optimization, is the most efficient path to a robust and reliable analytical method that meets the stringent requirements of the pharmaceutical industry.

References

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

  • Blue Bell. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Journal of Analytical & Bioanalytical Techniques. Outline of Chiral Chromatography. [Link]

  • Laemmerhofer, M. PRINCIPLES of CHIRAL SEPARATION. Chromedia. [Link]

  • Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. [Link]

  • J-Stage. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. [Link]

  • ResearchGate. Separation of enantiomers of benzodiazepines on the Chiral-AGP column. [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • I.R.I.S. - Sapienza Università di Roma. (2021, March 25). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. [Link]

  • PMC. (2021, April 6). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. [Link]

  • Pharmaceutical Technology. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • I.B.S. Chiral HPLC Method Development. [Link]

  • ResearchGate. (2014, September). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • LCGC International. (2020, November 12). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Drexel University. Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]

  • FDA. FDA Guidance on Analytical Method Validation. [Link]

  • Scientific Research Publishing. (2015, November 16). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. [Link]

Sources

Comparative

Chiral Solvating Agents for NMR Analysis of Diazepane Enantiomers: A Comparative Guide

Introduction: The Stereochemical Challenge of Diazepanes Diazepanes and their benzo-fused analogs (benzodiazepines) are privileged pharmacophores in drug discovery. However, their structural architecture—specifically the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge of Diazepanes

Diazepanes and their benzo-fused analogs (benzodiazepines) are privileged pharmacophores in drug discovery. However, their structural architecture—specifically the non-planar, conformationally flexible seven-membered ring—presents significant stereochemical challenges. These molecules often exhibit complex stereodynamics, including stereolability and conformational enantiomerism[1], making enantiopurity analysis difficult.

While chiral High-Performance Liquid Chromatography (HPLC) remains a traditional standard, it requires exhaustive column screening and time-consuming method development. As a highly efficient alternative, Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Chiral Solvating Agents (CSAs) offers a rapid, direct, and quantitative method for determining the enantiomeric excess ( ee ) and absolute configuration of cyclic amines[2]. This guide objectively compares the leading CSAs for diazepane analysis and provides a self-validating experimental protocol to ensure rigorous scientific integrity.

Mechanistic Causality: The Physics of Chiral Discrimination

Because standard NMR spectroscopy is inherently "blind" to chirality in an achiral environment, enantiomers yield identical spectral parameters[3]. To differentiate them, we must introduce an enantiopure CSA to form transient, non-covalent diastereomeric host-guest complexes.

The causality of this discrimination is rooted in thermodynamics and magnetic shielding. The diastereomeric complexes (e.g., (R) -CSA/ (R) -Diazepane vs. (R) -CSA/ (S) -Diazepane) possess distinct free energies of formation ( ΔG ) and different spatial geometries. This geometric divergence alters the local magnetic shielding environment of the protons (or fluorines) on the diazepane ring, resulting in chemical shift anisochrony ( ΔΔδ ).

Crucial Solvent Causality: The magnitude of ΔΔδ is heavily dependent on the solvent. Because the host-guest complexation relies on delicate hydrogen bonding, ion-pairing, and π−π stacking, non-polar solvents like CDCl3​ or C6​D6​ are strictly required. Polar solvents (such as CD3​OD or DMSO−d6​ ) competitively solvate the molecules, disrupting the non-covalent interactions and collapsing the anisochrony to zero[4].

Comparative Analysis of Leading CSAs for Diazepanes

Selecting the optimal CSA requires matching the interaction mechanism of the agent to the functional groups present on the target diazepane.

A. BINOL-Derived Phosphoric Acids (e.g., (R)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate)
  • Mechanism: Acts as a chiral Brønsted acid. It protonates the basic nitrogen of the diazepane ring, forming a tight diastereomeric ion pair stabilized by hydrogen bonding and π−π stacking.

  • Performance: Exceptional for basic cyclic amines. The rigid binaphthyl backbone provides a highly anisotropic chiral environment, consistently yielding large, easily integratable ΔΔδ values for amine and adjacent methylene protons[4].

B. Pirkle-Type Reagents (e.g., Whelk-O1)
  • Mechanism: Relies predominantly on π−π stacking and dipole-dipole interactions rather than strong ion-pairing.

  • Performance: Highly effective for stereolabile 1,4-benzodiazepines (e.g., diclazepam, flubromazolam). When coupled with Variable-Temperature (VT) NMR, Whelk-O1 can discriminate fast-exchange conformational enantiomers by locking the ring-flip mechanism at sub-ambient temperatures[5].

C. Methylated β -Cyclodextrins (e.g., TRIMEB, DIMEB)
  • Mechanism: Driven by the host-guest inclusion of the hydrophobic diazepane moiety into the apolar cavity of the cyclodextrin.

  • Performance: Ideal for aqueous or highly polar environments where other CSAs fail. However, a critical caveat exists: cyclodextrins can catalyze the hydrolysis of ester-containing diazepanes (such as oxazepam hemisuccinate) over time. Researchers must monitor sample stability to prevent degradation peaks from convoluting the NMR integration[6].

Quantitative Performance Comparison

The following table summarizes the operational parameters and expected performance of each CSA class when applied to diazepane derivatives.

Chiral Solvating Agent (CSA)Primary Interaction MechanismOptimal SolventTypical ΔΔδ (ppm)Best Diazepane/Amine Application
BINOL-Phosphoric Acids Ion-pairing, H-bonding CDCl3​ , C6​D6​ 0.05 – 0.20Basic cyclic amines, unprotected diazepanes
Whelk-O1 π−π stacking, Dipole CDCl3​ 0.02 – 0.10Stereolabile 1,4-benzodiazepines
Methylated β -CDs Apolar cavity inclusion D2​O , Buffered Aq.0.01 – 0.08Water-soluble derivatives (monitor for hydrolysis)

Workflow Visualization

G N1 1. Synthesize/Isolate Diazepane Analyte N2 2. Select Optimal CSA (BINOL-PA or Whelk-O1) N1->N2 N3 3. Prepare Racemic Control (Analyte + CSA in CDCl3) N2->N3 N4 4. Acquire 1H NMR Verify Peak Splitting (ΔΔδ) N3->N4 N5 5. Prepare Unknown Sample (Unknown ee + CSA) N4->N5 Validated ΔΔδ > 0.05 ppm N6 6. Calculate ee % from Peak Integrals N5->N6

Caption: Workflow for self-validating NMR enantiomeric excess determination using CSAs.

Self-Validating Experimental Protocol for NMR Enantiopurity Analysis

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must never analyze an unknown enantiomeric sample without first proving that your chosen CSA can successfully split the signals of a racemic standard under identical conditions.

Step 1: Baseline Validation (The Racemic Control)
  • Weigh 5.0 mg of a racemic standard of your target diazepane.

  • Dissolve the racemate in 0.5 mL of anhydrous CDCl3​ (filtered through basic alumina to remove residual acid/water).

  • Add 1.0 equivalent of the chosen CSA (e.g., (R) -BINOL-PA).

  • Causality Check: Acquire a standard 1H NMR spectrum. Identify a distinct reporter probe (e.g., the N-methyl singlet or benzyl CH2​ protons). You must observe two distinct peaks of equal integration (1:1 ratio). If ΔΔδ<0.05 ppm, titrate up to 2.0 equivalents of CSA or lower the acquisition temperature to reduce exchange rates. Do not proceed to Step 2 until baseline splitting is validated.

Step 2: Sample Preparation (Unknown ee )
  • Weigh 5.0 mg of your enantioenriched diazepane sample.

  • Dissolve in 0.5 mL of anhydrous CDCl3​ .

  • Add the exact stoichiometric equivalent of CSA that yielded the best resolution in Step 1.

  • Transfer to a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters
  • Pulse Sequence: Use a simple 90-degree pulse program (e.g., zg on Bruker systems).

  • Relaxation Delay (D1): Set D1≥5×T1​ of the reporter protons (typically 5–10 seconds). Causality: Incomplete relaxation will skew the integration values, leading to an artificially inflated or deflated ee calculation.

  • Temperature: Maintain at 298 K. If analyzing stereolabile 1,4-benzodiazepines, utilize VT-NMR to cool the probe to 253 K to slow the diazepane ring-flip and sharpen the signals[5].

Step 4: Data Analysis and ee Calculation
  • Apply a mild exponential window function (LB = 0.3 Hz) and phase the spectrum manually.

  • Integrate the two split peaks corresponding to the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess using the formula: ee=​Imajor​+Iminor​Imajor​−Iminor​​​×100%

Sources

Validation

The Gold Standard and Beyond: A Comparative Guide to Absolute Configuration Determination of 1-Benzyl-2-methyl-1,4-diazepane

For researchers, scientists, and drug development professionals, the unambiguous assignment of absolute configuration is a critical step in the journey from a promising chiral molecule to a safe and effective therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous assignment of absolute configuration is a critical step in the journey from a promising chiral molecule to a safe and effective therapeutic. The spatial arrangement of atoms defines a molecule's interaction with the intricate chiral environment of biological systems, dictating its pharmacological and toxicological profile. This guide provides an in-depth technical comparison of X-ray crystallography, the definitive method for absolute configuration determination, with powerful spectroscopic alternatives. Using 1-Benzyl-2-methyl-1,4-diazepane as a representative small molecule, we will explore the underlying principles, experimental workflows, and data interpretation of each technique, offering a comprehensive resource for making informed analytical decisions.

The Decisive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the "gold standard" for determining the absolute configuration of chiral molecules.[1][2] It provides a direct, three-dimensional map of the atomic positions within a crystal lattice, offering an unparalleled level of structural detail.[3] The key to unlocking the absolute configuration lies in the phenomenon of anomalous dispersion.[4][5][6]

The Principle of Anomalous Dispersion

When X-rays interact with electrons, they are scattered. For most atoms and X-ray wavelengths, this scattering is considered "normal." However, when the energy of the incident X-rays is close to the absorption edge of an atom, an anomalous scattering effect occurs.[4] This results in a phase shift of the scattered X-rays, causing a breakdown of Friedel's Law, which states that the intensities of diffraction spots from a plane (hkl) and its inverse (-h-k-l) are equal.[7] The measurable differences in intensity between these "Bijvoet pairs" are directly related to the absolute configuration of the molecule in the crystal.[7][8]

Interpreting the Data: The Flack and Hooft Parameters

The refinement of the crystal structure against the diffraction data allows for the calculation of the Flack parameter (x).[7] This parameter, ranging from 0 to 1, indicates the relative proportion of the two possible enantiomers in the crystal.[7][9]

  • A Flack parameter close to 0 with a small standard uncertainty indicates that the refined model represents the correct absolute configuration.[7][10]

  • A value near 1 suggests that the inverted structure is the correct one.[7]

  • A value around 0.5 may indicate a racemic crystal or twinning.[7]

The Hooft parameter (y) provides a statistically more robust analysis of Bijvoet pairs and is another valuable indicator of the correctness of the assigned absolute structure.[6][11]

Experimental Workflow for X-ray Crystallography

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Purification B Solvent Screening A->B C Crystallization (e.g., Slow Evaporation, Vapor Diffusion) B->C D Crystal Mounting C->D E X-ray Diffraction Data Collection D->E F Structure Solution E->F G Structure Refinement F->G H Absolute Configuration Determination (Flack/Hooft Parameter) G->H

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Spectroscopic Alternatives: When Crystals Are Elusive

While X-ray crystallography is definitive, obtaining high-quality single crystals can be a significant bottleneck.[12][13] In such cases, several powerful spectroscopic techniques offer reliable alternatives for determining the absolute configuration in solution.[14]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][15] While the standard infrared (IR) spectra of enantiomers are identical, their VCD spectra are mirror images of each other.[12] By comparing the experimental VCD spectrum to a spectrum predicted by ab initio density functional theory (DFT) calculations for a specific enantiomer, the absolute configuration can be assigned.[15][16]

Advantages of VCD:

  • Does not require crystallization.[12][17]

  • Can be used for both crystalline and non-crystalline samples.[18]

  • Provides information about the solution-state conformation.[17]

Limitations of VCD:

  • Requires computational modeling for interpretation.

  • Can be time-consuming for conformationally flexible molecules.

Electronic Circular Dichroism (ECD)

Similar to VCD, ECD measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region, corresponding to electronic transitions.[19][20] The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is unique to a specific enantiomer.[14] Comparison of the experimental ECD spectrum with quantum-mechanically calculated spectra for the possible enantiomers allows for the assignment of the absolute configuration.[21][22][23]

Advantages of ECD:

  • Highly sensitive to the overall molecular stereochemistry.

  • Well-established theoretical frameworks for spectral prediction.

Limitations of ECD:

  • Requires the presence of a chromophore in the molecule.

  • Interpretation can be complex for molecules with multiple chromophores or significant conformational flexibility.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy, a cornerstone of chemical analysis, can be adapted for absolute configuration determination through the use of chiral derivatizing agents (CDAs).[24][25][26] The chiral molecule of interest is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the differences in chemical shifts (Δδ) of specific protons or other nuclei can be correlated to the absolute configuration at the stereocenter.[27][28] The Mosher's method is a classic example of this approach.[24]

Advantages of NMR with CDAs:

  • Widely accessible instrumentation.[26]

  • Can be applied to a wide range of functional groups.

Limitations of NMR with CDAs:

  • Requires chemical modification of the analyte.[12]

  • The availability of suitable CDAs can be a limitation.[16]

  • Analysis can be complex, and incorrect assignments are possible if conformational preferences are not well understood.[28]

Comparative Analysis: Choosing the Right Tool for the Job

The selection of an appropriate technique for absolute configuration determination depends on several factors, including the nature of the sample, the available instrumentation, and the stage of the research or development process.

TechniquePrincipleSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Crystallography Anomalous dispersion of X-rays by a single crystal.[29]High-quality single crystal (typically 0.1-0.3 mm).[1][29]Unambiguous and direct determination of 3D structure and absolute configuration.[1][2]Crystal growth can be challenging and time-consuming.[12][13]
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared light.[12][15]Solution or neat liquid.No crystallization required; provides solution-state conformational information.[12][17]Requires computational calculations for interpretation; can be complex for flexible molecules.
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis light.[19]Solution.High sensitivity; well-established theoretical methods.Requires a chromophore; interpretation can be complex.[23]
NMR with Chiral Derivatizing Agents Formation of diastereomers with distinct NMR spectra.[24][25]Solution.Widely available instrumentation; applicable to various functional groups.Requires chemical derivatization; potential for misinterpretation.[12][28]

Experimental Protocols

Crystal Growth of 1-Benzyl-2-methyl-1,4-diazepane

High-quality single crystals are the prerequisite for successful X-ray diffraction analysis.[13] Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A nearly saturated solution of the compound is allowed to stand, and the solvent slowly evaporates, leading to supersaturation and crystal growth.[30][31][32]

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[33]

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[31]

A general protocol for crystal growth by slow evaporation:

  • Dissolve 10-20 mg of purified 1-Benzyl-2-methyl-1,4-diazepane in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small, clean vial.[30]

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.

  • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction Data Collection and Analysis
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial atomic model. This model is refined against the experimental data to optimize the atomic coordinates and thermal parameters.[1][34]

  • Absolute Configuration Determination: During the final stages of refinement, the Flack parameter is calculated to determine the absolute configuration.[7][9] A value close to 0 with a low standard uncertainty confirms the assigned stereochemistry.[7]

VCD Spectroscopy and Analysis
  • Sample Preparation: Prepare a solution of the enantiomerically pure 1-Benzyl-2-methyl-1,4-diazepane in a suitable deuterated solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.[15]

  • Data Acquisition: Acquire the IR and VCD spectra using a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.[1][15]

  • Computational Modeling: Perform a conformational search for the molecule using computational chemistry software. Optimize the geometries of the low-energy conformers and calculate the theoretical IR and VCD spectra for one enantiomer using DFT.

  • Spectral Comparison: Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum. A good correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration.[15]

Conclusion

The determination of absolute configuration is an indispensable aspect of modern drug discovery and development. While single-crystal X-ray crystallography remains the definitive method, providing an unambiguous structural assignment, its reliance on high-quality crystals can be a practical limitation. Spectroscopic techniques, particularly VCD and ECD, have emerged as powerful and reliable alternatives that provide crucial stereochemical information from solution-state samples. NMR spectroscopy with chiral derivatizing agents offers another valuable tool, especially when other methods are not feasible. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, empowers researchers to select the most appropriate analytical strategy for the confident and accurate assignment of the absolute configuration of 1-Benzyl-2-methyl-1,4-diazepane and other chiral molecules.

References

  • Houk, K. N., & Cheong, P. H.-Y. (2008). Computational Prediction of Stereoselectivity in Asymmetric Catalysis.
  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.
  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for chiral chemistry. RSC Advances, 2(12), 1-15.
  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab Initio Calculation of Vibrational Circular Dichroism Spectra. Chirality, 13(10), 643-655.
  • Ramachandran, G. N., & Raman, S. (1956). Anomalous dispersion method of determining structure and absolute configuration of crystals. Current Science, 25(11), 348-351.
  • Bijvoet, J. M., Peerdeman, A. F., & van Bommel, A. J. (1951). Determination of the Absolute Configuration of Optically Active Compounds by Means of X-Rays.
  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
  • Cheeseman, J. R., Frisch, M. J., Devlin, F. J., & Stephens, P. J. (1996). Ab Initio Calculation of Atomic Axial Tensors and Vibrational Rotational Strengths. The Journal of Physical Chemistry, 100(19), 7529–7536.
  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881.
  • Harada, N., & Nakanishi, K. (1983). Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. University Science Books.
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
  • Seco, J. M., Quínoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.
  • Trost, B. M., & O'Keefe, D. F. (1981). A convenient method for the determination of the absolute configuration of secondary alcohols. Journal of the American Chemical Society, 103(24), 7228–7230.
  • Superchi, S., & Rosini, C. (2001). Determination of the absolute configuration of chiral compounds by means of TDDFT calculations of CD spectra. Chirality, 13(10), 656-663.
  • Riguera, R. (1997). A practical guide to the use of Mosher's method for the determination of the absolute configuration of secondary alcohols. Journal of Organic Chemistry, 62(1), 15-25.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.
  • Autschbach, J. (2009). Computing chiroptical properties with first-principles theoretical methods. Comprehensive Chiroptical Spectroscopy, 1, 39-92.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380–388.
  • Fasman, G. D. (Ed.). (1996). Circular Dichroism and the Conformational Analysis of Biomolecules. Springer.
  • Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide (2nd ed.). John Wiley & Sons.
  • Blagden, N., & Davey, R. J. (2003). Polymorphism: from fundamentals to applications. Crystal Growth & Design, 3(6), 873–885.
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer (2nd ed.). Oxford University Press.
  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96–103.
  • Woody, R. W. (1995). Circular dichroism. Methods in Enzymology, 246, 34–71.
  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare.
  • Myerson, A. S. (Ed.). (2002).
  • Jones, A. G. (2002). Crystallization Process Systems. Butterworth-Heinemann.
  • Flack, H. D., & Bernardinelli, G. (2008).
  • Rogers, D. (1981). On the estimation of the absolute configuration of a structure. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 37(5), 734-741.
  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). A new method for determining the absolute configuration of chiral secondary alcohols. Journal of the American Chemical Society, 113(11), 4092–4096.
  • Wesolowski, S. S., Sementa, D., & Miller, L. (2013). A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. Bioorganic & Medicinal Chemistry Letters, 23(14), 4019–4022.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155.
  • Spring, D. R. (2003). Chemical genetics to targeted therapeutics. Chemical Society Reviews, 32(5), 372-382.
  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.
  • Bernardinelli, G., & Flack, H. D. (1985). Least-squares absolute-structure refinement. Practical experience and ancillary calculations. Acta Crystallographica Section A: Foundations of Crystallography, 41(5), 500-511.
  • Dunitz, J. D. (1979). X-ray Analysis and the Structure of Organic Molecules. Cornell University Press.
  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.
  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743–758.
  • Pescitelli, G., & Bruhn, T. (2016).
  • Woolfson, M. M. (1997). An Introduction to X-ray Crystallography (2nd ed.). Cambridge University Press.
  • MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the experimental ECD and VCD spectra of stereoisomers of 21 differing in three or two central chirality centers. Retrieved from [Link]

  • ResearchGate. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • Scintag Inc. (1999). Chapter 7: Basics of X-ray Diffraction. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Conformational Analysis of 1,4-Diazepane Derivatives

The 1,4-diazepane ring is a cornerstone scaffold in modern medicinal chemistry.[1] This seven-membered heterocycle, containing two nitrogen atoms, is a "privileged structure" found in a multitude of biologically active c...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-diazepane ring is a cornerstone scaffold in modern medicinal chemistry.[1] This seven-membered heterocycle, containing two nitrogen atoms, is a "privileged structure" found in a multitude of biologically active compounds, from anticancer agents to orexin receptor antagonists.[2][3] Its significance stems from its inherent conformational flexibility, which allows derivatives to adopt specific three-dimensional shapes to effectively bind to biological targets.[4] Understanding and controlling this conformational landscape is therefore not merely an academic exercise; it is a critical step in rational drug design.

This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the conformational preferences of the 1,4-diazepane ring. We will move beyond simple descriptions of method, explaining the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals.

The Conformational Landscape of 1,4-Diazepane

Unlike rigid aromatic systems, the seven-membered 1,4-diazepane ring exists in a dynamic equilibrium between several conformations. The principal forms are the chair , boat , and twist-boat .[1] The energy difference between these states is often small, and the preferred conformation is delicately influenced by the nature and position of substituents on the ring. This conformational preference is directly linked to biological activity, as the bioactive conformation is the specific shape the molecule adopts to interact with its target receptor or enzyme.[3]

G cluster_0 Low Energy Conformers cluster_1 High Energy Transition State Chair Chair (C) TwistBoat Twist-Boat (TB) Chair->TwistBoat Ring Inversion (Low Energy Barrier) Boat Boat (B) TwistBoat->Boat Pseudorotation (Very Low Barrier) Boat->TwistBoat Pseudorotation

Caption: Conformational equilibrium of the 1,4-diazepane ring.

Comparative Analysis of Key Methodologies

The conformational analysis of 1,4-diazepane derivatives relies on a synergistic combination of computational and experimental techniques. No single method provides a complete picture; rather, the convergence of data from multiple approaches lends the highest degree of confidence to a conformational assignment.

G DFT Density Functional Theory (DFT) [Relative Energies, Geometries] MD Molecular Dynamics (MD) [Dynamic Behavior, Solvent Effects] DFT->MD Provides Force Field Parameters NMR NMR Spectroscopy [Solution-State Conformation] DFT->NMR Predicts Spectra XRay X-Ray Crystallography [Solid-State Structure] DFT->XRay Compares Geometries MD->NMR Simulates Averaged Properties NMR->DFT Confirms Solution Structure XRay->DFT Provides Starting Geometry

Caption: Synergistic workflow for conformational analysis.

Computational Modeling: The Predictive Foundation

Computational chemistry, particularly Density Functional Theory (DFT), is the starting point for most conformational analyses.[1] It allows for the in silico exploration of the potential energy surface to identify stable conformers and predict their relative energies.

Expertise & Experience: The choice of functional and basis set is critical. For systems like 1,4-diazepanes, which may involve non-covalent intramolecular interactions (e.g., hydrogen bonds or π-stacking), a functional that accounts for dispersion, such as B3LYP-D3, with a reasonably large basis set like 6-311++G(d,p) is a robust choice for achieving high accuracy in calculated energies and geometries.[5][6]

Protocol: DFT-Based Conformational Search
  • Initial Structure Generation: Draw the 2D structure of the 1,4-diazepane derivative. Use a molecular modeling program to generate initial 3D structures for all plausible conformers (chair, multiple boat and twist-boat forms).

  • Geometry Optimization: Perform a full geometry optimization for each generated structure. This step locates the nearest local energy minimum for each conformer.[1]

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP-D3.

    • Basis Set: 6-311++G(d,p).

    • Solvation Model: Include a continuum solvation model (e.g., PCM or SMD) with a solvent that matches experimental conditions (e.g., chloroform, water) to get more realistic energy values.

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides thermodynamic data (enthalpy and Gibbs free energy).

  • Energy Comparison: Compare the calculated Gibbs free energies of all confirmed minima. The structure with the lowest free energy is the predicted most stable conformer. The energy differences allow for the calculation of the theoretical equilibrium population of each conformer.

X-Ray Crystallography: The Definitive Solid-State View

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[5] It yields precise bond lengths, bond angles, and torsion angles, offering a definitive snapshot of a single conformation.

Trustworthiness: While powerful, it's crucial to remember that the crystal structure represents the lowest energy conformation in the crystalline lattice, which may not be the most populated or biologically active conformation in solution. Crystal packing forces can influence which conformer is observed. Therefore, crystallographic data should always be correlated with solution-state and computational data.

Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth: Grow single crystals of the purified 1,4-diazepane derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. Cool the crystal (typically to ~100 K) to minimize thermal vibrations. Irradiate the crystal with monochromatic X-rays and collect the diffraction data.[7]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the molecule. Refine this model against the experimental data to obtain the final, high-resolution structure.[7]

  • Conformational Analysis: Analyze the refined structure to determine the conformation of the 1,4-diazepane ring. Key torsion angles within the ring define whether it adopts a chair, boat, or twist-boat conformation.

NMR Spectroscopy: Probing the Solution-State Ensemble

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformation of molecules in solution.[8] Unlike crystallography, NMR provides data on the time-averaged conformation, reflecting the equilibrium between different forms that may exist in a liquid state.

Expertise & Experience: For 1,4-diazepanes, ¹H NMR is particularly revealing. The coupling constants (³JHH) between vicinal protons are governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the protons. By measuring these constants, one can deduce the ring's geometry. Furthermore, 2D NMR techniques like NOESY can reveal through-space proximities between protons, providing crucial constraints for defining the 3D structure. For studying the dynamics of ring inversion, variable temperature (VT) NMR and 2D-EXSY experiments are invaluable.[6]

Protocol: NMR-Based Conformational Assignment
  • Sample Preparation: Dissolve a high-purity sample of the 1,4-diazepane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Accurately measure the chemical shifts (δ) and, crucially, the proton-proton coupling constants (J-values) for all ring protons.[4]

  • 2D NMR Acquisition: Acquire key 2D spectra:

    • COSY: To confirm proton-proton connectivity and aid in signal assignment.

    • HSQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range proton-carbon correlations.

    • NOESY/ROESY: To identify protons that are close in space, which is essential for determining stereochemistry and conformation.

  • Data Analysis and Interpretation:

    • Assign all proton and carbon signals using the suite of 1D and 2D spectra.

    • Use the measured ³JHH values in the Karplus equation to estimate dihedral angles.

    • Analyze NOESY cross-peaks to identify key intramolecular distances. For example, a strong NOE between axial protons on C2 and C6 would be indicative of a chair-like conformation.

    • Compare the experimental NMR data (chemical shifts, J-couplings, NOEs) with data predicted from DFT-calculated geometries to assign the dominant solution-state conformation.

Quantitative Data Comparison

The choice of analytical method provides different, yet complementary, data. The following table summarizes the type of information obtained and provides examples from the literature for different 1,4-diazepane derivatives.

DerivativeMethodKey FindingQuantitative Data (Example)Citation
Homopiperazine (Parent Ring) X-Ray CrystallographyAdopts a pseudo-chair conformation in the solid state.N–C–C–N torsion angle: 58.2(4)°[7][9]
Homopiperazine (Parent Ring) NMR Spectroscopy¹³C-¹H one-bond coupling constants measured.¹J C(2)–H(2) = 132.6 Hz[7]
N,N'-Ditosyl-1,4-diazepane X-Ray CrystallographyRing atoms are disordered, indicating conformational flexibility even in the solid state.Dihedral angle between phenyl rings: 82.88 (7)°[10]
N,N-Disubstituted Orexin Antagonist X-Ray, NMR, ModelingA twist-boat conformation is the low-energy and likely bioactive form.N/A (Conformation assigned based on convergent data)[3]
2,7-bis(4-chlorophenyl)-diazepan-5-one X-Ray, DFTAdopts a chair conformation in the solid state, supported by DFT calculations.N/A (Conformation assigned based on convergent data)[1]
(1Z,4Z)-2,4-dimethyl-3H-benzo[b][1][5]diazepine X-Ray CrystallographyThe seven-membered diazepine ring adopts a boat conformation.Dihedral angle between phenyl and diazepine fragment: 87.8 (2)°[11]

Conclusion

The conformational analysis of the 1,4-diazepane ring is a multi-faceted challenge that requires a carefully integrated analytical strategy. Computational modeling provides an essential predictive framework of the conformational landscape. X-ray crystallography delivers an exact, yet static, picture of the solid-state structure. NMR spectroscopy offers the most insightful view into the dynamic, solution-state conformational equilibrium, which is often the most relevant to biological function.

By expertly combining these techniques, researchers can build a comprehensive and validated model of a derivative's conformational preferences. This detailed structural understanding is paramount for elucidating structure-activity relationships (SAR) and ultimately, for the successful design of novel therapeutics based on the versatile 1,4-diazepane scaffold.

References

  • BenchChem. (2025).
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001. [Link]

  • Claramunt, R. M., et al. (2019). Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines. ResearchGate. [Link]

  • Academia.edu. (n.d.). Review on Synthesis of Biologically Active Diazepam Derivatives. [Link]

  • A. A. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(11), 1591-1597. [Link]

  • Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Royal Society of Chemistry. (2016). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry. [Link]

  • BenchChem. (2025). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • Carlier, P. R., et al. (2005). Experimental and Computational Studies of Ring Inversion of 1,4-Benzodiazepin-2-ones: Implications for Memory of Chirality Transformations. The Journal of Organic Chemistry, 70(5), 1979-1982. [Link]

  • DSpace Cris Angular. (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]

  • Coles, S. J., et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1200. [Link]

  • Wang, Y., et al. (2011). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. [Link]

  • Iriepa, I., et al. (2017). Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1][5]diazepine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 735-738. [Link]

  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

  • PubMed. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • ResearchGate. (2021). (PDF) Homopiperazine (Hexahydro-1,4-diazepine). [Link]

  • Bentham Science. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Tormena, C. F., et al. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]

  • SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

Sources

Validation

DFT calculations to compare the stability of 1,4-diazepane tautomers

Title: DFT Calculations for Comparing the Stability of 1,4-Diazepane Tautomers: A Technical Guide Introduction The 1,4-diazepane (homopiperazine) ring is a highly privileged scaffold in medicinal chemistry, frequently ut...

Author: BenchChem Technical Support Team. Date: March 2026

Title: DFT Calculations for Comparing the Stability of 1,4-Diazepane Tautomers: A Technical Guide

Introduction

The 1,4-diazepane (homopiperazine) ring is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of GPCR antagonists, kinase inhibitors, and advanced anti-tubercular agents[1][2]. A critical challenge in optimizing substituted 1,4-diazepanes—particularly diazepanones like 1,4-diazepan-5-one—is their susceptibility to tautomerism (e.g., lactam-lactim or keto-enol interconversion)[3]. Because tautomers exhibit drastically different hydrogen-bonding profiles, dipole moments, and 3D conformations, accurately predicting the dominant species in physiological environments is essential for rational drug design.

Density Functional Theory (DFT) has emerged as the gold standard for evaluating tautomeric stability[1]. It offers an optimal balance, avoiding the prohibitive computational cost of ab initio methods while overcoming the stereoelectronic inaccuracies of semi-empirical models[4]. This guide objectively compares the performance of various computational methods and provides a self-validating, step-by-step protocol for computing the relative thermodynamic stability of 1,4-diazepane tautomers.

Methodological Comparison: DFT vs. Alternatives

When evaluating the Gibbs free energy gap ( ΔG ) between the lactam (-NH-C=O) and lactim (-N=C-OH) forms of 1,4-diazepan-5-one, the choice of computational method dictates both the accuracy of the prediction and the required computational resources.

  • Semi-Empirical (PM6/AM1): Highly efficient for massive libraries but struggles to accurately model the subtle intramolecular hydrogen bonding and stereoelectronic effects inherent to 7-membered rings.

  • Standard Hybrid DFT (B3LYP): The historical workhorse. While it provides adequate geometry optimizations, standard B3LYP often underestimates the medium-range dispersion forces that are critical for stabilizing specific flexible ring conformers (like the twist-boat)[1][3].

  • Dispersion-Corrected & Meta-GGA DFT (ωB97X-D, M06-2X): These are the modern benchmarks for tautomerism[3]. M06-2X excels at main-group thermochemistry and non-covalent interactions, providing near-chemical accuracy (< 1.0 kcal/mol error) compared to high-level ab initio benchmarks.

  • Ab Initio (MP2/CCSD(T)): The theoretical ceiling for accuracy, but generally too expensive for the high-throughput conformational screening required for flexible diazepane rings[4].

Table 1: Performance Comparison of Computational Methods for 1,4-Diazepan-5-one Tautomerism (Data synthesized from benchmark computational chemistry standards for lactam/lactim systems)

MethodLevel of TheoryDispersion CorrectionRelative CostEst. Error vs. CCSD(T)Best Use Case
PM6 Semi-empiricalNoVery Low> 5.0 kcal/molRapid initial conformational screening
B3LYP/6-31G(d) Hybrid GGANoModerate2.5 - 4.0 kcal/molLegacy comparisons; basic geometry
B3LYP-D3/def2-SVP Hybrid GGAYes (Grimme D3)Moderate1.5 - 2.5 kcal/molBalanced geometry optimization
M06-2X/6-311++G(d,p) Meta-GGAImplicitHigh< 1.0 kcal/molGold Standard for Thermochemistry
ωB97X-D/def2-TZVP Range-separatedYesHigh< 1.0 kcal/molHighly accurate relative energies
MP2/aug-cc-pVTZ Ab initio (Post-HF)ImplicitVery HighBenchmarkValidating DFT functional accuracy

Scientific Causality: Why These Parameters Matter

To ensure scientific integrity, your computational protocol must be grounded in physical causality. Do not treat DFT as a "black box"; the following parameters must be explicitly controlled:

  • Conformational Flexibility: The 1,4-diazepane ring is highly flexible and can adopt chair, boat, and twist-boat conformations[1]. Tautomerization alters the hybridization of ring atoms (from sp3 to sp2 ), which fundamentally shifts the conformational potential energy surface. You cannot simply optimize a single starting structure; you must perform a rigorous conformational search for both tautomers to ensure you are comparing their respective global minima[4].

  • Diffuse Basis Functions (The "++" in 6-311++G**): Tautomerization involves proton shifts and the reorganization of lone pairs. Diffuse functions are mandatory to accurately model the expanded electron clouds of the oxygen and nitrogen atoms, especially in the highly polarized lactim form.

  • Solvation Models: In the gas phase, the energy gap between lactam and lactim forms is artificially narrow. In aqueous or physiological environments, the higher dipole moment of the lactam form leads to preferential stabilization. Failing to include an implicit solvation model (like SMD or PCM) will yield biologically irrelevant stability data.

Step-by-Step Experimental & Computational Protocol

This protocol outlines a self-validating workflow to compute the relative Gibbs free energy ( ΔG ) between 1,4-diazepane tautomers.

Step 1: Conformational Sampling

  • Generate 3D structures for both the lactam and lactim tautomers of the target 1,4-diazepane derivative.

  • Perform a conformational search using Molecular Mechanics (e.g., MMFF94 force field) or semi-empirical methods (PM6) to generate a library of conformers (chair, twist-boat, etc.)[1][4].

  • Select all conformers within a 5.0 kcal/mol window of the global minimum for subsequent DFT refinement.

Step 2: DFT Geometry Optimization

  • Submit the selected conformers to a DFT optimization using a robust functional and basis set (e.g., M06-2X/6-31G(d,p))[3].

  • Self-Validation: Ensure the optimization algorithm converges to a stationary point (maximum force and displacement tolerances must be met).

Step 3: Frequency Calculation & Zero-Point Energy (ZPE)

  • Run a vibrational frequency calculation at the exact same level of theory used for the geometry optimization.

  • Self-Validation (Critical): Verify that the output yields zero imaginary frequencies . An imaginary frequency indicates the structure has fallen onto a transition state saddle point, not a true local minimum.

  • Extract the unscaled ZPE and thermal corrections to Gibbs free energy at 298.15 K.

Step 4: High-Level Single Point Energy & Solvation

  • To obtain chemical accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set and an implicit solvation model.

    • Recommended:M06-2X/6-311++G(d,p) with the SMD (Solvation Model based on Density) for water.

  • Add the thermal corrections from Step 3 to the solvated electronic energy from Step 4 to calculate the final Gibbs Free Energy ( Gsolv​ ).

Step 5: Thermodynamic Comparison

  • Calculate the relative stability ( ΔG ) by subtracting the Gsolv​ of the most stable conformer of Tautomer A from Tautomer B.

  • Use the Boltzmann distribution equation to determine the exact population ratio of the tautomers at room temperature.

Workflow Visualization

G A 1. Input Generation (Tautomer SMILES) B 2. Conformational Sampling (MMFF94 / PM6) A->B C 3. DFT Geometry Optimization (M06-2X / 6-31G**) B->C D 4. Frequency Calculation (Verify 0 Imaginary Freqs) C->D E 5. Single Point & Solvation (SMD Model / 6-311++G**) D->E F 6. Thermodynamic Analysis (Relative ΔG Calculation) E->F

Workflow for DFT-based evaluation of 1,4-diazepane tautomer stability.

Sources

Comparative

Spectroscopic comparison of 1-Benzyl-2-methyl-1,4-diazepane with its precursors

Executive Summary & Mechanistic Context The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in neuropharmacology, frequently utilized to design highly selective σ1​ receptor ligands and CNS-active thera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in neuropharmacology, frequently utilized to design highly selective σ1​ receptor ligands and CNS-active therapeutics[1]. Functionalizing this core—specifically through regioselective N-alkylation—dramatically alters its physicochemical properties and receptor binding profiles.

This guide provides an in-depth spectroscopic comparison between the target molecule, 1-Benzyl-2-methyl-1,4-diazepane , and its primary synthetic precursors: 2-methyl-1,4-diazepane (the core ring) and benzyl bromide (the alkylating agent). By analyzing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electrospray Ionization Mass Spectrometry (ESI-MS) data, researchers can unequivocally validate successful regioselective synthesis, rule out over-alkylation, and confirm structural integrity.

Regioselective Synthesis & Analytical Workflow

Direct reaction of 2-methyl-1,4-diazepane with benzyl bromide typically yields a mixture of N1-benzyl, N4-benzyl, and N1,N4-dibenzyl products. To achieve absolute regioselectivity at the N1 position, a transient protection strategy is required.

The N4 position is less sterically hindered than the N1 position (which is shielded by the adjacent C2-methyl group). By conducting a controlled reaction with di-tert-butyl dicarbonate (Boc 2​ O) at cryogenic temperatures, the N4 position is selectively protected[2]. Subsequent alkylation with benzyl bromide exclusively targets N1. Acidic deprotection then yields the pure 1-benzyl-2-methyl-1,4-diazepane.

SynthesisWorkflow P1 Precursor 1 2-Methyl-1,4-diazepane Step1 Regioselective N4-Protection (Boc2O, -78°C) P1->Step1 P2 Precursor 2 Benzyl Bromide Step2 N1-Alkylation (K2CO3, MeCN, Δ) P2->Step2 Step1->Step2 Step3 Boc-Deprotection (TFA/DCM) Step2->Step3 Product Target Molecule 1-Benzyl-2-methyl- 1,4-diazepane Step3->Product Validation Spectroscopic Validation (NMR, IR, MS) Product->Validation

Experimental workflow for the regioselective synthesis and validation of 1-benzyl-2-methyl-1,4-diazepane.

Spectroscopic Comparison & Causality Analysis

1 H and 13 C NMR: The Diastereotopic Signature

The most critical diagnostic feature of successful N1-benzylation is the magnetic environment of the newly introduced benzylic protons.

In the precursor (benzyl bromide), the CH 2​ protons are equivalent and appear as a sharp singlet at 4.50 ppm. However, in 1-benzyl-2-methyl-1,4-diazepane , the N1 nitrogen is directly adjacent to the chiral C2 center. This chiral environment renders the two benzylic protons diastereotopic . They reside in distinct magnetic environments and exhibit strong geminal coupling ( 2J≈13.5 Hz), resulting in an AB quartet (or two distinct doublets) between 3.60 and 3.90 ppm[3]. If the benzylation had incorrectly occurred at N4, the benzylic protons would appear much closer to a singlet, as the chiral center is too distant to induce strong diastereotopicity.

Table 1: 1 H NMR Comparative Data (400 MHz, CDCl 3​ , δ ppm)

Proton EnvironmentPrecursor 1: 2-Methyl-1,4-diazepanePrecursor 2: Benzyl BromideProduct: 1-Benzyl-2-methyl-1,4-diazepane
C2-Methyl (CH 3​ ) 1.05 (d, J=6.5 Hz, 3H)N/A1.12 (d, J=6.5 Hz, 3H)
Benzylic CH 2​ N/A4.50 (s, 2H)3.65, 3.85 (ABq, J=13.5 Hz, 2H)
Aromatic C-H N/A7.20–7.40 (m, 5H)7.25–7.35 (m, 5H)
Ring Protons 2.50–3.10 (m, 7H)N/A2.60–3.20 (m, 7H)
Amine N-H 1.80 (br s, 2H)N/A1.90 (br s, 1H)

Table 2: 13 C NMR & FT-IR Key Markers

Spectroscopic FeaturePrecursor 1: 2-Methyl-1,4-diazepanePrecursor 2: Benzyl BromideProduct: 1-Benzyl-2-methyl-1,4-diazepane
Benzylic Carbon ( 13 C) N/A33.5 ppm58.2 ppm
C2-Methyl Carbon ( 13 C) 20.1 ppmN/A18.5 ppm
N-H Stretch (FT-IR) ~3280 cm −1 (broad, two 2° amines)N/A~3310 cm −1 (sharp, one 2° amine)
C-Br Stretch (FT-IR) N/A~600 cm −1 (strong)N/A
Mass Spectrometry (ESI-MS)

Electrospray ionization provides rapid confirmation of the coupling event. The core ring (Precursor 1) ionizes efficiently to yield an [M+H]+ of 115.1. Benzyl bromide (Precursor 2) ionizes poorly in positive mode but can occasionally be observed as the tropylium cation [M−Br]+ at m/z 91.1. The final product exhibits a dominant, stable [M+H]+ peak at 205.2, with fragmentation often yielding a loss of the benzyl group (reverting to m/z 115) under high collision energy.

Table 3: ESI-MS Quantitative Confirmation

CompoundMolecular FormulaExact MassObserved Base Peak (Positive ESI)
2-Methyl-1,4-diazepane C 6​ H 14​ N 2​ 114.12115.1 [M+H]+
Benzyl Bromide C 7​ H 7​ Br169.9791.1 [M−Br]+
1-Benzyl-2-methyl-1,4-diazepane C 13​ H 20​ N 2​ 204.16205.2 [M+H]+

Experimental & Analytical Protocols

To ensure reproducibility and self-validation, the following protocols integrate synthetic execution with immediate analytical checkpoints.

Protocol A: Regioselective Synthesis
  • N4-Protection: Dissolve 2-methyl-1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under inert atmosphere. Dropwise add Boc 2​ O (1.0 eq) diluted in DCM. Causality Check: The cryogenic temperature maximizes the steric differentiation between N1 and N4, ensuring >95% regioselectivity for N4-Boc protection[2].

  • N1-Alkylation: Isolate the N4-Boc intermediate. Dissolve in acetonitrile (MeCN), add anhydrous K 2​ CO 3​ (2.0 eq), and benzyl bromide (1.1 eq). Reflux for 12 hours. Self-Validation: Monitor via TLC (Ninhydrin stain); the secondary amine starting material will stain pink/red, while the tertiary amine product will not.

  • Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours. Concentrate under vacuum and neutralize with 1M NaOH. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate to yield the target product as a pale yellow oil.

Protocol B: Spectroscopic Sample Preparation
  • NMR Acquisition: Dissolve 10–15 mg of the purified product in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Acquire 1 H spectra at 400 MHz (16 scans, relaxation delay D1=1.5 s) and 13 C spectra at 100 MHz (512 scans). Critical Step: Ensure the sample is completely free of trace TFA, as residual acid will protonate the diazepane nitrogens, drastically shifting the benzylic and ring protons downfield and obscuring the AB quartet.

  • FT-IR Analysis: Apply 1–2 drops of the neat oil directly onto the diamond crystal of an ATR-FTIR spectrometer. Collect 32 scans from 4000 to 400 cm −1 with a resolution of 4 cm −1 .

  • LC-MS Validation: Dilute 1 μ L of the product in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid. Inject 2 μ L into the ESI-MS operating in positive ion mode (capillary voltage 3.0 kV, desolvation temperature 350 °C).

References

  • 1,4-Diazepane Ring-Based Systems.ResearchGate.
  • (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1.ChemicalBook.
  • Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands.MDPI.

Sources

Safety & Regulatory Compliance

Safety

1-Benzyl-2-methyl-1,4-diazepane proper disposal procedures

As a Senior Application Scientist overseeing the synthesis and scale-up of heterocyclic pharmacophores, I frequently manage the operational logistics of 1,4-diazepane derivatives. 1-Benzyl-2-methyl-1,4-diazepane (CAS: 67...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the synthesis and scale-up of heterocyclic pharmacophores, I frequently manage the operational logistics of 1,4-diazepane derivatives. 1-Benzyl-2-methyl-1,4-diazepane (CAS: 67744-47-2) is a highly versatile building block in medicinal chemistry, particularly in the development of CNS therapeutics and kinase inhibitors.

However, its structural nature—a lipophilic, bidentate basic amine—dictates stringent safety and disposal protocols. Improper handling not only jeopardizes laboratory personnel through mucosal and dermal irritation but also risks severe aquatic toxicity if introduced into standard wastewater streams. This guide provides self-validating, step-by-step methodologies for the safe handling, neutralization, and disposal of this compound.

Chemical Profile & Hazard Stratification

Before executing any disposal protocol, it is critical to understand the physicochemical parameters that drive the compound's reactivity. 1-Benzyl-2-methyl-1,4-diazepane contains both a secondary and a tertiary amine, making it a strong organic base that readily partitions into organic solvents and biological membranes.

Property / HazardValue / DesignationOperational Implication
CAS Number 67744-47-2Ensure Environmental Health & Safety (EH&S) manifests use this exact identifier for tracking.
Molecular Weight 204.32 g/mol Relevant for calculating stoichiometric equivalents during chemical neutralization.
GHS Classification H302, H315, H319, H335Dictates the mandatory use of chemical splash goggles, double-layered nitrile gloves, and a certified fume hood[1].
Chemical Nature Basic Organic AmineMust be strictly segregated from strong acids and oxidizers to prevent violent exothermic reactions[2].

The Chemistry of Disposal: Causality and Rationale

Do not simply pour waste into a generic container; understand why specific segregation is required.

Because 1-benzyl-2-methyl-1,4-diazepane is a strong base, mixing its freebase form directly with halogenated waste under basic conditions can lead to the formation of reactive alkylating agents over time. Furthermore, direct neutralization with strong mineral acids (e.g., concentrated HCl or H₂SO₄) is highly exothermic. The generated heat can cause the solvent to boil, leading to dangerous splattering or aerosolization of the respiratory irritant (H335)[1]. Therefore, all decontamination and disposal workflows must utilize weak acids or controlled, dilute environments.

DisposalWorkflow A 1-Benzyl-2-methyl-1,4-diazepane Waste Generation BB BB A->BB Organic B Determine Waste Stream Type D Aqueous Waste (Neutralized Salts) B->D Aqueous C Concentrated Organic (Freebase/Solvent) E Store in HDPE/Glass Vented Container C->E F Store in Standard Aqueous Waste Jug D->F G Label: 'Hazardous Organic Basic Amine' E->G H Label: 'Aqueous Waste Trace Amines' F->H I EH&S Collection & High-Temp Incineration G->I H->I BB->C Organic

Workflow for the segregation and disposal of 1-benzyl-2-methyl-1,4-diazepane waste streams.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Waste Disposal

This protocol applies to mother liquors, reaction solvents, and expired stock solutions containing the compound.

  • Segregation: Isolate the chemical in a dedicated "Halogen-Free Organic Waste" stream.

    • Causality: Preventing cross-reactivity with oxidizers or halogenated solvents ensures the chemical stability of the waste drum during long-term storage.

  • Primary Containment: Transfer the waste into a High-Density Polyethylene (HDPE) or borosilicate glass container.

    • Causality: Concentrated organic amines can degrade certain low-density plastics and polycarbonates over time. HDPE provides excellent chemical resistance.

  • Labeling: Clearly mark the container with the full chemical name ("1-Benzyl-2-methyl-1,4-diazepane"), its primary hazard ("Basic Amine"), and the GHS hazard pictograms for Irritant and Harmful[1].

  • Storage: Store the sealed container in a secondary containment tray within a ventilated, flammable storage cabinet until EH&S collection.

Protocol B: Spill Containment and Decontamination

In the event of a benchtop or fume hood spill, immediate containment is required to prevent respiratory exposure and environmental release.

  • Evacuation & Ventilation: Immediately increase fume hood flow or room ventilation. Do not inhale vapors[2].

    • Causality: The compound's vapor pressure, combined with its classification as a respiratory irritant (H335), can quickly compromise the immediate breathing zone[1].

  • Absorption: Cover the spill entirely with an inert, non-combustible absorbent such as dry sand, vermiculite, or diatomaceous earth[2].

    • Causality: Do not use combustible materials like sawdust or paper towels for the initial bulk cleanup, as the basic amine can react exothermically with ambient acidic residues.

  • Collection: Sweep the saturated absorbent using a non-sparking tool and place it into a sealable solid-waste container.

  • Surface Neutralization (Critical Step): Wash the spill area with a 5% citric acid solution or 1M Sodium Bisulfate (NaHSO₄).

    • Causality: Citric acid safely protonates the residual diazepane freebase, converting it into a water-soluble, non-volatile citrate salt without the violent exotherm associated with strong mineral acids.

  • Final Wash: Rinse the decontaminated area with copious amounts of water and collect the rinsate into the aqueous hazardous waste stream.

Environmental Impact & Final Destruction

Under no circumstances should 1-benzyl-2-methyl-1,4-diazepane or its neutralized salts be disposed of down the drain. Benzyl-substituted diazepanes pose a long-term hazard to aquatic environments[2]. The introduction of basic amines into municipal wastewater disrupts the pH balance and can be toxic to the microbial flora used in water treatment facilities.

The only scientifically sound and regulatory-compliant method for final destruction is high-temperature incineration managed by a licensed hazardous waste contractor. Incineration ensures the complete thermal breakdown of the carbon-nitrogen bonds, converting the compound into harmless nitrogen gas (N₂), carbon dioxide (CO₂), and water vapor.

References

  • Source: sigmaaldrich.
  • Safety Data Sheet - ChemScene (1-Benzyl-1,4-diazepane)

Sources

Handling

Personal protective equipment for handling 1-Benzyl-2-methyl-1,4-diazepane

Advanced Safety and Operational Guide for 1-Benzyl-2-methyl-1,4-diazepane As a Senior Application Scientist, I approach the handling of 1-Benzyl-2-methyl-1,4-diazepane (CAS: 67744-47-2) not merely as a compliance exercis...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for 1-Benzyl-2-methyl-1,4-diazepane

As a Senior Application Scientist, I approach the handling of 1-Benzyl-2-methyl-1,4-diazepane (CAS: 67744-47-2) not merely as a compliance exercise, but as a critical intersection of chemical physics and human safety. This compound is a highly valuable building block in the synthesis of CNS-active therapeutics and kinase inhibitors. However, its molecular architecture dictates stringent handling protocols. The combination of a lipophilic benzyl group and a basic 1,4-diazepane ring necessitates precise Personal Protective Equipment (PPE) and operational controls to mitigate its inherent hazards .

Mechanistic Hazard Assessment: The Causality of Risk

To select the appropriate PPE, we must first understand why this compound is hazardous. 1-Benzyl-2-methyl-1,4-diazepane carries specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

  • Dermal and Ocular Toxicity (H315, H319): The 1,4-diazepane ring contains secondary and tertiary amines with significant basicity. Upon contact with physiological moisture (such as sweat, tears, or mucous membranes), the amines undergo exothermic protonation. This localized alkaline environment causes rapid saponification of lipid bilayers and protein denaturation, leading to severe irritation [1].

  • Systemic Penetration: The benzyl moiety significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to bypass the aqueous barriers of the stratum corneum more efficiently than unsubstituted aliphatic amines, accelerating dermal absorption and systemic exposure [2].

Quantitative PPE Selection Matrix

Selecting PPE for benzylated amines requires moving beyond baseline compliance to target specific molecular risks. The table below summarizes the quantitative and qualitative PPE requirements based on operational scale.

Operational ScaleChemical StateGlove Material (Breakthrough Time)*Eye/Face ProtectionRespiratory Protection
Analytical (< 100 mg)Neat Solid / Dilute Sol.Nitrile, 4-6 mil (> 30 min splash)ANSI Z87.1 Safety GlassesNone required if in Fume Hood
Preparative (100 mg - 50 g)Neat Solid / Conc. Sol.Double Nitrile, 8 mil (> 120 min)Chemical GogglesN95/P100 if handling dry powders
Process/Bulk (> 50 g)Bulk Liquid/SolidButyl Rubber, 14 mil (> 480 min)Face Shield over GogglesHalf-mask respirator (Organic Vapor)

*Breakthrough times are extrapolated from structurally analogous benzylamines. Immediate glove replacement is mandatory upon known contact.

Operational Workflow and Self-Validating Protocols

Every protocol must be a self-validating system. You do not simply "turn on the fume hood"; you verify its efficacy before introducing the hazard.

Workflow A 1-Benzyl-2-methyl-1,4-diazepane Handling Protocol B Engineering Controls Fume Hood >100 fpm A->B C Scale Assessment B->C D Analytical (<100mg) Standard Nitrile C->D E Preparative (>100mg) Butyl Rubber + Face Shield C->E F Execution & Transfer D->F E->F G Decontamination (1M Citric Acid) F->G

Operational workflow and PPE scaling for 1-Benzyl-2-methyl-1,4-diazepane handling.

Step-by-Step Handling Methodology:

  • Engineering Control Validation: Before retrieving the chemical, activate the fume hood and use an anemometer to verify a face velocity of 100–120 feet per minute (fpm). Causality: This ensures that any aerosolized particulates (H335 hazard) are captured before reaching the operator's breathing zone [1].

  • PPE Donning Sequence: Inspect gloves for micro-tears using the inflation method. Don the primary layer (e.g., 4-mil nitrile), followed by the lab coat, eye protection, and finally the secondary glove layer (e.g., 8-mil nitrile or butyl rubber) extending over the lab coat cuffs.

  • Material Transfer: Utilize static-dissipative spatulas for solid transfers to prevent aerosolization via electrostatic repulsion. If preparing a solution, add the diazepane derivative to the solvent (not vice versa) to control the heat of solvation.

  • Doffing and Decontamination: Remove the outer gloves inside the fume hood to contain trace contamination. Wash hands immediately with cold water and soap after removing the inner gloves.

Chemical Spill and Disposal Plan

Because 1-Benzyl-2-methyl-1,4-diazepane is an environmentally persistent amine, disposal requires chemical neutralization rather than simple dilution.

Disposal S1 Waste Generation S2 Aqueous Waste (Basic Amines) S1->S2 S3 Organic Waste (Solvent Mixtures) S1->S3 S4 Neutralize to pH 6-8 with NaHSO4 S2->S4 S5 Halogenated vs. Non-Halogenated S3->S5 S6 Aqueous Waste Stream S4->S6 S7 Incineration Facility S5->S7 S6->S7

Waste segregation and chemical neutralization pathway for diazepane derivatives.

Step-by-Step Spill Response and Disposal:

  • Containment: For liquid spills, surround the perimeter with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust, as the basic amine can react exothermically with certain organic matter.

  • Neutralization (The Self-Validating Step): Apply a dilute, weak acid solution (such as 1M Citric Acid or Sodium Bisulfate) to the spill area. Causality: The weak acid safely protonates the amine, converting the lipophilic free base into a water-soluble, non-volatile organic salt. Validate the neutralization by tapping the area with pH indicator paper; a shift to pH 6-8 confirms the hazard has been chemically mitigated.

  • Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) container. HDPE is required because residual basicity can degrade standard PET containers over time.

  • Final Disposal: Label the container as "Non-Halogenated Organic Amine Waste" and route it for high-temperature incineration. Combustion of this compound emits toxic nitrogen oxides (NOx), necessitating industrial incineration with appropriate scrubber systems [2].

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.